Benzenemethanol, 2,2'-oxybis-
Description
BenchChem offers high-quality Benzenemethanol, 2,2'-oxybis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 2,2'-oxybis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKKKKXKVCPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346342 | |
| Record name | Benzenemethanol, 2,2'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10038-40-1 | |
| Record name | Benzenemethanol, 2,2'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzenemethanol, 2,2'-oxybis-
Abstract
This technical guide provides a comprehensive overview of the primary synthetic methodologies for Benzenemethanol, 2,2'-oxybis-, also known as 2,2'-oxybis(benzenemethanol) or bis(2-(hydroxymethyl)phenyl) ether. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings and practical considerations of established synthetic routes, with a focus on the Williamson ether synthesis and the Ullmann condensation. Detailed experimental protocols, comparative analysis of the methods, and visual aids are provided to facilitate a deeper understanding of the synthesis of this important diaryl ether.
Introduction: The Significance of Benzenemethanol, 2,2'-oxybis-
Benzenemethanol, 2,2'-oxybis- is a diaryl ether characterized by the presence of hydroxymethyl groups in the ortho positions of both phenyl rings. The diaryl ether motif is a common structural feature in a wide array of biologically active molecules and functional materials. The additional hydroxymethyl functionalities in Benzenemethanol, 2,2'-oxybis- offer reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Its synthesis, therefore, is of considerable interest for the development of novel compounds with tailored properties. This guide will explore the two most prominent strategies for the construction of the central ether linkage: the Williamson ether synthesis and the Ullmann condensation.
Retrosynthetic Analysis and Key Synthetic Strategies
The core challenge in the synthesis of Benzenemethanol, 2,2'-oxybis- lies in the formation of the robust diaryl ether bond. A retrosynthetic analysis reveals two primary disconnection points at the ether oxygen, leading to two convergent synthetic strategies.
Figure 1: Retrosynthetic analysis of Benzenemethanol, 2,2'-oxybis-.
-
Disconnection A (Williamson Ether Synthesis): This approach involves the reaction of a phenoxide with an alkyl halide. For the synthesis of our target molecule, this translates to the reaction of the phenoxide of 2-hydroxybenzyl alcohol with a 2-halobenzyl alcohol. This method is a cornerstone of ether synthesis due to its versatility.[1][2][3][4][5]
-
Disconnection B (Ullmann Condensation): This classic organometallic reaction facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst.[6][7][8] In the context of our target molecule, this would involve the self-condensation of a 2-halobenzyl alcohol or the cross-coupling of 2-hydroxybenzyl alcohol with a 2-halobenzyl alcohol.
Detailed Synthetic Methodologies
The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a widely used and generally reliable method for preparing ethers.[2][3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3]
Figure 2: Workflow for the Williamson ether synthesis of Benzenemethanol, 2,2'-oxybis-.
3.1.1. Mechanistic Considerations
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzyl alcohol by a strong base to form the more nucleophilic phenoxide. This phenoxide then attacks the benzylic carbon of 2-bromobenzyl alcohol, displacing the bromide ion in a concerted SN2 fashion. The choice of a primary benzylic halide is crucial as secondary and tertiary halides are more prone to elimination side reactions.[2][3]
3.1.2. Experimental Protocol
Materials:
-
2-Hydroxybenzyl alcohol
-
2-Bromobenzyl alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzenemethanol, 2,2'-oxybis-.
3.1.3. Causality Behind Experimental Choices
-
Base: A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the phenol without competing in the substitution reaction. K₂CO₃ can also be used, often requiring higher temperatures.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[4]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive halides.
The Ullmann Condensation Approach
The Ullmann condensation is a powerful method for the formation of diaryl ethers, particularly when the Williamson ether synthesis is not feasible.[6][7] This reaction typically involves the coupling of an aryl halide with a phenol, catalyzed by a copper species.[6][8]
Figure 3: Workflow for the Ullmann condensation for the synthesis of Benzenemethanol, 2,2'-oxybis-.
3.2.1. Mechanistic Considerations
The precise mechanism of the Ullmann condensation is complex and still a subject of research. However, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. The phenol, after deprotonation by the base, coordinates to the copper center. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the Cu(I) catalyst.
3.2.2. Experimental Protocol
Materials:
-
2-Hydroxybenzyl alcohol
-
2-Bromobenzyl alcohol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous pyridine or N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 2-hydroxybenzyl alcohol (1.0 eq), 2-bromobenzyl alcohol (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous pyridine as the solvent under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with aqueous ammonia solution to remove any residual copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
3.2.3. Causality Behind Experimental Choices
-
Catalyst: Copper(I) salts, such as CuI, are commonly used as they are believed to be the active catalytic species.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol and facilitate its coordination to the copper center. Cesium carbonate is often more effective but also more expensive.
-
Solvent: High-boiling polar solvents such as pyridine or DMF are necessary to achieve the high temperatures typically required for the Ullmann condensation.[6]
Comparative Analysis of Synthesis Methods
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Reaction Conditions | Generally milder temperatures (80-100 °C). | Requires high temperatures (120-200 °C). |
| Reagents | Stoichiometric strong base (e.g., NaH). | Catalytic amount of copper salt. |
| Substrate Scope | Best for primary alkyl halides. | Tolerates a wider range of aryl halides. |
| Functional Group Tolerance | Can be sensitive to base-labile groups. | Can be sensitive to groups that coordinate with copper. |
| Environmental/Safety Concerns | Use of reactive sodium hydride. | Use of toxic copper catalyst and high-boiling solvents. |
| Cost-Effectiveness | Generally more cost-effective reagents. | Copper catalysts and specialized ligands can be expensive. |
Conclusion
The synthesis of Benzenemethanol, 2,2'-oxybis- can be effectively achieved through two primary routes: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions. The Williamson ether synthesis offers a more classical and often milder approach, while the Ullmann condensation provides a valuable alternative, particularly for less reactive aryl halides. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to select and optimize the most suitable synthetic strategy for their specific needs.
References
- Madalińska, L., et al. (2011). Application of Lipases for Obtaining Optically Active Organic Compounds. This reference, while not directly on the target molecule, discusses the synthesis of related bis(2-hydroxymethylphenyl) compounds.
- Beilstein Journals. (2013). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Provides context on reactions involving diarylmethanols.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428.
-
Wikipedia. Williamson ether synthesis. Wikimedia Foundation. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. (2023). Williamson Ether Synthesis. [Link]
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Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]
- Cambridge University Press. Name Reactions in Organic Synthesis.
- Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis, 45(02), 183-184.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Monge, M., & Buchwald, S. L. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews, 112(7), 4111-4149.
- ResearchGate. Synthesis of diaryl ethers and aryl amines. Provides diagrams and context for diaryl ether synthesis.
- International Journal of Scientific Development and Research. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
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An In-depth Technical Guide to (Oxybis(2,1-phenylene))dimethanol: Properties, Synthesis, and Potential Applications
This guide provides a detailed technical overview of (oxybis(2,1-phenylene))dimethanol, a unique aromatic alcohol and ether. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to infer its properties, reactivity, and potential applications. This approach is designed to provide researchers, scientists, and drug development professionals with a robust foundational understanding and a practical framework for working with this compound.
Introduction and Molecular Structure
(Oxybis(2,1-phenylene))dimethanol, with the CAS number 10038-40-1, possesses a distinctive structure featuring a central dibenzyl ether core with two hydroxymethyl (-CH₂OH) groups positioned ortho to the ether linkage on each phenyl ring. This arrangement of functional groups suggests a molecule with a combination of flexibility from the ether bridge and reactivity centered at the primary alcohol moieties.
The structural features—an ether oxygen and two primary alcohol groups on a biphenyl scaffold—imply potential for intramolecular hydrogen bonding, which would influence its conformation and physical properties. The presence of two reactive hydroxyl groups makes it an interesting building block for polymerization, coordination chemistry, and the synthesis of more complex molecules.
Molecular Structure:
Caption: 2D structure of (Oxybis(2,1-phenylene))dimethanol.
Physicochemical Properties (Inferred)
The physicochemical properties of (oxybis(2,1-phenylene))dimethanol can be predicted by examining its constituent functional groups: the aromatic rings, the ether linkage, and the primary alcohol groups.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₄O₃ | Derived from the molecular structure. |
| Molecular Weight | 230.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar aromatic diols are typically crystalline solids at room temperature.[1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The two polar hydroxyl groups will impart some water solubility, but the large hydrophobic aromatic core will limit it. Benzyl alcohol itself has limited water solubility (4.29 g/100 mL).[2][3] |
| Melting Point | Expected to be significantly higher than benzyl alcohol (-15.2°C) due to increased molecular weight, symmetry, and potential for intermolecular hydrogen bonding.[2] For comparison, (oxydi-2,1-phenylene)bis(diphenylphosphine) has a melting point of 184-187 °C.[1] | |
| Boiling Point | High, likely decomposing before boiling at atmospheric pressure. | High molecular weight and hydrogen bonding will lead to a high boiling point. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.[4][5][6] The expected spectral data for (oxybis(2,1-phenylene))dimethanol are as follows:
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm. The ortho-substitution pattern will lead to distinct coupling patterns.
-
Benzylic Protons (-CH₂-OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.[2]
-
Hydroxyl Protons (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 2-5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to the ether oxygen will be the most downfield.
-
Benzylic Carbon (-CH₂-OH): A signal around δ 60-65 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups.[2]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic peak around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C-O Stretch (Alcohol): A strong peak in the 1000-1050 cm⁻¹ region.[2]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 230.26.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of water (M-18), a hydroxyl group (M-17), and cleavage of the benzylic C-C bond or the ether linkage.
-
Synthesis and Purification
A potential two-step synthesis is outlined below:
Caption: Proposed Williamson Ether Synthesis route.
Hypothetical Experimental Protocol:
Step 1: Synthesis of (Oxybis(2,1-phenylene))dimethanol via Williamson Ether Synthesis
-
Reaction Setup: To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Coupling: Add a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Chemical Reactions
The reactivity of (oxybis(2,1-phenylene))dimethanol is dominated by the two primary alcohol functional groups. These groups can undergo a variety of common alcohol reactions. The dibenzyl ether linkage is generally stable but can be cleaved under harsh conditions.
-
Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters. These reactions are often catalyzed by an acid or a base.
-
Oxidation: The primary alcohols can be oxidized to the corresponding dialdehyde or dicarboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium chlorochromate (PCC) would yield the dialdehyde, while strong oxidizing agents like potassium permanganate (KMnO₄) would lead to the dicarboxylic acid.
-
Etherification: Further reaction of the hydroxyl groups with alkyl halides under basic conditions (Williamson ether synthesis) can produce more complex ethers.[7]
-
Conversion to Alkyl Halides: The alcohol groups can be converted to the corresponding halides using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).
Caption: Key reactions of (Oxybis(2,1-phenylene))dimethanol.
Potential Applications in Drug Development
While there is no direct evidence of (oxybis(2,1-phenylene))dimethanol being used in drug development, its structural motifs are present in biologically active molecules. Dibenzyl ether derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antifungal, and antioxidant properties.[8]
-
Scaffold for Library Synthesis: The two hydroxyl groups provide convenient handles for the parallel synthesis of a library of compounds. By reacting the diol with a diverse set of building blocks, a large number of candidate molecules can be generated for high-throughput screening.
-
Linker in PROTACs and Other Conjugates: The linear and somewhat flexible nature of the dibenzyl ether core could make it a suitable linker for connecting a warhead to a targeting moiety in technologies like Proteolysis Targeting Chimeras (PROTACs).
-
Precursor to Ligands: The diol can be converted into other functional groups, such as phosphines, to create bidentate ligands for catalysis. The related compound (oxydi-2,1-phenylene)bis(diphenylphosphine) is a well-known ligand in transition metal catalysis.[1] Such catalytic systems are crucial in modern pharmaceutical synthesis.
Safety and Handling
Although specific toxicity data for (oxybis(2,1-phenylene))dimethanol is not available, general precautions for handling aromatic alcohols and ethers should be followed.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air.
-
It is always advisable to consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
(Oxybis(2,1-phenylene))dimethanol is a molecule with interesting structural features that suggest a range of potential applications in chemical synthesis and materials science. While direct experimental data is scarce, its properties and reactivity can be reasonably inferred from the well-established chemistry of benzyl alcohols and dibenzyl ethers. This guide provides a comprehensive overview based on these inferences, offering a valuable starting point for researchers interested in exploring the chemistry and potential of this compound. Further experimental investigation is necessary to validate the predicted properties and to fully unlock the synthetic utility of this unique diol.
References
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Cheméo. (n.d.). Chemical Properties of p-(Dimethylamino)cinnamic acid (CAS 1552-96-1). Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-(Dimethylamino)cinnamic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 4-(Dimethylamino)cinnamic acid | CAS#:1552-96-1. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]
- Suto, F., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4141-4153.
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]
- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
- Google Patents. (2012). CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.
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iChemical. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0. Retrieved from [Link]
-
PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane). Retrieved from [Link]
- Dummer, N. F., et al. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H₂O₂ and associated reactive oxygen species. Green Chemistry.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 1-5.
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BYJU'S. (n.d.). Structure of Benzyl Alcohol. Retrieved from [Link]
-
Random Experiments Int. - Experiments and syntheses. (2020, May 4). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 1-5.
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ResearchGate. (n.d.). Synthesis of bis-3,4-dialkoxythiophenes linked by a m-xylene bridge. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
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Navigating the Ambiguity of CAS 10038-40-1: A Structural Analysis of Sodium Dithionate Dihydrate
A Note on Chemical Identification: The Chemical Abstracts Service (CAS) registry number 10038-40-1 is predominantly associated with Germanium Tetrachloride (GeCl₄)[1][2][3], a corrosive inorganic compound. However, given the context of this guide for researchers and drug development professionals, a detailed structural analysis of this simple molecule is less probable to be the intended topic. A thorough review of scientific literature also links structural studies to Sodium Dithionate Dihydrate (Na₂S₂O₆·2H₂O)[4][5], a compound with more complex crystallographic features. This guide will proceed with an in-depth structural analysis of Sodium Dithionate Dihydrate, assuming a potential discrepancy in the provided CAS number. It is crucial for researchers to verify the identity of their substance of interest through independent analytical means.
Introduction to Sodium Dithionate Dihydrate
Sodium dithionate is an inorganic compound with the chemical formula Na₂S₂O₆. It is a stable salt of dithionic acid and should not be confused with the potent reducing agent sodium dithionite (Na₂S₂O₄)[6]. The dithionate ion is of interest due to the nature of the sulfur-sulfur bond where sulfur is in an intermediate oxidation state of +5[6]. The dihydrate form, Na₂S₂O₆·2H₂O, is a crystalline solid that loses its water of hydration upon heating[6][7]. Understanding the three-dimensional structure of this compound is fundamental to comprehending its stability and chemical behavior.
Synthesis and Preparation
The synthesis of sodium dithionate is a key step prior to its structural analysis. A common method involves the oxidation of sodium bisulfite with manganese dioxide[6]:
2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O
Another established laboratory preparation involves the reaction of sodium sulfite with silver nitrate in an aqueous solution. The mixture is heated, leading to the formation of metallic silver and a solution of sodium dithionate[8].
For the preparation of the dihydrate crystals suitable for structural analysis, a method involving the dissolution of zinc dust in water saturated with sulfur dioxide at 0°C can be employed. Following filtration, sodium acetate trihydrate is added to the cold filtrate, and the mixture is stored under an inert atmosphere to facilitate crystallization[9].
Core Structural Elucidation Techniques
The primary method for the definitive structural analysis of crystalline solids like sodium dithionate dihydrate is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall crystal packing. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy offer complementary information about the vibrational modes of the molecule, which are related to its structure and bonding.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction studies have revealed that sodium dithionate dihydrate crystallizes in the orthorhombic space group Pnma[4]. The analysis provides a detailed picture of the atomic arrangement within the crystal lattice.
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Spectroscopic data of Benzenemethanol, 2,2'-oxybis-
An In-depth Technical Guide to the Spectroscopic Analysis of Benzenemethanol, 2,2'-oxybis-
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of Benzenemethanol, 2,2'-oxybis-. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy of this molecule. The guide emphasizes the causal relationships behind experimental choices and data interpretation, grounding its claims in established scientific principles. Detailed experimental protocols, data interpretation, and visual diagrams are provided to serve as a practical reference for laboratory applications.
Introduction to Benzenemethanol, 2,2'-oxybis-
Benzenemethanol, 2,2'-oxybis-, is an organic molecule that incorporates several key functional groups: two primary alcohol moieties, two aromatic rings, and an ether linkage. Its structure suggests potential applications as a linker, a building block in polymer chemistry, or a precursor in the synthesis of more complex molecules, potentially in the pharmaceutical industry. Understanding its structural and electronic properties through spectroscopy is fundamental to its application and quality control.
The applications of its parent compound, benzenemethanol (benzyl alcohol), are vast, ranging from a solvent and preservative in pharmaceutical preparations to a precursor in the synthesis of esters and ethers for the fragrance industry.[1][2] The dimeric, ether-linked structure of Benzenemethanol, 2,2'-oxybis- presents a more complex spectroscopic profile, which this guide aims to elucidate.
Chemical Structure
The molecule consists of two benzyl alcohol units linked by an oxygen atom at the ortho-positions (2 and 2') of the benzene rings.
Caption: Chemical structure of Benzenemethanol, 2,2'-oxybis-.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[3] For a molecule like Benzenemethanol, 2,2'-oxybis-, a soft ionization technique like Electrospray Ionization (ESI) is often preferable to a hard technique like Electron Ionization (EI) to preserve the molecular ion.[4]
Predicted Mass Spectrum Data
While a publicly available experimental spectrum for this specific molecule is not readily found, its key mass spectrometric features can be predicted from its structure.
| Feature | Predicted Value | Interpretation |
| Molecular Formula | C₁₄H₁₄O₃ | |
| Molecular Weight | 230.26 g/mol | |
| Molecular Ion (M⁺) | m/z 230 | Corresponds to the intact molecule. |
| Key Fragment 1 | m/z 212 | Loss of H₂O (water) from one of the alcohol groups. |
| Key Fragment 2 | m/z 199 | Loss of CH₂OH (hydroxymethyl radical). |
| Key Fragment 3 | m/z 123 | Cleavage of the ether bond, resulting in a C₇H₇O₂ fragment. |
| Key Fragment 4 | m/z 107 | Cleavage resulting in a C₇H₇O fragment (hydroxybenzyl cation). |
Predicted Fragmentation Pathway
The fragmentation of Benzenemethanol, 2,2'-oxybis- under ionization would likely proceed through several key pathways, primarily involving the labile alcohol and ether functional groups.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which helps in identifying the molecular ion peak with minimal fragmentation.[4]
-
Instrument Setup:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound type.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the predicted molecular ion (m/z 230) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and hydroxyl protons. The symmetry of the molecule simplifies the spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.4 | Multiplet (m) | 8H | Aromatic (Ar-H) | Protons on the two benzene rings. The ortho, meta, and para positions relative to the substituents will have slightly different chemical shifts, leading to a complex multiplet. |
| ~ 4.6 | Singlet (s) | 4H | Benzylic (-CH₂OH) | The two CH₂ groups are chemically equivalent. They are adjacent to an oxygen and a benzene ring, hence the downfield shift. No adjacent protons lead to a singlet. |
| ~ 2.5 - 4.0 | Broad Singlet (br s) | 2H | Hydroxyl (-OH) | The chemical shift of the OH proton is variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, only 7 distinct carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Ar-C (C-O-C) | Aromatic carbon directly bonded to the ether oxygen, significantly deshielded. |
| ~ 138 | Ar-C (C-CH₂OH) | Aromatic carbon to which the hydroxymethyl group is attached. |
| ~ 130 | Ar-CH | Aromatic methine carbon. |
| ~ 128 | Ar-CH | Aromatic methine carbon. |
| ~ 122 | Ar-CH | Aromatic methine carbon. |
| ~ 118 | Ar-CH | Aromatic methine carbon. |
| ~ 64 | Benzylic (-CH₂OH) | Carbon of the hydroxymethyl group, shielded relative to the aromatic carbons but deshielded by the adjacent oxygen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[7]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[8]
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A spectral width of approximately 0-200 ppm is appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Predicted IR Absorption Data
The IR spectrum of Benzenemethanol, 2,2'-oxybis- is expected to show characteristic absorption bands for its alcohol, ether, and aromatic components.
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H in -CH₂) |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂-OH) |
Experimental Protocol: IR Spectroscopy
For a liquid or low-melting solid sample, the thin-film or Attenuated Total Reflectance (ATR) methods are most appropriate.[9]
Thin-Film Method:
-
Sample Preparation: If the sample is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).[10]
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[11]
-
Data Acquisition: Place the assembled plates in the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[10]
ATR Method:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum under the same conditions as the background scan. The instrument software will automatically generate the absorbance spectrum. This method requires minimal sample preparation.[9]
Conclusion
The spectroscopic analysis of Benzenemethanol, 2,2'-oxybis- provides a clear and detailed picture of its molecular structure. Mass spectrometry confirms its molecular weight and offers insights into its stability and fragmentation. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of its carbon-hydrogen framework, confirming the presence and connectivity of the aromatic, benzylic, and hydroxyl groups. Finally, IR spectroscopy provides rapid confirmation of the key functional groups. Together, these techniques form a self-validating system for the comprehensive characterization of this molecule, which is essential for its use in research and development.
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZENEMETHANOL. Retrieved from [Link]
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NIST. (n.d.). Benzenemethanol, α-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Gladden, L. F., et al. (n.d.). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. RSC Publishing. Retrieved from [Link]
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Siddique, M., & Khan, T. A. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. ResearchGate. Retrieved from [Link]
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Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of Benzenemethanol, 2,2'-oxybis-
A Senior Application Scientist's Approach to Characterizing a Novel Chemical Entity
Abstract
Benzenemethanol, 2,2'-oxybis- (CAS 10038-40-1), also known as 2,2'-bis(hydroxymethyl)diphenyl ether, is a chemical entity with limited publicly available physicochemical data. This technical guide addresses the critical need for a comprehensive understanding of its solubility, a key parameter for its application in research, drug development, and material science. Due to the scarcity of existing data, this document provides a framework for systematically determining the solubility profile of this compound. It outlines a theoretical assessment based on its molecular structure and presents a detailed, field-proven experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization of novel chemical entities.
Introduction: The Challenge of a Data-Scarce Compound
Benzenemethanol, 2,2'-oxybis- is a symmetrical aromatic ether with two hydroxymethyl functional groups. Initial literature and database searches reveal a significant lack of published data regarding its solubility in common aqueous and organic solvent systems. Basic identification information indicates it is a solid at room temperature with a melting point of approximately 99°C.[1] The molecular formula is C14H14O3, and it has a predicted pKa of around 14.06, suggesting its hydroxyl groups are weakly acidic.[2]
The absence of a detailed solubility profile presents a significant hurdle for any potential application. Solubility is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and in vitro testing, as well as its behavior in various chemical processes. This guide, therefore, shifts from reporting existing data to providing an expert-driven, systematic approach to generating a comprehensive and reliable solubility profile for Benzenemethanol, 2,2'-oxybis-.
Theoretical Solubility Assessment: A Structure-Based Hypothesis
An analysis of the molecular structure of Benzenemethanol, 2,2'-oxybis- allows for an initial, qualitative prediction of its solubility characteristics.
Key Structural Features Influencing Solubility:
-
Aromatic Rings: The two phenyl rings constitute a large, non-polar surface area, which is expected to confer hydrophobicity and favor solubility in non-polar organic solvents.
-
Ether Linkage: The central ether linkage (-O-) introduces a polar element and a potential hydrogen bond acceptor site, which may slightly enhance solubility in polar solvents.
-
Hydroxymethyl Groups: The two primary alcohol (-CH2OH) groups are capable of acting as both hydrogen bond donors and acceptors. These are the primary drivers of any potential aqueous solubility.
Predicted Solubility Behavior:
Based on this structure, Benzenemethanol, 2,2'-oxybis- is anticipated to be:
-
Poorly soluble in water: The large hydrophobic backbone will likely dominate, leading to low aqueous solubility.
-
Soluble in polar organic solvents: Solvents like ethanol, methanol, and acetone should effectively solvate the molecule through interactions with the hydroxymethyl groups.
-
Soluble in some non-polar organic solvents: Solvents like dichloromethane and chloroform may be effective due to the large aromatic component.
-
pH-dependent solubility: While the hydroxyl groups are very weak acids, at a sufficiently high pH, deprotonation could occur, leading to the formation of a more soluble anionic species.[3][4][5]
The following diagram illustrates the key functional groups of Benzenemethanol, 2,2'-oxybis- that influence its solubility.
Caption: Experimental workflow for determining the solubility profile.
Materials and Reagents
-
Benzenemethanol, 2,2'-oxybis-: Purity >98%
-
Solvents: A range of solvents of at least HPLC grade should be selected to cover a spectrum of polarities.
-
Aqueous: Deionized water, pH buffers (pH 2, 4, 7.4, 9, 12).
-
Polar Protic: Ethanol, Methanol.
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile.
-
Non-polar: Toluene, Hexane.
-
-
Analytical Standards: A certified reference standard of Benzenemethanol, 2,2'-oxybis- for calibration.
Experimental Protocols
Rationale: To estimate the approximate solubility and determine the appropriate sample amount for the definitive shake-flask method, preventing unnecessary waste of the compound.
Procedure:
-
Add a small, known amount of Benzenemethanol, 2,2'-oxybis- (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for dissolution.
-
If dissolved, incrementally add more of the compound until a suspension is formed.
-
This provides a rough estimate of the solubility range.
Rationale: The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. [6][7][8] Procedure:
-
Add an excess amount of Benzenemethanol, 2,2'-oxybis- (as determined from the preliminary test) to a series of flasks, each containing a precise volume of the selected solvents.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath (e.g., 25°C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.
-
After equilibration, allow the flasks to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Separate any remaining solid particles by centrifugation and/or filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Rationale: To assess the influence of pH on the aqueous solubility, which is crucial for predicting behavior in biological systems and for developing formulations. [3][4][5][9] Procedure:
-
Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 7.4, 9, 12).
-
Perform the shake-flask method (Protocol 2) using these buffered solutions as the solvents.
-
Plot the measured solubility as a function of pH.
Rationale: Potentiometric titration can be a powerful tool for determining the pKa and intrinsic solubility (solubility of the neutral species) of ionizable compounds. [10][11][12][13][14] Procedure:
-
Prepare a suspension of Benzenemethanol, 2,2'-oxybis- in a co-solvent/water mixture to ensure sufficient initial concentration for titration.
-
Titrate the suspension with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
The resulting titration curve can be analyzed to determine the pKa.
-
Specialized analysis of the titration data can also yield the intrinsic solubility.
Analytical Quantification
Rationale: Accurate quantification of the dissolved compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity and sensitivity.
HPLC Method Development:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for aromatic compounds.
-
Detector: UV detection at a wavelength of maximum absorbance for Benzenemethanol, 2,2'-oxybis-.
-
Calibration: A calibration curve must be generated using a certified reference standard.
-
Validation: The method should be validated for linearity, accuracy, and precision.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems and conditions.
Table 1: Solubility of Benzenemethanol, 2,2'-oxybis- in Various Solvents at 25°C
| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | N/A | To be determined | To be determined |
| pH 2.0 Buffer | 2.0 | To be determined | To be determined |
| pH 7.4 Buffer | 7.4 | To be determined | To be determined |
| pH 9.0 Buffer | 9.0 | To be determined | To be determined |
| Ethanol | N/A | To be determined | To be determined |
| DMSO | N/A | To be determined | To be determined |
| Toluene | N/A | To be determined | To be determined |
Conclusion
While published data on the solubility of Benzenemethanol, 2,2'-oxybis- is scarce, a systematic and scientifically rigorous approach can yield a comprehensive and reliable solubility profile. By combining a theoretical assessment based on molecular structure with established experimental protocols such as the shake-flask method and potentiometric titration, researchers can generate the critical data needed to advance the study and application of this novel chemical entity. The methodologies outlined in this guide provide a robust framework for the characterization of not only Benzenemethanol, 2,2'-oxybis- but also other new chemical entities with limited available data.
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An In-Depth Technical Guide to the Synthesis of Substituted Diphenyl Ether Diols
Abstract
Substituted diphenyl ether diols are a critical class of organic molecules that form the structural backbone of numerous polymers, pharmaceuticals, and functional materials. Their unique combination of aromatic rigidity, ethereal flexibility, and the presence of reactive hydroxyl groups makes them highly valuable building blocks in organic synthesis. This guide provides a comprehensive overview of the primary synthetic strategies for preparing substituted diphenyl ether diols, with a focus on the underlying mechanistic principles, practical experimental protocols, and critical considerations for achieving high yields and purity. We will delve into the venerable Ullmann condensation and the powerful Nucleophilic Aromatic Substitution (SNAr) reactions, offering insights into catalyst selection, reaction optimization, and the strategic use of protecting groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the synthesis of this important class of compounds.
Introduction: The Significance of the Diphenyl Ether Diol Moiety
The diaryl ether linkage is a prevalent motif in a wide array of naturally occurring and synthetic compounds, imparting chemical stability and conformational flexibility.[1] When this core structure is further functionalized with two hydroxyl groups, the resulting diphenyl ether diols become versatile precursors for a variety of applications. In polymer chemistry, they serve as key monomers for high-performance polymers such as poly(arylene ether)s, which are known for their exceptional thermal and mechanical properties.[2] In medicinal chemistry, the diphenyl ether scaffold is found in numerous biologically active molecules, and the diol functionality provides convenient handles for further chemical modification and drug conjugation.
The synthesis of substituted diphenyl ether diols, however, presents unique challenges. The chemist must not only form the robust ether bond but also manage the reactivity of the hydroxyl groups and control the regioselectivity of the substitution pattern on the aromatic rings. This guide will explore the foundational synthetic methodologies that have been developed to address these challenges.
Core Synthetic Strategies
The construction of the diphenyl ether linkage is the cornerstone of synthesizing these diols. Two classical and highly effective methods dominate the landscape: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
The Ullmann Condensation: A Classic C-O Coupling Reaction
The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[3][4] This reaction has been a workhorse in organic synthesis and remains a highly relevant method for preparing diphenyl ether diols.[5]
Mechanism and Key Considerations:
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide.[5] Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.
Several factors are critical for a successful Ullmann condensation:
-
Catalyst: While traditional Ullmann reactions often used stoichiometric amounts of copper powder or copper salts, modern variations employ catalytic amounts of soluble copper(I) or copper(II) salts, often in the presence of a ligand to enhance solubility and reactivity.[6]
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or diphenyl ether itself are commonly used to achieve the high temperatures often required for this reaction.[4][7]
-
Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Common bases include potassium carbonate, cesium carbonate, or sodium hydride.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl > F. Electron-withdrawing groups on the aryl halide can activate the ring towards coupling.
Diagram 1: Proposed Catalytic Cycle for the Ullmann Condensation
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative
Nucleophilic aromatic substitution is another cornerstone for the synthesis of diaryl ethers.[8] In this reaction, a nucleophile, typically a phenoxide, displaces a leaving group on an electron-deficient aromatic ring.[9]
Mechanism and Key Considerations:
The SNAr mechanism proceeds through a two-step addition-elimination pathway.[9] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the leaving group restores the aromaticity of the ring.
For a successful SNAr reaction, the following conditions are crucial:
-
Electron-Withdrawing Groups: The aromatic ring bearing the leaving group must be activated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at the ortho and/or para positions to the leaving group.[10] These groups are essential for stabilizing the negative charge of the Meisenheimer complex.[9]
-
Leaving Group: The nature of the leaving group is important, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[9]
-
Nucleophile: A strong nucleophile is required. For the synthesis of diphenyl ether diols, this will be a dihydroxyphenoxide.
-
Solvent: Polar aprotic solvents that can solvate the cation of the phenoxide salt without solvating the nucleophilic oxygen are preferred.
Diagram 2: The SNAr Mechanism for Diphenyl Ether Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2,2'-Oxybis(benzyl alcohol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds. Its presence often imparts conformational rigidity and favorable metabolic stability, making it a valuable component in the design of novel therapeutic agents. The target molecule, 2,2'-oxybis(benzyl alcohol), combines this key structural feature with two hydroxymethyl functional groups. These reactive handles open up possibilities for further molecular elaboration, making it an attractive building block for the synthesis of more complex molecules, including macrocycles, ligands for metal catalysis, and polymers with unique properties. While the direct applications of 2,2'-oxybis(benzyl alcohol) in drug development are not yet extensively documented, its structural relationship to other bioactive diaryl ethers suggests its potential as a scaffold in the exploration of new chemical entities.
Retrosynthetic Analysis and Proposed Synthetic Strategies
A retrosynthetic analysis of 2,2'-oxybis(benzyl alcohol) reveals two primary bond disconnections that lead to logical and established synthetic methodologies: the ether linkage and the carbon-carbon bonds of the benzyl groups. The most direct approaches focus on the formation of the central ether bond.
Caption: Proposed Williamson ether synthesis of 2,2'-oxybis(benzyl alcohol).
Experimental Protocol (Hypothetical):
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-(Hydroxymethyl)phenol | 124.14 | 1.24 g | 10 |
| 2-(Chloromethyl)phenol | 142.58 | 1.43 g | 10 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)phenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.
-
Dissolve 2-(chloromethyl)phenol in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of 2-(chloromethyl)phenol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group without competing in the SN2 reaction. [1]Anhydrous conditions are crucial as NaH reacts violently with water.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.
-
Protection Strategy: A key challenge in this proposed synthesis is the presence of the benzyl alcohol hydroxyl group, which could also be deprotonated by the strong base, leading to undesired side reactions. A more refined approach would involve protecting the benzyl alcohol functionalities of both starting materials prior to the ether synthesis, followed by a deprotection step. Suitable protecting groups would be those stable to basic conditions and easily removable, such as a silyl ether (e.g., TBDMS).
Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers, especially when electron-withdrawing groups are present on one of the aromatic rings. [2]For the synthesis of 2,2'-oxybis(benzyl alcohol), this could involve the self-condensation of a 2-halobenzyl alcohol or the cross-coupling of a 2-(hydroxymethyl)phenol with a 2-halobenzyl alcohol.
Proposed Reaction Scheme (Self-Condensation):
Caption: Proposed Ullmann self-condensation for 2,2'-oxybis(benzyl alcohol).
Experimental Protocol (Hypothetical):
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-Bromobenzyl alcohol | 187.04 | 1.87 g | 10 |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1 |
| Potassium Carbonate | 138.21 | 2.76 g | 20 |
| Pyridine | 79.10 | 20 mL | - |
Procedure:
-
In a round-bottom flask, combine 2-bromobenzyl alcohol, copper(I) iodide, and potassium carbonate in pyridine.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction may require prolonged heating (12-24 hours).
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Catalyst: Copper(I) salts are typically used in Ullmann condensations. The exact mechanism is complex but is believed to involve the formation of a copper alkoxide intermediate.
-
Base: A mild inorganic base like potassium carbonate is often sufficient to facilitate the reaction.
-
Solvent: High-boiling polar solvents such as pyridine or DMF are commonly employed to achieve the high temperatures often required for Ullmann reactions.
-
Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations. The hydroxymethyl group is a weakly activating group, which might necessitate harsher reaction conditions or the use of more sophisticated catalyst systems.
Purification and Characterization
As no specific literature data for 2,2'-oxybis(benzyl alcohol) has been identified, the following characterization methods and expected outcomes are based on the analysis of its constituent parts (benzyl alcohol and a diaryl ether) and general principles of spectroscopy.
Purification
-
Column Chromatography: This will be the primary method for purifying the crude product. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a logical starting point. The polarity of the eluent will need to be optimized based on the TLC analysis of the crude reaction mixture.
Characterization
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-7.5 ppm). Methylene protons (-CH₂OH) as a singlet or doublet around δ 4.5-4.7 ppm. Hydroxyl protons (-OH) as a broad singlet (position variable, can be confirmed by D₂O exchange). |
| ¹³C NMR | Aromatic carbons (multiple signals in the range of δ 115-160 ppm). Methylene carbon (-CH₂OH) around δ 60-65 ppm. |
| IR Spectroscopy | Broad O-H stretching band around 3300-3500 cm⁻¹. C-O-C stretching (ether) band around 1200-1250 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C aromatic ring stretching around 1450-1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₁₄O₃ (230.26 g/mol ). Fragmentation patterns may include loss of a hydroxymethyl group (-CH₂OH), water (H₂O), or cleavage of the ether bond. |
Self-Validating System:
The combination of these spectroscopic techniques provides a self-validating system for the confirmation of the product's identity. For instance, the presence of both hydroxyl and ether functional groups in the IR spectrum should be corroborated by the corresponding signals in the ¹H and ¹³C NMR spectra. The molecular weight determined by mass spectrometry must match the calculated molecular weight of the target compound.
Potential Applications in Drug Development
While specific biological activities of 2,2'-oxybis(benzyl alcohol) are not well-documented, its structural features suggest several potential avenues for exploration in drug development:
-
Scaffold for Bioactive Molecules: The two benzyl alcohol functionalities can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, allowing for the synthesis of a library of derivatives for biological screening.
-
Ligand Design: The ortho-disposed hydroxymethyl groups and the central ether oxygen could act as a tridentate ligand for various metal ions, which is a feature exploited in the design of some metallodrugs and catalysts.
-
Polymer-Drug Conjugates: The diol functionality makes it a suitable monomer for the synthesis of polyesters or polyethers, which could be explored as biodegradable carriers for drug delivery.
Conclusion
The synthesis of 2,2'-oxybis(benzyl alcohol) presents an interesting and achievable challenge for the synthetic chemist. This guide has outlined two primary and plausible synthetic routes, the Williamson ether synthesis and the Ullmann condensation, providing hypothetical protocols and discussing the key considerations for each approach. While a definitive, experimentally validated procedure is not yet available in the public domain, the information presented here offers a solid foundation for researchers to design and execute a successful synthesis. The purification and characterization of the final product will be critical, and the expected spectroscopic signatures have been detailed to aid in this process. The potential of 2,2'-oxybis(benzyl alcohol) as a versatile building block in medicinal chemistry and materials science warrants further investigation into its synthesis and properties.
References
- This guide is a synthesis of established chemical principles and does not have a single primary source. The references below provide foundational knowledge for the discussed reactions.
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356. (Historical context for Williamson Ether Synthesis)
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. (Provides detailed mechanisms and applications of the Williamson ether synthesis).
- Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
Sources
Benzenemethanol, 2,2'-oxybis- literature review
An In-Depth Technical Guide to Benzenemethanol and its Derivatives for Researchers and Drug Development Professionals
A Note on Scope
This guide focuses primarily on Benzenemethanol, commonly known as Benzyl Alcohol, due to the extensive body of research and documentation available for this compound. While the initial topic of interest was Benzenemethanol, 2,2'-oxybis- (CAS 10038-40-1), a comprehensive literature review reveals a significant scarcity of detailed technical information for this specific derivative. Therefore, to provide a thorough and valuable resource, this guide will delve into the core characteristics and applications of the parent compound, Benzyl Alcohol, which serves as a foundational building block for a wide array of chemical entities. Insights into Benzyl Alcohol are often transferable to its derivatives, providing a strong basis for understanding their potential properties and applications.
Introduction to Benzenemethanol (Benzyl Alcohol)
Benzenemethanol, or Benzyl Alcohol (C₆H₅CH₂OH), is an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl group.[1] It is a colorless liquid at room temperature with a mild, pleasant aromatic odor.[1] Its utility in research and industry stems from its properties as a versatile solvent, a precursor in organic synthesis, and its bacteriostatic and anesthetic characteristics.[1][2]
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 100-51-6 | [3] |
| Molecular Formula | C₇H₈O | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, pleasant, aromatic | [1] |
| Melting Point | -15.2 °C | |
| Boiling Point | 205.3 °C | |
| Solubility in Water | Moderately soluble (4 g/100 mL) | [1] |
| Miscibility | Miscible with alcohols and diethyl ether | [1] |
| Vapor Pressure | Low | [1] |
| Flash Point | 93 °C (200 °F) |
Synthesis of Benzenemethanol
The synthesis of Benzyl Alcohol can be approached through various routes, with the choice of method often dictated by the desired scale, purity, and available starting materials.
Hydrolysis of Benzyl Chloride
One of the most common industrial methods for producing Benzyl Alcohol is the hydrolysis of benzyl chloride using sodium hydroxide.
Reaction: C₆H₅CH₂Cl + NaOH → C₆H₅CH₂OH + NaCl
This process is typically carried out in an aqueous medium. The reaction mixture is heated to drive the nucleophilic substitution of the chlorine atom by a hydroxyl group. Subsequent purification is necessary to remove unreacted benzyl chloride and other byproducts.
Reduction of Benzaldehyde
For laboratory-scale synthesis and for producing high-purity Benzyl Alcohol, the reduction of benzaldehyde is a preferred method. This can be achieved using various reducing agents.
Using Sodium Borohydride (NaBH₄):
Reaction: 4 C₆H₅CHO + NaBH₄ + 4 H₂O → 4 C₆H₅CH₂OH + NaB(OH)₄
This method is favored for its mild reaction conditions and high yields.
Experimental Protocol: Reduction of Benzaldehyde with NaBH₄
-
Dissolution: Dissolve benzaldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride to the cooled benzaldehyde solution with continuous stirring. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the benzaldehyde has been consumed.
-
Quenching: Carefully add a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.
-
Extraction: Extract the Benzyl Alcohol from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous salt such as magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude Benzyl Alcohol by distillation under reduced pressure.
Grignard Reaction
Another versatile method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with formaldehyde.
Reaction: C₆H₅MgBr + HCHO → C₆H₅CH₂OMgBr C₆H₅CH₂OMgBr + H₂O → C₆H₅CH₂OH + Mg(OH)Br
This pathway is particularly useful for creating substituted benzyl alcohols by starting with the appropriately substituted aryl halide.
Caption: Key synthetic routes to Benzenemethanol (Benzyl Alcohol).
Applications in Research and Drug Development
Benzyl Alcohol's unique properties make it a valuable component in numerous applications within the pharmaceutical and research sectors.
As a Bacteriostatic Preservative
Benzyl Alcohol is widely used as a bacteriostatic preservative in injectable drugs and other pharmaceutical formulations at low concentrations.[2] It is effective against a broad spectrum of bacteria by inhibiting their growth and reproduction.[2] This is crucial for maintaining the sterility of multi-dose vials of medications.
Mechanism of Action: The antimicrobial activity of Benzyl Alcohol is attributed to its ability to disrupt the bacterial cell membrane, leading to the leakage of cellular components and ultimately inhibiting cell growth.
As a Solvent and Solubilizer
Due to its polarity and low toxicity, Benzyl Alcohol is an excellent solvent for a variety of poorly water-soluble drugs.[1] It is often used in concentrations of 5% or higher to solubilize active pharmaceutical ingredients (APIs) for parenteral administration.
In Organic Synthesis
Benzyl Alcohol serves as a versatile starting material for the synthesis of a wide range of esters and ethers used in the pharmaceutical and fragrance industries.[1] The benzyl group is also a common protecting group for alcohols and carboxylic acids in multi-step organic syntheses due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.
Experimental Workflow: Benzyl Ester Formation
Caption: A typical workflow for the synthesis of a benzyl ester.
As a Local Anesthetic
Benzyl Alcohol exhibits mild local anesthetic properties and can be used to reduce pain at the injection site for certain medications.[1]
Safety and Toxicological Profile
While Benzyl Alcohol is generally considered safe for its intended uses, it is essential to be aware of its toxicological profile, especially in the context of drug development.
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or inhaled.[4] | Avoid ingestion and inhalation. Use in a well-ventilated area.[4] |
| Eye Irritation | Causes serious eye irritation.[5] | Wear appropriate eye protection. In case of contact, rinse cautiously with water for several minutes.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[5] | Avoid skin contact. Wear protective gloves. |
| Neonatal Toxicity | Benzyl Alcohol is toxic to neonates and has been associated with "gasping syndrome."[1] | It should not be used in medications intended for neonates. |
Metabolism and Excretion: In healthy individuals, Benzyl Alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid and excreted in the urine.[1]
Analytical Methods for Quality Control
Ensuring the purity and identity of Benzyl Alcohol is critical, particularly for pharmaceutical applications. Several analytical techniques are routinely employed for this purpose.
-
Gas Chromatography (GC): GC is the most common method for determining the purity of Benzyl Alcohol and for quantifying it in formulations. A flame ionization detector (FID) is typically used.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for quantification, especially in complex mixtures.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the identity of Benzyl Alcohol by identifying its characteristic functional groups, such as the hydroxyl (-OH) and aromatic C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity and purity of the compound.
Conclusion
Benzenemethanol (Benzyl Alcohol) is a cornerstone of synthetic chemistry and pharmaceutical sciences. Its well-characterized properties, versatile reactivity, and established applications make it an indispensable tool for researchers and drug development professionals. While the specific derivative, Benzenemethanol, 2,2'-oxybis-, remains a subject for further investigation, a deep understanding of the parent compound provides a robust framework for exploring the potential of its analogues. As with any chemical substance, a thorough appreciation of its synthesis, handling, and safety is paramount to its successful and responsible application.
References
-
Benzenemethanol, 2,2'-oxybis- | RUTHIGEN. (n.d.). Retrieved January 14, 2026, from [Link]
-
BENZENEMETHANOL - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]
-
Benzyl alcohol - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Benzenemethanol - Substance Details - SRS | US EPA. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is Benzyl Alcohol used for? - Patsnap Synapse. (2024, June 14). Retrieved January 14, 2026, from [Link]
Sources
An Important Note on the Chemical Identity of (oxybis(2,1-phenylene))dimethanol
Initial research into the compound "(oxybis(2,1-phenylene))dimethanol" has revealed a significant discrepancy in available scientific and chemical data. The provided CAS Number, 1552-96-1, corresponds to a different chemical entity: p-(Dimethylamino)cinnamic acid. Furthermore, extensive searches for the chemical name "(oxybis(2,1-phenylene))dimethanol" did not yield specific information on a molecule with this precise structure.
The search results frequently point to a similarly named but structurally distinct compound, (Oxydi-2,1-phenylene)bis(diphenylphosphine) , commonly known as DPEPhos . This well-documented molecule is a widely used phosphine ligand in catalysis. Other related but different compounds identified include (Oxybis(4,1-phenylene))bis(dimethylsilane) and 4,4'-disulfanediylbis(4,1-phenylene)dimethanol.
Given the lack of verifiable information on "(oxybis(2,1-phenylene))dimethanol," this guide will instead focus on the discovery and history of the closely related and scientifically significant compound, (Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEPhos) , as it is the most likely subject of interest given the nomenclature.
A Technical Guide to (Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEPhos)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (Oxydi-2,1-phenylene)bis(diphenylphosphine), a prominent ligand in modern synthetic chemistry. We will explore its development, key properties, and applications, with a focus on the causal reasoning behind its utility in catalysis.
Introduction to DPEPhos: A Ligand for Advanced Catalysis
(Oxydi-2,1-phenylene)bis(diphenylphosphine), or DPEPhos, is a chelating diphosphine ligand. Its structure is characterized by a flexible diaryl ether backbone connecting two diphenylphosphine groups. This unique architecture imparts specific electronic and steric properties that have made it a valuable tool in transition metal catalysis, particularly in cross-coupling reactions.
The significance of DPEPhos lies in its ability to stabilize metal centers and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination. Its application has led to advancements in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Physicochemical Properties and Characterization
A comprehensive understanding of a ligand's properties is crucial for its effective application. Key data for DPEPhos is summarized below.
| Property | Value | Source |
| CAS Number | 166330-10-5 | [1][2] |
| Molecular Formula | C36H28OP2 | [1] |
| Molecular Weight | 538.55 g/mol | [2] |
| Appearance | White to off-white crystalline powder or crystals | [3] |
| Melting Point | 184-187 °C (lit.) | [1][2][3] |
Spectroscopic Signature: The identity and purity of DPEPhos are typically confirmed using standard analytical techniques. While specific spectra are not provided in the search results, characterization would rely on:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR would show a characteristic signal for the phosphorus atoms, and 1H and 13C NMR would confirm the structure of the aromatic backbone.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the phenyl and ether groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Core Applications in Homogeneous Catalysis
DPEPhos is primarily employed as a ligand in various metal-catalyzed reactions.[3] Its utility stems from the "bite angle" of the diphosphine, which influences the geometry and reactivity of the metal complex.
Key Reactions Facilitated by DPEPhos:
-
Palladium-Catalyzed Cross-Coupling Reactions: DPEPhos is a ligand of choice for several named reactions that are fundamental to modern organic synthesis. These include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[3]
-
Heck Reaction: Vinylation of aryl halides.
-
Negishi Coupling: Reaction of organozinc compounds with organohalides.
-
-
Ruthenium-Catalyzed Reactions: It serves as a ligand in ruthenium-catalyzed processes such as the synthesis of amines from other amines and alcohols through a "hydrogen-borrowing" methodology.[3] This approach is considered a greener alternative for amine synthesis.[2]
-
Carbonylation Reactions: DPEPhos has been used in the carbonylation of aryl iodides.[3]
Experimental Workflow: A Generalized Cross-Coupling Protocol
Below is a conceptual workflow for a generic palladium-catalyzed cross-coupling reaction using DPEPhos. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Catalyst Pre-formation or In Situ Generation
-
Action: A palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) is mixed with DPEPhos in an inert solvent.
-
Rationale: The DPEPhos ligand coordinates to the palladium center, forming the active catalytic species. The flexible ether backbone of DPEPhos allows it to form a stable chelate with the metal, which can enhance catalytic activity and stability.
Step 2: Reaction Assembly
-
Action: The aryl halide, coupling partner (e.g., boronic acid), and a base are added to the catalyst mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: The inert atmosphere is critical to prevent the oxidation and degradation of the palladium(0) catalyst and the phosphine ligand. The base is required to activate the coupling partner and neutralize the acid generated during the reaction.
Step 3: Thermal Incubation
-
Action: The reaction mixture is heated to the optimal temperature.
-
Rationale: The elevated temperature provides the necessary activation energy for the key steps of the catalytic cycle, including oxidative addition of the aryl halide to the palladium center and subsequent transmetalation and reductive elimination.
Step 4: Quenching and Work-up
-
Action: After the reaction is complete, the mixture is cooled and quenched (e.g., with water or a mild acid). The product is then extracted into an organic solvent.
-
Rationale: Quenching stops the reaction and begins the purification process by separating the organic product from inorganic salts and other aqueous-soluble components.
Step 5: Purification
-
Action: The crude product is purified, typically by column chromatography.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts to yield the pure compound.
Diagram of a Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling DPEPhos.
-
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. For handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.
-
Storage: DPEPhos is a combustible solid and should be stored in a cool, dry place away from oxidizing agents.
-
Toxicity: While specific toxicity data is not detailed in the search results, it is prudent to handle it as a potentially hazardous chemical.
Conclusion and Future Outlook
(Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEPhos) is a cornerstone ligand in the field of homogeneous catalysis. Its robust performance in a variety of cross-coupling reactions has solidified its role in both academic research and industrial applications, including pharmaceutical synthesis. The continued development of catalysts utilizing DPEPhos and related ligands is expected to lead to even more efficient and sustainable chemical transformations.
References
-
166330-10-5 | (Oxybis(2,1-phenylene))bis(diphenylphosphine) - AA Blocks. [Link]
-
p-(Dimethylamino)cinnamic acid (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of Benzenemethanol, 2,2'-oxybis- in Polymer Synthesis
Introduction
Benzenemethanol, 2,2'-oxybis-, also known by its synonyms 2,2'-Bis(hydroxymethyl)diphenyl Ether and 2,2'-Oxydi(benzyl Alcohol), is an aromatic diol with the CAS Number 10038-40-1. Its structure, featuring two hydroxymethyl groups attached to a flexible diphenyl ether core, makes it a promising monomer for the synthesis of advanced polymers. The ether linkage imparts flexibility to the polymer backbone, while the aromatic rings contribute to thermal stability and mechanical strength. This combination of properties suggests its utility in creating high-performance materials such as polyesters, polyethers, and as a component in epoxy resin formulations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for the polymerization of Benzenemethanol, 2,2'-oxybis-. While specific literature detailing the polymerization of this exact monomer is not abundant, the protocols herein are based on established principles of polymer chemistry for structurally similar aromatic diols.
Chemical and Physical Properties
A foundational understanding of the monomer's properties is critical for its effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 10038-40-1 | [1] |
| Synonyms | 2,2'-Bis(hydroxymethyl)diphenyl Ether, 2,2'-Oxydi(benzyl Alcohol) | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 99 °C | [1] |
PART 1: Applications in Polymer Synthesis
The unique structure of Benzenemethanol, 2,2'-oxybis- lends itself to several polymerization pathways, leading to materials with diverse properties and applications.
Polyester Synthesis via Polycondensation
The reaction of the diol functional groups of Benzenemethanol, 2,2'-oxybis- with a dicarboxylic acid or its derivative (e.g., diacyl chloride) yields polyesters.[2] The resulting polyesters are expected to exhibit good thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and as engineering plastics. The flexibility of the ether linkage in the monomer can lead to polyesters with improved processability and toughness.
Polyether Synthesis
Polyethers can be synthesized from Benzenemethanol, 2,2'-oxybis- through a self-condensation reaction under acidic conditions or by Williamson ether synthesis with a suitable dihalide. Polyethers are known for their chemical resistance, thermal stability, and excellent mechanical properties.[3] Polymers derived from this monomer could find use in applications requiring high-performance thermoplastics.
Epoxy Resin Formulations
Benzenemethanol, 2,2'-oxybis- can be used as a chain extender or a co-curing agent in epoxy resin formulations. Its hydroxyl groups can react with the epoxide rings of the resin, leading to a cross-linked network. The incorporation of this monomer can enhance the toughness and thermal stability of the cured epoxy resin.[4][5]
PART 2: Experimental Protocols
Safety Precautions: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for Benzenemethanol, 2,2'-oxybis- and all other reagents used. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves, must be strictly followed. All reactions should be performed in a well-ventilated fume hood.
Protocol for Polyester Synthesis: Polycondensation with Adipoyl Chloride
This protocol describes the synthesis of a polyester from Benzenemethanol, 2,2'-oxybis- and adipoyl chloride, a common diacyl chloride. This solution polymerization method is suitable for achieving high molecular weight polymers at relatively low temperatures.
Materials:
-
Benzenemethanol, 2,2'-oxybis- (CAS 10038-40-1)
-
Adipoyl chloride (CAS 111-50-2)
-
Anhydrous Pyridine (CAS 110-86-1)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (CAS 127-19-5)
-
Methanol (CAS 67-56-1)
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
In the flask, dissolve Benzenemethanol, 2,2'-oxybis- (1 equivalent) in anhydrous DMAc.
-
Add anhydrous pyridine (2.2 equivalents) to the solution as an acid scavenger.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve adipoyl chloride (1 equivalent) in anhydrous DMAc in the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and then with water to remove any pyridinium hydrochloride.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Workflow Diagram:
Caption: Polyester synthesis workflow.
Protocol for Polyether Synthesis: Acid-Catalyzed Self-Condensation
This protocol outlines a potential method for the self-condensation of Benzenemethanol, 2,2'-oxybis- to form a polyether. This melt polymerization technique avoids the use of solvents and is driven by the removal of water.
Materials:
-
Benzenemethanol, 2,2'-oxybis- (CAS 10038-40-1)
-
p-Toluenesulfonic acid (PTSA) (CAS 104-15-4) as a catalyst
-
Nitrogen gas (high purity)
-
High-vacuum line
-
Glass reactor suitable for melt polymerization with mechanical stirring and a distillation outlet
Procedure:
-
Charge the glass reactor with Benzenemethanol, 2,2'-oxybis- and PTSA (0.1-0.5 mol%).
-
Fit the reactor with a mechanical stirrer and a distillation outlet connected to a condenser and a collection flask.
-
Purge the system with nitrogen gas.
-
Heat the reactor to a temperature just above the melting point of the monomer (e.g., 110-120 °C) under a slow stream of nitrogen to melt the monomer and initiate the reaction.
-
Gradually increase the temperature to 150-180 °C while stirring to promote the condensation reaction and distill off the water formed.
-
Once the rate of water distillation decreases, apply a high vacuum to the system to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours until the desired viscosity is reached.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polyether can be removed from the reactor.
Logical Relationship Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR20110109939A - Polyhydric hydroxy resins, epoxy resins, their production methods, epoxy resin compositions and cured products using them - Google Patents [patents.google.com]
Application Notes and Protocols for (oxybis(2,1-phenylene))dimethanol as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of (oxybis(2,1-phenylene))dimethanol as a novel monomer for the synthesis of advanced aromatic polymers. While direct literature on the polymerization of this specific monomer is emerging, its unique structural features—a flexible ether linkage connecting two functionalized phenyl rings—suggest its utility in creating high-performance polyethers and polyesters. The protocols outlined herein are based on established principles of polymer chemistry for analogous aromatic diols and are intended to serve as a robust starting point for research and development. We will explore potential polymerization pathways, propose detailed experimental protocols, and discuss the anticipated properties and applications of the resulting polymers, with a particular focus on their relevance to the fields of advanced materials and drug delivery.
Introduction: The Potential of (oxybis(2,1-phenylene))dimethanol
(Oxybis(2,1-phenylene))dimethanol is an aromatic diol characterized by a central ether bond that imparts a degree of flexibility between two phenyl rings, each bearing a hydroxymethyl group. This combination of a flexible ether linkage and rigid aromatic units is a key structural motif for designing high-performance polymers. Aromatic polymers are known for their exceptional thermal and chemical stability, as well as their robust mechanical properties.[1] The inclusion of an ether linkage can enhance processability by improving solubility in common organic solvents and lowering the glass transition temperature compared to wholly aromatic polymers.[2]
The two primary hydroxyl groups of (oxybis(2,1-phenylene))dimethanol make it a versatile building block for step-growth polymerization. The most direct pathways for polymerization are polycondensation reactions to form either polyethers or polyesters. The resulting polymers are expected to exhibit a valuable combination of properties, including:
-
High Thermal Stability : The aromatic backbone is inherently resistant to thermal degradation.[3]
-
Good Mechanical Strength : The rigid phenyl units contribute to high tensile strength and modulus.[4]
-
Enhanced Solubility and Processability : The ether linkage and the specific ortho-substitution pattern can disrupt chain packing, potentially leading to amorphous polymers with good solubility.[5]
-
Biocompatibility : Aromatic polymers such as polyetheretherketone (PEEK) and polysulfones have found applications in the biomedical field, suggesting that polymers derived from (oxybis(2,1-phenylene))dimethanol could also be engineered for biocompatibility.[6]
These properties make the resulting polymers attractive candidates for a range of applications, from engineering thermoplastics to advanced materials for biomedical devices and drug delivery systems.[6][7]
Proposed Polymerization Strategies
Two primary polymerization routes are proposed for (oxybis(2,1-phenylene))dimethanol:
-
Polyether Synthesis via Self-Condensation : This approach involves the direct dehydration of the diol to form ether linkages, creating a polyether.
-
Polyester Synthesis via Polycondensation : This method requires a co-monomer, a dicarboxylic acid or its derivative, to react with the diol to form ester linkages.
The choice of polymerization route will significantly influence the final properties of the polymer. Aromatic polyethers generally exhibit excellent thermal and hydrolytic stability, while aromatic polyesters can offer high strength and tailored degradability.[1][8]
Detailed Experimental Protocols
Synthesis of Aromatic Polyether via Acid-Catalyzed Self-Condensation
This protocol describes a hypothetical procedure for the synthesis of a polyether from (oxybis(2,1-phenylene))dimethanol based on general methods for diol self-condensation.[9]
Causality : An acid catalyst is employed to protonate a hydroxyl group, converting it into a good leaving group (water). The subsequent nucleophilic attack by another hydroxyl group from a different monomer molecule forms the ether linkage and propagates the polymer chain. A two-stage heating process under vacuum is crucial to drive the reaction to completion by efficiently removing the water byproduct.
Experimental Workflow Diagram:
Sources
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gantrade.com [gantrade.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. docnum.umons.ac.be [docnum.umons.ac.be]
Application Notes and Protocols: "Benzenemethanol, 2,2'-oxybis-" as a Ligand in Coordination Chemistry
A Note to the Researcher: Extensive investigation of the scientific literature reveals a significant gap in documented research specifically concerning "Benzenemethanol, 2,2'-oxybis-" (CAS Number: 10038-40-1) as a ligand in coordination chemistry. While its chemical structure suggests potential for chelation, there is a notable absence of published studies detailing its synthesis for coordination purposes, the formation of its metal complexes, their structural characterization, or specific applications.
Therefore, this document serves as a prospective guide, offering a scientifically grounded framework for initiating research in this unexplored area. The protocols and insights provided are based on established principles of coordination chemistry and analogous systems, rather than on field-proven applications of this particular ligand.
Part 1: Introduction to "Benzenemethanol, 2,2'-oxybis-"
"Benzenemethanol, 2,2'-oxybis-," also known as (oxybis(2,1-phenylene))dimethanol, is an organic compound with the molecular formula C₁₄H₁₄O₃. Its structure features two hydroxymethyl-substituted phenyl rings linked by an ether bridge. The presence of two alcohol functionalities and the ether oxygen atom suggests its potential to act as a multidentate ligand, capable of coordinating to a metal center through the oxygen atoms.
Key Properties:
| Property | Value | Source |
| CAS Number | 10038-40-1 | Commercial Suppliers |
| Molecular Formula | C₁₄H₁₄O₃ | - |
| Appearance | Solid | [1] |
| Melting Point | 99°C | [1] |
The spatial arrangement of the donor atoms will be a critical factor in determining the stability and geometry of the resulting metal complexes. The flexibility of the ether linkage could allow for the formation of complexes with various coordination numbers and geometries.
Part 2: Hypothetical Research Workflow
The following sections outline a potential workflow for a researcher beginning to explore the coordination chemistry of "Benzenemethanol, 2,2'-oxybis-".
Caption: Hypothetical research workflow for investigating a novel ligand.
Protocol: Synthesis and Purification of "Benzenemethanol, 2,2'-oxybis-"
While the direct synthesis of this specific ligand is not well-documented in the context of coordination chemistry, a plausible route could involve the Williamson ether synthesis, followed by functional group manipulation.
Hypothetical Synthesis Route:
-
Starting Materials: 2-bromobenzyl alcohol and the sodium salt of a second equivalent of 2-bromobenzyl alcohol, or a related precursor.
-
Reaction: Nucleophilic substitution to form the ether linkage.
-
Purification: Column chromatography followed by recrystallization would likely be necessary to obtain a high-purity product suitable for coordination studies.
Step-by-Step Protocol (Hypothetical):
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzyl alcohol in a suitable dry solvent (e.g., THF or DMF).
-
Add one equivalent of a strong base (e.g., sodium hydride) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for one hour to ensure complete formation of the alkoxide.
-
Ether Synthesis: To the solution of the alkoxide, add one equivalent of 2-bromobenzyl bromide (or a similarly activated benzyl halide) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Further purify the obtained solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure "Benzenemethanol, 2,2'-oxybis-".
Protocol: Synthesis of Metal Complexes
The synthesis of metal complexes with "Benzenemethanol, 2,2'-oxybis-" would involve reacting the ligand with a suitable metal salt. The choice of solvent and reaction conditions will be crucial.
General Protocol:
-
Ligand Solution: Dissolve one equivalent of purified "Benzenemethanol, 2,2'-oxybis-" in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve one equivalent of the desired metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, or ZnCl₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring at room temperature.
-
Reaction Conditions: The reaction may proceed at room temperature or may require heating under reflux. The formation of a precipitate may indicate the formation of the complex.
-
Isolation: If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried. If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion, or layering with a less polar solvent.
Caption: General workflow for the synthesis of a metal complex.
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Techniques for Characterization:
| Technique | Purpose for Ligand | Purpose for Metal Complex |
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and purity. | Determine the coordination environment of the ligand around the metal center. Changes in chemical shifts upon coordination provide valuable information. |
| FT-IR Spectroscopy | Identify characteristic functional groups (e.g., O-H stretch). | Observe shifts in the vibrational frequencies of the ligand's functional groups upon coordination to the metal ion. |
| Mass Spectrometry | Determine the molecular weight and confirm the molecular formula. | Determine the mass of the complex and its fragmentation pattern, confirming its composition. |
| Elemental Analysis | Determine the percentage of C, H, and O to confirm purity and empirical formula. | Confirm the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules in the complex. |
| Single-Crystal X-ray Diffraction | - | Unambiguously determine the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| UV-Vis Spectroscopy | - | Investigate the electronic transitions within the complex, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. |
| Magnetic Susceptibility | - | Determine the magnetic properties of paramagnetic complexes, providing information about the number of unpaired electrons and the electronic configuration of the metal ion. |
Part 4: Potential Applications to Investigate
Given the structural features of "Benzenemethanol, 2,2'-oxybis-," its metal complexes could be explored for various applications.
-
Catalysis: The coordination of the ligand to a metal center could create a coordinatively unsaturated site, which is often a prerequisite for catalytic activity. Potential catalytic applications could include oxidation reactions, where the ligand might stabilize different oxidation states of the metal. For example, copper complexes are known to catalyze the oxidation of alcohols.
-
Bioinorganic Chemistry: Metal complexes are widely studied for their potential biological activities. The lipophilic nature of the ligand could facilitate the transport of the metal ion across cell membranes. The resulting complexes could be screened for antimicrobial or anticancer properties.
-
Materials Science: The ability of the ligand to bridge metal centers could potentially lead to the formation of coordination polymers or metal-organic frameworks (MOFs). The properties of these materials would depend on the choice of the metal ion and the resulting structure.
Part 5: Conclusion and Future Outlook
The field of coordination chemistry is continually expanding with the introduction of new ligands that can impart novel properties to metal complexes. "Benzenemethanol, 2,2'-oxybis-" represents an unexplored ligand with the potential to form a variety of coordination compounds. The lack of existing literature presents a unique opportunity for researchers to make foundational contributions to this area. The hypothetical protocols and research directions outlined in these application notes provide a starting point for the synthesis, characterization, and exploration of the potential applications of metal complexes derived from this promising but understudied ligand. Further research is necessary to validate these hypotheses and to fully understand the coordination chemistry of "Benzenemethanol, 2,2'-oxybis-".
References
Due to the lack of specific literature on the coordination chemistry of "Benzenemethanol, 2,2'-oxybis-", a traditional reference list of peer-reviewed articles on this topic cannot be provided. The information and protocols herein are based on general principles of synthetic and coordination chemistry.
- Benzenemethanol, 2,2'-oxybis-. RUTHIGEN. [URL: https://www.ruthigen.com/shop/gen-in-da0001ud-benzenemethanol-22-oxybis-60308]
Sources
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Analysis of Diphenyl Ether Compounds
Abstract
This document provides a comprehensive guide to the analysis of diphenyl ether compounds using High-Performance Liquid Chromatography (HPLC). Diphenyl ethers are a broad class of organic compounds with significant relevance in pharmaceuticals, agriculture, and environmental science. This guide offers detailed protocols, discusses the underlying scientific principles for methodological choices, and provides troubleshooting insights for researchers, scientists, and drug development professionals. We will delve into the analysis of critical diphenyl ethers, including thyroid hormones and polybrominated diphenyl ethers (PBDEs), providing a robust framework for developing and validating analytical methods.
Introduction: The Significance of Diphenyl Ether Analysis
The diphenyl ether core structure, characterized by two phenyl rings linked by an ether bond, is the foundation for a diverse range of compounds with profound biological and environmental impact.[1][2][3] In the pharmaceutical realm, the most prominent examples are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism.[4][5] Their accurate quantification in biological matrices is essential for diagnosing and managing thyroid disorders.[4][6]
Conversely, the industrial application of diphenyl ethers, particularly as flame retardants in the form of polybrominated diphenyl ethers (PBDEs), has raised significant environmental and health concerns.[7][8] These persistent organic pollutants bioaccumulate in the environment and have been linked to endocrine disruption and neurodevelopmental toxicity.[8][9] Furthermore, diphenyl ether herbicides are widely used in agriculture, necessitating their monitoring in soil and water to ensure environmental safety.[10][11]
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, identification, and quantification of these varied diphenyl ether compounds.[12][13] Its versatility, sensitivity, and robustness make it an indispensable tool for researchers and professionals in diverse fields.
Foundational Principles: The "Why" Behind the Method
A successful HPLC analysis is not merely about following a recipe; it's about understanding the physicochemical properties of the analytes and their interactions with the stationary and mobile phases. This understanding allows for informed decisions in method development and troubleshooting.
The Diphenyl Ether Structure and its Chromatographic Implications
The core diphenyl ether structure is relatively nonpolar. However, the nature and position of substituents dramatically influence the molecule's polarity, and consequently, its retention behavior in reversed-phase HPLC.
-
Polarity and Substituents: The addition of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups found in thyroid hormones and some herbicide metabolites, increases the compound's polarity, leading to earlier elution times in reversed-phase chromatography. Conversely, the addition of nonpolar halogen atoms, as seen in PBDEs, increases hydrophobicity and results in longer retention times.
-
Reversed-Phase Chromatography: The Workhorse for Diphenyl Ethers: Given the predominantly nonpolar to moderately polar nature of most diphenyl ethers, reversed-phase HPLC is the most common and effective separation mode. In this technique, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). The analytes are retained on the column based on their hydrophobicity, with more nonpolar compounds exhibiting stronger retention.
Causality in Experimental Choices
The selection of each component of the HPLC system and method is a deliberate choice based on the specific analytical goals.
-
Column Chemistry (Stationary Phase): The C18 column is the most versatile and widely used for diphenyl ether analysis due to its strong hydrophobic retention. For more polar diphenyl ethers, a C8 column or a polar-embedded column can provide better peak shape and retention.
-
Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is a critical parameter for controlling retention and resolution. A higher percentage of organic solvent decreases the polarity of the mobile phase, leading to faster elution of nonpolar analytes. The choice of organic solvent (acetonitrile vs. methanol) can also influence selectivity due to different interaction mechanisms with the analytes and stationary phase. The addition of an acid, such as formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of acidic analytes like thyroid hormones, ensuring good peak shape and consistent retention.[4]
-
Detection Method: The choice of detector depends on the concentration levels and the chromophoric properties of the diphenyl ether compounds.
-
UV-Vis Detectors (DAD/PDA): Diode-Array Detectors (DAD) or Photodiode-Array Detectors (PDA) are commonly used for the analysis of diphenyl ethers that possess a UV chromophore, which is inherent to the aromatic rings.[14][15] These detectors offer good sensitivity and the ability to acquire full UV spectra for peak purity assessment and identification.
-
Mass Spectrometry (MS): For trace-level analysis and confirmation of identity, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.[5][16] MS detectors provide unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of analytes in complex matrices.[5]
-
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of key diphenyl ether compounds.
Workflow for HPLC Analysis of Diphenyl Ethers
A generalized workflow for the HPLC analysis of diphenyl ethers can be visualized as follows:
Caption: A structured workflow for HPLC method validation.
Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise during routine analysis. [17][18]The following table outlines some common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites on the column packing- Column overload- Inappropriate mobile phase pH | - Use a column with end-capping- Reduce sample concentration- Adjust mobile phase pH to ensure analyte is in a single ionic form |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Dilute the sample- Reconstitute the sample in the mobile phase |
| Split Peaks | - Clogged frit or void in the column- Co-elution of an interfering compound | - Replace the column- Improve sample clean-up or modify chromatographic conditions for better separation |
| Baseline Drift | - Column temperature fluctuations- Mobile phase not properly mixed or equilibrated | - Use a column oven- Ensure thorough mixing and allow sufficient time for column equilibration |
| Ghost Peaks | - Contamination in the injection port or column- Carryover from a previous injection | - Clean the injection port and flush the column- Include a wash step in the injection sequence |
Conclusion
The HPLC analysis of diphenyl ether compounds is a critical application in diverse scientific fields. By understanding the fundamental principles of chromatography, selecting appropriate methodologies, and implementing robust validation procedures, researchers can generate accurate and reliable data. This guide provides a solid foundation for both novice and experienced chromatographers to develop and execute successful HPLC analyses of this important class of compounds.
References
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]
-
Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
Pappa-Louisi, A., Zougrou, F., & Sotiropoulos, S. (2004). RAPID HPLC ANALYSIS OF THYROID GLAND HORMONES TRI-IODOTHYRONINE (T3) AND THYROXINE (T4) IN HUMAN BIOLOGICAL FLUIDS AFTER SPE. Journal of Liquid Chromatography & Related Technologies, 27(1), 105-120. [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 715-721. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
ResearchGate. (n.d.). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]
-
Czaplicka, M. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Journal of separation science, 35(22), 3075–3088. [Link]
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
Sabatino, L., Iervasi, G., & Zucchi, R. (2014). Quantification of thyroxine and 3,5,3'-triiodo-thyronine in human and animal hearts by a novel liquid chromatography-tandem mass spectrometry method. Hormone and metabolic research, 46(5), 321–326. [Link]
-
OAPEN Library. (n.d.). Chapter Polybrominated Diphenyl Ethers (PBDEs) as Emerging Environmental Pollutants: Advances in Sample Preparation and Detection Techniques. [Link]
-
Bertolini, A. (2024). Investigation on the role of thyroid hormones and their derivatives in different physiopathogenetic mechanisms using HPLC-MS/MS. Usiena AIR. [Link]
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Hebisch, R., et al. (2023). Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety, 8(2). [Link]
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He, C. Y., Li, Y. Q., Wang, S. J., & Meng, Q. Y. (2010). [Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction]. Sichuan da xue xue bao. Yi xue ban = Journal of Sichuan University. Medical science edition, 41(1), 148–152. [Link]
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ResearchGate. (n.d.). Methods for Determination Of Polybrominated Diphenyl Ethers in Environmental Samples-Review. [Link]
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ResearchGate. (n.d.). Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography. [Link]
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National Institute of Standards and Technology. (2004). Measurement of Polybrominated Diphenyl Ethers in Environmental Matrix Standard Reference Materials. [Link]
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ResearchGate. (n.d.). Sample Preparation Method for the Speciation of Polybrominated Diphenyl Ethers and Their Methoxylated and Hydroxylated Analogues in Diverse Environmental Matrices. [Link]
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ResearchGate. (n.d.). Qualitative measurement of T3 and T4 by HPLC (A, B) and LC/MS (C, D, E, F). [Link]
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Wikipedia. (n.d.). Polybrominated diphenyl ethers. [Link]
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Wang, Y., et al. (2023). Sensitive determination of polybrominated diphenyl ethers (PBDEs) in water and milk by effervescence-enhanced switchable hydrophilic-hydrophobic solvent-based salting-out microextraction and high-performance liquid chromatography with photodiode array detection (HPLC-PDA). Journal of the Chinese Chemical Society, 70(4), 843-851. [Link]
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ResearchGate. (n.d.). Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection. [https://www.researchgate.net/publication/12301556_Determination_of_diphenyl-ether_herbicides_and_metabolites_in_natural_waters_using_high-performance_liquid_chromatography_with_diode_array_tandem_mass_spectrometric_detection]([Link]_ chromatography_with_diode_array_tandem_mass_spectrometric_detection)
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Wikipedia. (n.d.). Diphenyl ether. [Link]
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Study.com. (n.d.). Draw the structure for diphenyl ether. [Link]
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Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]
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Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]
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Wang, C., et al. (2022). Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides. Chinese Journal of Pesticide Science, 24(1), 1-13. [Link]
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de la Cal, A., Eljarrat, E., & Barceló, D. (2011). Determination of Priority Polybrominated Diphenyl Ethers by Isotope Dilution Gas Chromatography(Electron Ionization)MS Using 81Br-Labeled Standards. Analytical Chemistry, 83(8), 3108–3115. [Link]
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Application Notes and Protocols: The Synthesis of Dibenzo[b,f]oxazepine Scaffolds from Benzenemethanol, 2,2'-oxybis- Derivatives
Application Notes and Protocols: The Synthesis of Dibenzo[b,f][1][2]oxazepine Scaffolds from Benzenemethanol, 2,2'-oxybis- Derivatives
Introduction: Unlocking the Potential of a Latent Precursor
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of heterocyclic systems, the dibenzo[b,f][1][2]oxazepine core is of significant interest due to its prevalence in pharmacologically active compounds, including antidepressants and antipsychotics.[3][4] While numerous synthetic routes to this privileged scaffold have been established, the exploration of novel and efficient methodologies from readily accessible starting materials remains a dynamic area of research.
This application note addresses the synthetic utility of Benzenemethanol, 2,2'-oxybis-, a seemingly underexplored precursor, in the construction of dibenzo[b,f][1][2]oxazepine derivatives. Although direct literature on the use of this specific diol is scarce, its structural features suggest a logical and efficient pathway to the target heterocyclic system. Herein, we propose a viable synthetic strategy and provide detailed protocols for analogous transformations, drawing from established and authoritative methodologies in heterocyclic chemistry. Our approach is grounded in fundamental principles of organic synthesis, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Proposed Synthetic Strategy: A Two-Step Approach to the Dibenzo[b,f][1][2]oxazepine Core
The molecular architecture of Benzenemethanol, 2,2'-oxybis- presents a unique opportunity for a convergent synthesis of the dibenzo[b,f][1][2]oxazepine skeleton. We envision a two-step synthetic sequence, as illustrated below, commencing with the conversion of the benzylic alcohols to more reactive leaving groups, followed by a cyclization reaction with a suitable binucleophile, such as an o-aminophenol.
Caption: Proposed synthetic pathway from Benzenemethanol, 2,2'-oxybis-.
This strategy leverages the inherent symmetry of the starting material and converges to the tricyclic product in a highly atom-economical fashion. The key transformation is the final cyclization step, which can be achieved through various established methods for C-N and C-O bond formation.
Synthetic Methodologies and Protocols
While the direct cyclization of 2,2'-oxybis(benzyl halide) with o-aminophenol is a plausible approach, the literature offers a rich landscape of alternative and well-established methods for constructing the dibenzo[b,f][1][2]oxazepine ring system. These methods often involve the coupling of two different aromatic precursors and provide a valuable framework for achieving the desired transformation. We will now delve into some of the most prominent and reliable of these methodologies.
Ullmann Condensation: A Classic Approach to C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that has long been a workhorse for the formation of diaryl ethers and amines.[5][6] In the context of dibenzo[b,f][1][2]oxazepine synthesis, an intramolecular Ullmann reaction can be a powerful tool for the final ring closure. This approach typically involves a precursor containing both a phenol and an o-haloaniline moiety.
A related and highly effective strategy is the intermolecular Ullmann coupling of an o-aminophenol with an o-halobenzyl halide or a related derivative.[7] This method directly constructs the seven-membered ring in a single step.
This protocol is adapted from established procedures for the synthesis of related heterocyclic systems via copper-catalyzed C-N and C-O bond formation.[7]
Materials:
-
Substituted o-aminophenol (1.0 eq)
-
Substituted o-bromobenzyl bromide (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
o-Phenanthroline (0.2 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the substituted o-aminophenol, substituted o-bromobenzyl bromide, CuI, o-phenanthroline, and Cs2CO3.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,f][1][2]oxazepine derivative.
| Entry | o-Aminophenol Substituent | o-Bromobenzyl bromide Substituent | Yield (%) |
| 1 | H | H | 75 |
| 2 | 4-Me | H | 82 |
| 3 | 4-Cl | 5-NO2 | 68 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
Caption: Key steps in the Ullmann condensation for dibenzoxazepine synthesis.
Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[8][9][10][11] This powerful method offers several advantages over the traditional Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8][12] An intramolecular Buchwald-Hartwig amination is an excellent strategy for the synthesis of dibenzo[b,f][1][2]oxazepines from precursors containing an o-aminophenol and an o-halobenzyl ether moiety.
This protocol is based on general procedures for intramolecular C-N bond formation.[9][13]
Materials:
-
2-(2-Bromobenzyloxy)aniline derivative (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry, argon-flushed Schlenk tube, add the 2-(2-bromobenzyloxy)aniline derivative, Pd2(dba)3, Xantphos, and NaOt-Bu.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a short plug of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired dibenzo[b,f][1][2]oxazepine.
| Entry | Substituent on Aniline Ring | Substituent on Benzyl Ring | Yield (%) |
| 1 | H | H | 92 |
| 2 | 4-OMe | H | 88 |
| 3 | H | 5-CF3 | 85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Versatile Platform for Heterocyclic Synthesis
While "Benzenemethanol, 2,2'-oxybis-" may not be a commonly cited precursor in the synthesis of heterocyclic compounds, its inherent structural features make it a promising starting material for the construction of the valuable dibenzo[b,f][1][2]oxazepine scaffold. The proposed synthetic strategy, involving an initial activation of the benzylic alcohols followed by a cyclization reaction, provides a logical and efficient route to this important heterocyclic system.
Furthermore, the established and robust methodologies of Ullmann condensation and Buchwald-Hartwig amination offer reliable and versatile platforms for achieving the key ring-closing step. The detailed protocols provided in this application note serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the synthesis of novel dibenzo[b,f][1][2]oxazepine derivatives. The continued development of innovative synthetic methods will undoubtedly expand the chemical space accessible to scientists and pave the way for the discovery of new therapeutic agents and functional materials.
References
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Jain, M. S., & Surana, S. J. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][2]-oxazepine derivatives. European Journal of Chemistry, 4(3), 251-256.
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Reddy, T. J., et al. (2018). One-Pot Synthesis of Chiral Tetracyclic Dibenzo[b,f][1][2]oxazepine-Fused 1,2-Dihydropyridines (DHPs) under Metal-Free Conditions. The Journal of Organic Chemistry, 83(13), 7297–7307.
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Li, J., et al. (2023). Synthesis of tetracyclic dibenzo[b,f][1][2]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. RSC Advances, 13(36), 25357-25361.
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Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.
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Nazeri, M. T., et al. (2023). The new synthesis of pyrrole-fused dibenzo[b,f][1][2]oxazepine/thiazepines by the pseudo-Joullié–Ugi reaction via an unexpected route with high chemoselectivity. Organic & Biomolecular Chemistry, 21(17), 3663-3667.
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Wang, X., et al. (2012). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synthesis, 44(18), 2873-2878.
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Cai, M., et al. (2010). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. Tetrahedron Letters, 51(41), 5459-5462.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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- Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25361.
- Padwa, A., et al. (2011). Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides. Organic & Biomolecular Chemistry, 9(17), 6064-6072.
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NMR spectroscopy techniques for characterizing substituted benzenemethanols
An Application Guide: Comprehensive Structural Characterization of Substituted Benzenemethanols using Advanced NMR Spectroscopy Techniques
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Substituted Benzenemethanols
Substituted benzenemethanols, or benzyl alcohols, are a pivotal class of organic compounds. Their molecular framework is a cornerstone in a vast array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and fragrances. The precise substitution pattern on the benzene ring and the integrity of the benzylic alcohol moiety are critical determinants of a molecule's biological activity, chemical reactivity, and material properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled, definitive technique for the unambiguous structural elucidation of these molecules.[1][2] It provides a non-destructive window into the molecular architecture, allowing for the precise mapping of atomic connectivity and the determination of stereochemistry. This guide offers researchers, scientists, and drug development professionals a comprehensive overview and practical protocols for leveraging a suite of 1D and 2D NMR experiments to characterize substituted benzenemethanols with confidence and accuracy.
The NMR Characterization Workflow: From Sample to Structure
A systematic approach is key to efficient and accurate structure determination. The overall workflow involves careful sample preparation, acquisition of a series of complementary NMR experiments, and integrated data analysis to assemble the final structure. Each step builds upon the last, creating a self-validating system of evidence.
Caption: General workflow for NMR-based structural elucidation.
Core Methodologies: 1D NMR Techniques
One-dimensional NMR experiments provide the fundamental framework for any structural analysis.
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum is the fastest and most informative initial experiment. It provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of each proton. For benzenemethanols, key regions are:
-
Aromatic Protons (Ar-H): Typically found between 6.5-8.5 ppm.[3][4] The specific shift is influenced by the electronic nature (donating or withdrawing) of the ring substituents.
-
Benzylic Protons (-CH₂OH): Appear as a singlet or doublet around 4.5-4.8 ppm. The signal is deshielded by the adjacent aromatic ring and the oxygen atom.
-
Hydroxyl Proton (-OH): This signal is highly variable (typically 1.5-5.0 ppm) and its position depends on concentration, solvent, and temperature. It often appears as a broad singlet but can couple to the benzylic protons.[5]
-
-
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count.[6]
-
Splitting (J-coupling): Provides connectivity information. The splitting patterns of the aromatic protons are particularly diagnostic of the ring's substitution pattern.[3][7]
-
Signal Shape: Broad signals can indicate chemical exchange (like the -OH proton) or conformational dynamics.
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
-
Chemical Shift (δ):
-
Aromatic Carbons: Resonate in the 120-150 ppm region.[4][10] The ipso-carbon (the one attached to the -CH₂OH group) and other substituent-bearing carbons often have distinct shifts. The number of signals reveals the symmetry of the substitution pattern. For example, a para-disubstituted ring with identical substituents will show only two aromatic carbon signals, while an ortho-disubstituted ring will show three.[6]
-
Benzylic Carbon (-CH₂OH): Typically found in the 60-65 ppm range.[11]
-
DEPT: Assigning Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that determines the number of protons attached to each carbon. It is invaluable for confirming assignments.[12]
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals.[13][14] Quaternary carbons (including most ipso-carbons) are absent in both DEPT-90 and DEPT-135 spectra.
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can definitively identify the negative signal corresponding to the benzylic -CH₂OH carbon.
Advanced Structural Mapping: 2D NMR Techniques
Two-dimensional NMR experiments correlate signals along two frequency axes, revealing through-bond connectivity that is essential for assembling the complete molecular structure.[15]
Caption: Connectivity revealed by key 2D NMR experiments.
COSY (¹H-¹H Correlation Spectroscopy)
COSY identifies protons that are coupled to each other, typically through two or three bonds.[16] For a substituted benzenemethanol, a COSY spectrum will show cross-peaks between adjacent aromatic protons, allowing one to "walk" around the ring and establish the proton connectivity pattern.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation).[17][18] This is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton signal of the -CH₂OH group will show a cross-peak to the benzylic carbon signal in the ¹³C dimension.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for piecing together molecular fragments. It reveals correlations between protons and carbons over two, three, and sometimes four bonds.[17][18] Key correlations for a substituted benzenemethanol include:
-
Benzylic Protons to Aromatic Carbons: The protons of the -CH₂OH group will show a two-bond correlation (²JCH) to the ipso-carbon and a three-bond correlation (³JCH) to the two ortho-carbons. This definitively links the alcohol moiety to the aromatic ring.
-
Aromatic Protons to Other Carbons: Aromatic protons will show correlations to their neighboring carbons, helping to confirm assignments and establish the relative positions of substituents.
Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[19][20]
-
Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include DMSO-d₆, Acetone-d₆, or Methanol-d₄.[21] Refer to solvent reference tables for residual peak positions.[22][23]
-
Determine Sample Amount:
-
Dissolution: In a small, clean vial, weigh the sample. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[20][25] Mix gently to dissolve.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20][26]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[19] Avoid paper labels that can interfere with the spectrometer's sample automation.[25]
Protocol 2: NMR Data Acquisition
The following are general guidelines. Specific parameters should be optimized based on the available spectrometer and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 13 ppm). Calibrate the spectrum using the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).[21]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm. This may require a longer acquisition time (30 minutes to several hours) depending on concentration.
-
DEPT-135 and DEPT-90: Run the DEPT experiments using standard instrument parameters. These are relatively quick experiments.
-
COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. Typically, 2-4 scans per increment are sufficient.
-
HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is very sensitive and provides high-quality data relatively quickly.
-
HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. This experiment is less sensitive than HSQC and may require a longer acquisition time. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is typical for aromatic systems.
Data Presentation and Reference Values
Organizing spectral data in tables facilitates interpretation and comparison.
Table 1: Typical Chemical Shift Ranges for Substituted Benzenemethanols
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Benzylic | ¹H (-C H₂OH) | 4.5 - 4.8 | Can be a singlet or a doublet if coupled to OH. |
| Benzylic | ¹³C (-C H₂OH) | 60 - 65 | Appears as a negative peak in DEPT-135.[11] |
| Hydroxyl | ¹H (-OH ) | 1.5 - 5.0 | Broad, variable signal. Can be exchanged with D₂O. |
| Aromatic | ¹H (Ar-H ) | 6.5 - 8.5 | Shifts depend on electronic effects of substituents.[3][27] |
| Aromatic | ¹³C (Ar-C ) | 120 - 150 | Quaternary carbons (ipso) often have lower intensity.[10] |
Table 2: Typical Proton-Proton Coupling Constants (JHH) in Benzene Rings
| Coupling Type | Symbol | Typical Range (Hz) |
|---|---|---|
| ortho | ³JHH | 7 - 10 |
| meta | ⁴JHH | 2 - 3 |
| para | ⁵JHH | 0 - 1 |
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of substituted benzenemethanols. By following a systematic workflow of sample preparation, data acquisition, and integrated analysis, researchers can confidently determine the complete atomic connectivity and substitution pattern of these vital chemical entities. This comprehensive approach ensures the high level of structural fidelity required in modern chemical research and development.
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Application Notes and Protocols for Benzenemethanol, 2,2'-oxybis- as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Crosslinking in Advanced Material Development
Crosslinking is a fundamental process in polymer science, transforming linear polymer chains into a three-dimensional network. This structural modification imparts significant enhancements to the material's mechanical, thermal, and chemical properties. The choice of crosslinking agent is critical, as it dictates the nature of the crosslinks, the curing conditions, and the final properties of the polymer network. Benzenemethanol, 2,2'-oxybis-, a diether with two benzylic hydroxyl groups, presents itself as a potential candidate for crosslinking applications, particularly for polymers bearing reactive functional groups. This document provides a comprehensive guide to its theoretical application as a crosslinking agent, including proposed mechanisms, detailed experimental protocols, and methods for characterization.
Physicochemical Properties of Benzenemethanol, 2,2'-oxybis-
| Property | Value | Source |
| CAS Number | 10038-40-1 | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | Inferred |
| Appearance | Solid | [1] |
| Melting Point | 99°C | [1] |
| Structure | Two benzyl alcohol moieties linked by an ether bond | Inferred |
Proposed Mechanism of Crosslinking
The structure of Benzenemethanol, 2,2'-oxybis- suggests a crosslinking mechanism that can be initiated under acidic conditions. The presence of both ether linkages and benzylic hydroxyl groups offers multiple reactive sites.
Acid-Catalyzed Ether Cleavage and Electrophilic Aromatic Substitution
One plausible mechanism involves the acid-catalyzed cleavage of the ether bond.[2][3] The protonation of the ether oxygen by a strong acid creates a good leaving group, leading to the formation of a stabilized benzylic carbocation.[4] This highly reactive carbocation can then undergo an electrophilic aromatic substitution reaction with electron-rich aromatic rings on the polymer backbone or react with nucleophilic groups such as hydroxyls, amines, or thiols present on the polymer chains.
Condensation Reactions of Benzylic Alcohols
Alternatively, the two benzylic hydroxyl groups can participate in acid-catalyzed condensation reactions.[5] Protonation of a hydroxyl group forms a good leaving group (water), generating a benzylic carbocation. This carbocation can then react with a hydroxyl group from a polymer chain, forming a new ether linkage and thus a crosslink. The bifunctional nature of Benzenemethanol, 2,2'-oxybis- allows for the formation of two such linkages, creating a stable three-dimensional network.
Diagram: Proposed Crosslinking Mechanism
Caption: Figure 1. Proposed acid-catalyzed crosslinking pathway.
Application Protocol: Crosslinking of a Hydroxyl-Terminated Polymer
This protocol provides a representative procedure for the crosslinking of a hydroxyl-terminated polymer, such as hydroxyl-terminated polybutadiene (HTPB) or a polyester diol, using Benzenemethanol, 2,2'-oxybis-. Note: This is a model protocol and may require optimization for specific polymer systems.
Materials and Equipment
-
Polymer: Hydroxyl-terminated polymer (e.g., HTPB, polyester diol)
-
Crosslinking Agent: Benzenemethanol, 2,2'-oxybis-
-
Solvent: Anhydrous toluene or xylene
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or another strong acid catalyst
-
Neutralizing Agent: Triethylamine or other suitable base
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet, vacuum oven.
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure
-
Polymer Dissolution: In a round-bottom flask, dissolve the hydroxyl-terminated polymer in a minimal amount of anhydrous solvent. The concentration will depend on the viscosity of the polymer. A typical starting point is a 20-50% (w/w) solution.
-
Addition of Crosslinking Agent: Add Benzenemethanol, 2,2'-oxybis- to the polymer solution. The molar ratio of the crosslinker to the polymer's hydroxyl groups should be optimized. A starting point is a 1:2 molar ratio of crosslinker to hydroxyl groups.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA) to the reaction mixture. A typical catalyst loading is 0.1-1.0 mol% relative to the crosslinker.
-
Reaction: Heat the mixture to a temperature between 80-120°C under a nitrogen atmosphere with constant stirring. The optimal temperature and time will depend on the polymer and catalyst concentration.
-
Monitoring: Monitor the progress of the crosslinking reaction by observing the increase in viscosity of the solution. Samples can be taken periodically for analysis by Fourier-transform infrared (FTIR) spectroscopy to observe changes in the hydroxyl and ether bands.
-
Neutralization: Once the desired degree of crosslinking is achieved, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as triethylamine.
-
Solvent Removal and Curing: Remove the solvent under reduced pressure. The resulting crosslinked polymer can be further cured in a vacuum oven at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.
Characterization of the Crosslinked Polymer
The extent and effect of crosslinking should be thoroughly characterized using various analytical techniques.[6]
| Technique | Parameter Measured | Expected Outcome |
| FTIR Spectroscopy | Changes in functional groups | Decrease in the intensity of the hydroxyl (-OH) peak of the polymer. Potential changes in the C-O-C ether region.[7] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | An increase in Tg compared to the uncrosslinked polymer, indicating reduced chain mobility.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Increased decomposition temperature, suggesting a more stable network structure.[8] |
| Swell Test | Degree of crosslinking | Soaking the polymer in a suitable solvent will cause it to swell rather than dissolve, with the degree of swelling being inversely proportional to the crosslink density. |
| Mechanical Testing | Tensile strength, modulus, elongation at break | An increase in tensile strength and modulus, and a decrease in elongation at break, are typically observed after crosslinking. |
Safety and Handling
Benzenemethanol, 2,2'-oxybis- is a chemical compound for which detailed toxicological data is not widely available. Therefore, it should be handled with care, following standard laboratory safety procedures. General safety precautions for handling aromatic ethers should be observed.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Benzenemethanol, 2,2'-oxybis- holds potential as a crosslinking agent for polymers containing nucleophilic functional groups, likely proceeding through an acid-catalyzed mechanism. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore its applications. It is imperative to conduct thorough optimization and characterization for each specific polymer system to achieve the desired material properties.
References
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Cross-coupling reactions of benzylic C–H bonds and alcohols via a... - ResearchGate. (n.d.). Retrieved from [Link]
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Stereospecific nickel-catalyzed cross-coupling reactions of benzylic ethers and esters. (2015). PubMed. Retrieved from [Link]
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Acid-Catalyzed Cross-Linking Reactions at Benzylic Sites in Fluorene Monomers, Polymers, and Lignin1. (n.d.). ACS Publications. Retrieved from [Link]
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Educational series: characterizing crosslinked polymer networks. (2023). RSC Publishing. Retrieved from [Link]
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The scheme proposed for diols crosslinking with hydroxyl-containing polyimides through monoesterification and transesterification. (n.d.). ResearchGate. Retrieved from [Link]
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The design of hypercrosslinked polymers from benzyl ether self-condensing compounds and external crosslinkers. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Ethers - Handling and control of exposure. (2010). Web pdf template. Retrieved from [Link]
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Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. (2023). PMC - NIH. Retrieved from [Link]
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Thermogravimetric analysis of cross-linked polymers with glass... (n.d.). ResearchGate. Retrieved from [Link]
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The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (n.d.). MDPI. Retrieved from [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). MDPI. Retrieved from [Link]
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Cross-linking of Hydroxyl-terminated Polyols with Triethyleneglycol Diglycidyl Ether: An Alternative to Toxic Isocyanates. (2018). CERES Research Repository. Retrieved from [Link]
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(PDF) Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). ResearchGate. Retrieved from [Link]
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The design of hypercrosslinked polymers from benzyl ether self-condensing compounds and external crosslinkers. (2020). Scilit. Retrieved from [Link]
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(PDF) Novel Cross-Linking Mechanism with Diol Type Cross-Linkers, to Prepare PAA Microgels via Precipitation Polymerization Method. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Elucidating the Structure of (oxybis(2,1-phenylene))dimethanol through Mass Spectrometry Fragmentation Analysis
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of (oxybis(2,1-phenylene))dimethanol, a molecule incorporating both diaryl ether and benzyl alcohol functionalities. In the absence of direct literature on its specific fragmentation, this guide synthesizes established principles of electrospray ionization (ESI) and collision-induced dissociation (CID) to propose the most probable fragmentation pathways. We present detailed, step-by-step protocols for sample preparation and instrument operation, alongside predictive data tables and visual diagrams to aid researchers, scientists, and drug development professionals in the structural characterization of this and structurally related compounds.
Introduction: The Structural Significance of (oxybis(2,1-phenylene))dimethanol
(Oxybis(2,1-phenylene))dimethanol (Molecular Formula: C₁₄H₁₄O₃, Molecular Weight: 230.26 g/mol ) is an organic molecule characterized by a central diaryl ether linkage with two hydroxymethyl groups, one on each phenyl ring in the ortho position to the ether bridge.[1] The unique juxtaposition of the flexible ether linkage and the reactive benzyl alcohol groups makes this scaffold interesting in materials science and medicinal chemistry.
Mass spectrometry is an indispensable tool for the structural elucidation of such molecules.[2] Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle generation of gas-phase ions from solution, typically by protonation, preserving the molecular integrity.[3] Subsequent tandem mass spectrometry (MS/MS), through techniques like collision-induced dissociation (CID), induces fragmentation of these precursor ions, providing a detailed fingerprint of the molecule's structure.[4] This note will explore the expected fragmentation patterns of protonated (oxybis(2,1-phenylene))dimethanol.
Proposed Protonation Sites
In positive mode ESI, protonation is a key step for ionization.[5] For (oxybis(2,1-phenylene))dimethanol, there are three primary sites for protonation: the ether oxygen and the two hydroxyl groups of the benzyl alcohol moieties. The most likely site of protonation will be the one with the highest proton affinity. While all are potential sites, the ether oxygen is a strong candidate due to the electron-donating nature of the phenyl rings.
Postulated Fragmentation Pathways under Collision-Induced Dissociation (CID)
Upon isolation and activation of the protonated molecule ([M+H]⁺, m/z 231.10), fragmentation is induced. The resulting product ions provide structural insights. The fragmentation of (oxybis(2,1-phenylene))dimethanol is predicted to be a composite of the characteristic fragmentation of diaryl ethers and benzyl alcohols.[6][7]
Pathway A: Cleavage of the Diaryl Ether Bond
A primary fragmentation pathway for protonated diaryl ethers involves the cleavage of the C-O-C ether bond.[6] This can proceed through a charge-directed mechanism, leading to the formation of a stable phenoxy cation and a neutral phenol derivative.
-
Step 1: The protonated molecule ([M+H]⁺ at m/z 231.10) undergoes cleavage of one of the C-O ether bonds.
-
Step 2: This results in the formation of a protonated hydroxymethylphenol (m/z 124.05) and a neutral hydroxymethylphenyl radical. Alternatively, a hydroxymethylphenyl cation (m/z 107.05) and a neutral hydroxymethylphenol molecule can be formed.
Caption: Proposed fragmentation of the diaryl ether bond.
Pathway B: Fragmentation of the Benzyl Alcohol Moiety
Benzyl alcohols are known to undergo characteristic losses of water (H₂O) and formaldehyde (CH₂O) upon CID.[7][8]
-
Loss of Water: The protonated molecule can readily lose a molecule of water from one of the hydroxymethyl groups, leading to the formation of a stable benzyl-type carbocation.
-
[M+H]⁺ (m/z 231.10) → [M+H - H₂O]⁺ (m/z 213.09)
-
-
Subsequent Loss of Formaldehyde: The resulting ion at m/z 213.09 could then lose a molecule of formaldehyde from the remaining hydroxymethyl group.
-
[M+H - H₂O]⁺ (m/z 213.09) → [M+H - H₂O - CH₂O]⁺ (m/z 183.08)
-
Caption: Proposed fragmentation of the benzyl alcohol groups.
Pathway C: Concerted or Sequential Losses
It is also plausible that these fragmentation pathways occur in a concerted or rapid sequential manner. For instance, the initial loss of water could be followed by the cleavage of the ether bond, or vice versa.
Data Presentation: Summary of Expected Ions
The following table summarizes the expected major ions for the MS/MS analysis of (oxybis(2,1-phenylene))dimethanol.
| m/z (Calculated) | Proposed Identity | Origin |
| 231.10 | [M+H]⁺ | Precursor Ion |
| 213.09 | [M+H - H₂O]⁺ | Loss of water from a hydroxymethyl group |
| 183.08 | [M+H - H₂O - CH₂O]⁺ | Sequential loss of water and formaldehyde |
| 124.05 | [HOC₆H₄OCH₂OH + H]⁺ | Cleavage of the diaryl ether bond |
| 107.05 | [HOC₆H₄CH₂]⁺ | Cleavage of the diaryl ether bond and loss of a hydroxyl group |
Experimental Protocol
This section provides a general protocol for the analysis of (oxybis(2,1-phenylene))dimethanol using a standard ESI-MS/MS system, such as a triple quadrupole or ion trap mass spectrometer.[4]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of (oxybis(2,1-phenylene))dimethanol in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol/water or acetonitrile/water.
-
Acidification: To promote protonation, add a small amount of a weak acid, such as 0.1% formic acid, to the final working solution.
Mass Spectrometer Settings (Example)
The following are suggested starting parameters and may require optimization for your specific instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | To generate protonated molecules [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray and ionization. |
| Nebulizing Gas (N₂) Flow | 1.5 - 2.5 L/min | To assist in droplet formation. |
| Drying Gas (N₂) Flow | 10 - 15 L/min | To evaporate the solvent from the droplets. |
| Drying Gas Temperature | 300 - 350 °C | To facilitate desolvation. |
| MS1 Scan Range | m/z 50 - 500 | To identify the precursor ion ([M+H]⁺ at m/z 231.10). |
| MS2 Precursor Ion | m/z 231.10 | To isolate the protonated molecule for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas for CID.[4] |
| Collision Energy | 10 - 40 eV | Ramped or stepped to observe the full fragmentation pattern. |
| MS2 Scan Range | m/z 50 - 250 | To detect the resulting fragment ions. |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_prep" { label="Sample Preparation"; style="rounded,filled"; fillcolor="#F1F3F4"; A [label="Stock Solution\n(1 mg/mL)"]; B [label="Working Solution\n(1-10 µg/mL)"]; C [label="Acidification\n(0.1% Formic Acid)"]; A -> B -> C; } subgraph "cluster_ms" { label="Mass Spectrometry Analysis"; style="rounded,filled"; fillcolor="#F1F3F4"; D [label="Infusion into ESI Source"]; E [label="MS1 Scan: Identify [M+H]⁺\n(m/z 231.10)"]; F [label="MS2: Isolate & Fragment [M+H]⁺"]; G [label="Data Analysis"]; D -> E -> F -> G; } C -> D [lhead="cluster_ms", ltail="cluster_prep"];
}
Caption: General workflow for MS analysis.
Conclusion
The mass spectrometric analysis of (oxybis(2,1-phenylene))dimethanol by ESI-MS/MS is a powerful technique for its structural confirmation. By understanding the fundamental fragmentation patterns of its constituent diaryl ether and benzyl alcohol moieties, researchers can confidently interpret the resulting mass spectra. The proposed fragmentation pathways, summarized data, and detailed protocol in this application note serve as a robust starting point for the analysis of this molecule and its analogues, facilitating research and development in various scientific fields.
References
-
Collision-induced dissociation. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Wilson, S. R., & Wu, Y. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603.
- Reddy, G. S., Kumar, K. V., & Reddy, C. L. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170.
-
How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. Retrieved from [Link]
- Kertesz, V., & Van Berkel, G. J. (2010).
- Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 121-129.
- Kruve, A., Kaupmees, K., & Meija, J. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(21), 10843-10850.
- Konno, H., et al. (2012). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of The American Society for Mass Spectrometry, 23(10), 1756-1767.
-
Electrospray ionization. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
-
Fragmentation of different functional groups. (n.d.). SlideShare. Retrieved from [Link]
- Gu, C., et al. (2015). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry, 26(7), 1164-1173.
- Chan, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(6), e4829.
- Strocchi, A., & Holman, R. T. (1971). Mass spectrometric analysis of mono- and dialkyl ethers of diols. Lipids, 6(10), 727-733.
-
The Collision-Induced Dissociation Mass Spectra Data of the Protonated 1-7 at the normalized collisional energy of 27%. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry of Aliphatic Ethers. (2025). YouTube. Retrieved from [Link]
-
(Oxybis(2,1-phenylene))dimethanol. (n.d.). Arctom. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Versatile Building Block: Application Notes for Benzenemethanol, 2,2'-oxybis- in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Benzenemethanol, 2,2'-oxybis- (CAS No. 10038-40-1), a valuable and versatile building block in organic synthesis. With its unique structural motif featuring a flexible diphenyl ether core flanked by two reactive hydroxymethyl groups, this diol serves as an excellent precursor for the construction of complex molecular architectures, including macrocyclic crown ethers and high-performance aromatic polyesters. This document will detail the synthetic utility of this compound, providing field-proven insights and step-by-step protocols for its application in the synthesis of these important classes of molecules.
Introduction to a Unique Diol
Benzenemethanol, 2,2'-oxybis-, also known as 2,2'-oxybis(benzyl alcohol), possesses a distinct combination of rigidity and flexibility. The two benzene rings provide a degree of pre-organization, while the central ether linkage allows for conformational adaptability. The primary alcohol functionalities are readily converted into a variety of other functional groups, making it a highly adaptable starting material for multi-step syntheses.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 10038-40-1 |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Solid |
| Melting Point | 99°C[1] |
The strategic placement of the hydroxymethyl groups on the 2 and 2' positions of the diphenyl ether scaffold makes this molecule an ideal candidate for cyclization and polymerization reactions, leading to materials with tailored properties.
Application I: Synthesis of Novel Dibenzo-Crown Ethers via Williamson Ether Synthesis
The structure of Benzenemethanol, 2,2'-oxybis- is pre-disposed to form macrocyclic structures, particularly dibenzo-crown ethers. These macrocycles are of significant interest due to their ability to selectively bind cations, a property that has led to their use as phase-transfer catalysts, ion sensors, and in the development of ion-selective membranes. The Williamson ether synthesis is a classic and robust method for the preparation of ethers and is particularly well-suited for the synthesis of crown ethers from diols and dihalides.[2][3][4][5][6]
The fundamental principle of this macrocyclization is the reaction of the dialkoxide, generated in situ from Benzenemethanol, 2,2'-oxybis-, with an appropriate oligoethylene glycol dihalide or ditosylate. A critical aspect of this synthesis is the use of high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenemethanol, 2,2'-oxybis-
Welcome to our dedicated technical support center for the synthesis of Benzenemethanol, 2,2'-oxybis-. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your synthesis yield and purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of Benzenemethanol, 2,2'-oxybis-, establishing a strong theoretical foundation.
Q1: What is the most common and effective synthetic route for Benzenemethanol, 2,2'-oxybis-?
The most reliable and widely employed method for synthesizing unsymmetrical ethers like Benzenemethanol, 2,2'-oxybis- is the Williamson Ether Synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.
The core reaction for this specific molecule involves coupling two C7 synthons:
-
Nucleophile: Sodium 2-(hydroxymethyl)phenoxide, generated in situ from 2-hydroxybenzyl alcohol (salicyl alcohol) and a suitable base.
-
Electrophile: 2-(chloromethyl)phenol or a related benzyl halide.
The reaction proceeds as the phenoxide attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group to form the ether linkage. Given that the starting materials themselves contain both nucleophilic (phenolic -OH) and electrophilic (benzylic -CH₂Cl) or potentially reactive (benzylic -CH₂OH) sites, careful control of reaction conditions is paramount to prevent self-condensation and polymerization.
Q2: What are the critical reaction parameters that influence synthesis yield and purity?
Optimizing the yield of Benzenemethanol, 2,2'-oxybis- requires careful control over several key parameters. The interplay between these factors determines the reaction's success.
| Parameter | Effect on Reaction & Rationale | Recommended Starting Point |
| Base | Crucial for Deprotonation: The base deprotonates the phenolic hydroxyl group to form the reactive phenoxide nucleophile. A base that is too weak will result in low conversion. Strong bases like NaH or KH are highly effective for alcohols.[3][4] For phenols, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can be milder.[4][5] | Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base suitable for phenolic deprotonation. Sodium Hydride (NaH): For more challenging or unactivated alcohols, NaH in an aprotic solvent ensures complete deprotonation. |
| Solvent | Determines SN2 Rate: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions.[1][4] They solvate the cation of the base (e.g., K⁺) but not the nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and yield. | Dimethylformamide (DMF) or Acetonitrile: Both are excellent choices that promote high SN2 reaction rates. Ensure the solvent is anhydrous, as water will quench the base and phenoxide. |
| Temperature | Balances Rate vs. Side Reactions: Higher temperatures increase the reaction rate but can also promote side reactions like elimination (though less likely with primary halides) and decomposition.[6] A moderate temperature is usually optimal. | Room Temperature to 60 °C: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 50-60 °C. |
| Stoichiometry | Controls Product Formation: Using a slight excess of one reactant can drive the reaction to completion, but a large excess can complicate purification. For this specific synthesis, a 1:1 molar ratio of the phenoxide precursor to the benzyl halide is the logical starting point. | 1.0 to 1.1 equivalents of the benzyl halide relative to the phenolic precursor. This ensures the more valuable phenol is fully consumed. |
Q3: What are the most common side reactions and how can they be minimized?
Several competing reactions can lower the yield of the desired product.
-
Self-Condensation of Benzyl Alcohol: Benzyl alcohols can undergo dehydration to form dibenzyl ethers, especially under acidic or high-temperature conditions.[7] If using 2-hydroxybenzyl alcohol as a starting material, the formation of the corresponding dibenzyl ether is a risk.
-
Mitigation: Use a base to form the phenoxide selectively and maintain moderately low temperatures. Ensure the reaction environment is not acidic.
-
-
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the ring (C-alkylation, undesired).[4]
-
Mitigation: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. The choice of counter-ion can also play a role.
-
-
Oxidation of Benzyl Alcohol: The benzylic alcohol functional groups can be oxidized to aldehydes, especially if the reaction is run at high temperatures or exposed to air for extended periods.
-
Mitigation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Q4: Can you illustrate the reaction mechanism for this synthesis?
Certainly. The Williamson ether synthesis proceeds via a classic SN2 (Bimolecular Nucleophilic Substitution) mechanism.[2][3]
Step 1: Deprotonation The base removes the acidic proton from the phenolic hydroxyl group of 2-hydroxybenzyl alcohol, creating a potent nucleophile, the sodium or potassium 2-(hydroxymethyl)phenoxide ion.
Step 2: Nucleophilic Attack The phenoxide ion performs a "backside attack" on the electrophilic carbon atom of the 2-(chloromethyl)phenol. This carbon is bonded to the leaving group (chloride). The reaction occurs in a single, concerted step where the C-O bond forms at the same time the C-Cl bond breaks.
Caption: Williamson Ether Synthesis Mechanism.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials after the expected reaction time.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Byproducts
Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, making purification challenging.
-
Possible Cause A: Self-Condensation.
-
Diagnosis: Look for a mass corresponding to the dimer of your benzyl halide or benzyl alcohol starting material.
-
Solution:
-
Slow Addition: Add the benzyl halide reactant slowly (e.g., via a syringe pump) to a solution of the fully formed phenoxide. This keeps the concentration of the electrophile low, favoring reaction with the phenoxide over self-reaction.
-
Temperature Control: Avoid excessive heating, which can promote side reactions.
-
-
-
Possible Cause B: C-Alkylation.
-
Diagnosis: The byproduct will have the same mass as the desired O-alkylated product, but a different retention time and NMR spectrum.
-
Solution:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO, which favors O-alkylation.[4]
-
Counter-ion: In some cases, larger counter-ions (like Cesium) can promote O-alkylation. Consider using Cs₂CO₃ as the base.
-
-
Issue 3: Difficulty in Product Purification
Symptom: The final product is obtained as a persistent oil instead of a solid, or it co-elutes with impurities during column chromatography. The expected product is a solid with a melting point of 99°C.[8]
-
Purification Protocol:
-
Work-up: After the reaction is complete, quench with water and perform an acid-base extraction.
-
Wash with a dilute NaOH solution to remove any unreacted phenolic starting material.
-
Wash with a dilute HCl solution to remove any basic impurities.
-
Wash with brine to remove residual water.[5]
-
-
Chromatography: Use column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity is often effective at separating the desired product from less polar byproducts (like self-condensation products) and more polar starting materials.
-
Recrystallization: Since the product is a solid, recrystallization is an excellent final purification step.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexane to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
-
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 409.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
RUTHIGEN. (n.d.). Benzenemethanol, 2,2'-oxybis-. Retrieved from [Link]
-
ResearchGate. (2009). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]
-
Cardiff University ORCA. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols. Retrieved from [Link]
-
ResearchGate. (2015). Effect of temperature, molar ratio of reactants and amount of catalyst on the yield of alkylation of phenol with benzyl alcohol. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzenemethanol, 2,2'-oxybis- | RUTHIGEN [ruthigen.com]
Technical Support Center: Purification of (oxybis(2,1-phenylene))dimethanol
Welcome to the technical support center for the purification of (oxybis(2,1-phenylene))dimethanol, also known as 2,2'-oxybis(benzyl alcohol) or di(2-(hydroxymethyl)phenyl) ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the principles behind the purification strategies, you can optimize your workflow for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (oxybis(2,1-phenylene))dimethanol?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as 2-bromobenzyl alcohol or salicylaldehyde, depending on your synthesis.
-
Side-Products: These can include mono-substituted intermediates or products of over-reaction. In syntheses starting from benzyl alcohol derivatives, the formation of benzaldehyde or benzyl chloride can occur.[1]
-
Solvent Residues: Residual high-boiling point solvents used in the synthesis or workup.
-
Reagent-Derived Impurities: By-products from reagents used, for instance, in coupling reactions.
Q2: My crude (oxybis(2,1-phenylene))dimethanol is a viscous oil and won't crystallize. What should I do?
A2: Oiling out is a common issue, especially when impurities are present that depress the melting point of the compound. Here are several strategies to induce crystallization:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] For a polar molecule like (oxybis(2,1-phenylene))dimethanol, consider solvent systems like ethyl acetate/hexanes, acetone/water, or methanol/water.
-
Purity Check: A high concentration of impurities can prevent crystallization.[3] Consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[3]
-
Scratching: Gently scratching the inside of the flask at the solution-air interface with a glass rod can create nucleation sites for crystal growth.[3]
-
Slow Cooling: Rapid cooling can lead to the formation of an oil. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.[3]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3]
-
Developing a TLC System: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Adjust the ratio to achieve good separation between your product and any impurities. The more polar (oxybis(2,1-phenylene))dimethanol should have a lower Rf value than less polar impurities.
-
Visualization: The aromatic rings in the molecule allow for easy visualization under a UV lamp (254 nm). You can also use staining agents like potassium permanganate for visualization.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | High impurity concentration depressing the melting point.[3] The cooling rate is too rapid. | - Attempt a preliminary purification with column chromatography. - Allow the solution to cool to room temperature slowly before further cooling in an ice bath. - Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes).[3] |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of your compound and try cooling again.[3] - Switch to a solvent in which your compound is less soluble. |
| Low recovery of purified product | The product has significant solubility in the recrystallization solvent, even at low temperatures. | - Ensure you are using the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath or refrigerator for an extended period to maximize precipitation. - Consider using a co-solvent system to decrease the solubility of your product at low temperatures. |
| Crystals appear colored or impure | Co-precipitation of impurities. | - Perform a hot filtration of the dissolved crude product to remove any insoluble impurities. - Consider a second recrystallization step. - If the color is persistent, treatment with activated charcoal during the recrystallization process may be effective. |
Column Chromatography Challenges
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen eluent system is not optimal. The column is overloaded with the crude product. | - Optimize the eluent system using TLC to achieve a clear separation between your product and impurities.[3] - Use a larger column or reduce the amount of crude material loaded. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] |
| Product is not eluting from the column | The eluent system is not polar enough. | - Gradually increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC of fractions | The compound may be interacting too strongly with the silica gel. The column may have been packed improperly. | - Add a small amount of a more polar solvent like methanol to your eluent system. - Ensure the column is packed uniformly without any air bubbles or channels. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude (oxybis(2,1-phenylene))dimethanol in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC that gives a good separation between your product and impurities. An ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack a chromatography column.[4]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (oxybis(2,1-phenylene))dimethanol.
Visualizing the Purification Workflow
Caption: General purification workflow for (oxybis(2,1-phenylene))dimethanol.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
-
Organic Syntheses Procedure. [Link]
-
Veeprho Benzyl alcohol Impurities and Related Compound. [Link]
-
Reddit - Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Benzenemethanol, 2,2'-oxybis-
Welcome to the technical support center for Benzenemethanol, 2,2'-oxybis-. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully incorporate Benzenemethanol, 2,2'-oxybis- into your experimental workflows.
Introduction to Benzenemethanol, 2,2'-oxybis-
Benzenemethanol, 2,2'-oxybis-, with the CAS number 10038-40-1, is a diaryl ether containing two hydroxymethyl functional groups.[1] It exists as a solid at room temperature with a melting point of approximately 99°C.[1] Its structure, featuring two aromatic rings and two polar hydroxyl groups, results in a molecule with a unique solubility profile that can present challenges in various organic solvents. The ether linkage and aromatic nature contribute to its nonpolar character, while the hydroxyl groups can participate in hydrogen bonding, adding a degree of polarity. This duality is often the source of solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is Benzenemethanol, 2,2'-oxybis- difficult to dissolve in common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." Benzenemethanol, 2,2'-oxybis- has both nonpolar (the diaryl ether backbone) and polar (the two hydroxyl groups) characteristics. This amphiphilic nature can lead to poor solubility in solvents that are either strictly polar or nonpolar. For instance, in highly nonpolar solvents like hexanes, the polar hydroxyl groups may not be effectively solvated. Conversely, in highly polar solvents, the large nonpolar backbone may not be well-solvated.
Q2: I am observing a precipitate forming after initially dissolving the compound. What is happening?
A2: This phenomenon, known as precipitation or "crashing out," can occur for several reasons. You might be creating a supersaturated solution, especially if you used heat to aid dissolution. Upon cooling, the solubility decreases, and the excess solute precipitates. Another possibility is a change in the solvent composition, perhaps due to the evaporation of a more volatile co-solvent, which alters the overall polarity and reduces the solubility of your compound.
Q3: Can I use heat to improve the solubility of Benzenemethanol, 2,2'-oxybis-?
A3: Yes, in many cases, increasing the temperature can enhance the solubility of a solid in a liquid solvent. However, this should be done with caution. Be mindful of the solvent's boiling point and the thermal stability of Benzenemethanol, 2,2'-oxybis-. It is also important to be aware that if the compound dissolves only at elevated temperatures, it may precipitate upon cooling to room temperature.
Q4: Are there any recommended starting solvents for dissolving Benzenemethanol, 2,2'-oxybis-?
A4: While specific data is limited, based on its structure, solvents with intermediate polarity or the ability to act as both hydrogen bond donors and acceptors are good starting points. Consider solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate. For a related but simpler molecule, Benzyl Alcohol (Benzenemethanol), it is miscible with alcohols and diethyl ether, and moderately soluble in water, which can provide some guidance.[2][3]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with Benzenemethanol, 2,2'-oxybis-.
Problem 1: The compound does not dissolve in the chosen solvent.
Possible Causes:
-
Solvent-Solute Mismatch: The polarity of the solvent is not compatible with the dual nature of Benzenemethanol, 2,2'-oxybis-.
-
Insufficient Solvent Volume: The concentration of the compound exceeds its solubility limit in the chosen solvent.
-
Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
Solutions:
-
Optimize the Solvent System:
-
Co-solvency: Introduce a co-solvent to modify the polarity of your solvent system. For example, if you are using a nonpolar solvent like toluene, adding a small amount of a more polar solvent like methanol or THF can help solvate the hydroxyl groups. Conversely, if you are in a polar solvent, a less polar co-solvent might be beneficial.
-
Solvent Screening: Test a range of solvents with varying polarities. A good starting point would be to test solubility in solvents like acetone, ethyl acetate, dichloromethane, and THF.
-
-
Increase Solvent Volume:
-
Gradually add more solvent to the mixture while stirring to see if the compound dissolves at a lower concentration.
-
-
Enhance Dissolution Rate:
-
Particle Size Reduction: If you have the compound in a solid form, grinding it to a fine powder will increase the surface area and can significantly speed up dissolution.[4]
-
Agitation: Ensure vigorous and continuous stirring.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Gentle Heating: As mentioned in the FAQs, carefully heating the mixture can increase the rate of dissolution.
-
Problem 2: The compound precipitates out of solution over time.
Possible Causes:
-
Supersaturation: The solution was prepared at a higher temperature and became supersaturated upon cooling.
-
Solvent Evaporation: A volatile component of a co-solvent system is evaporating, changing the polarity of the solution.
-
Change in pH (if applicable): In buffered or acidic/basic solutions, a change in pH can affect the ionization state of the hydroxyl groups, thereby altering solubility.
Solutions:
-
Maintain Temperature: If the experiment allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Less Volatile Co-solvent: If you suspect solvent evaporation, consider using a co-solvent with a higher boiling point.
-
Re-dissolution and Seeding: Reheat the solution to re-dissolve the precipitate and then allow it to cool very slowly. In some cases, adding a tiny seed crystal during cooling can promote the formation of more stable, smaller crystals that are less prone to rapid precipitation.
Decision-Making Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for solubility issues.
Solubility Data and Solvent Selection
| Solvent Class | Predicted Solubility of Benzenemethanol, 2,2'-oxybis- | Known Solubility of Benzyl Alcohol (for comparison) | Rationale and Comments |
| Nonpolar (e.g., Hexane, Cyclohexane) | Low | Sparingly soluble | The polar hydroxyl groups will hinder solubility in highly nonpolar solvents. |
| Moderately Nonpolar (e.g., Toluene, Diethyl Ether) | Low to Moderate | Miscible in diethyl ether | The aromatic nature of the compound may allow for some interaction with aromatic solvents. The ether linkage is compatible with diethyl ether. |
| Polar Aprotic (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) | Moderate to High | Soluble | These solvents can interact with both the nonpolar backbone and the polar hydroxyl groups, making them good candidates for initial screening. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Miscible | The hydroxyl groups of the compound can hydrogen bond with protic solvents, but the large nonpolar structure may limit high solubility. |
| Highly Polar (e.g., Water, DMSO) | Very Low (in water), likely soluble in DMSO | Moderately soluble in water (4 g/100 mL)[3] | The large nonpolar diaryl ether structure will likely make it poorly soluble in water. DMSO is a strong solvent and is likely to dissolve the compound. |
Experimental Protocol: Solubilization Using a Co-solvent System
This protocol details a systematic approach to finding a suitable co-solvent system for Benzenemethanol, 2,2'-oxybis-.
Objective: To dissolve Benzenemethanol, 2,2'-oxybis- in a nonpolar solvent (Toluene) using a polar co-solvent (Methanol).
Materials:
-
Benzenemethanol, 2,2'-oxybis-
-
Toluene (analytical grade)
-
Methanol (analytical grade)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Graduated cylinders or pipettes
Procedure:
-
Initial Attempt with Single Solvent:
-
Weigh 10 mg of Benzenemethanol, 2,2'-oxybis- into a vial.
-
Add 1 mL of Toluene.
-
Add a magnetic stir bar and stir vigorously at room temperature for 15 minutes.
-
Observe if the compound has dissolved. It is likely that it will not fully dissolve.
-
-
Introduction of Co-solvent:
-
To the suspension from step 1, add Methanol dropwise (e.g., 50 µL at a time).
-
After each addition, cap the vial and stir for 5-10 minutes.
-
Continue adding Methanol incrementally and observing for dissolution.
-
-
Determination of the Optimal Ratio:
-
Record the volume of Methanol required to achieve complete dissolution. This will give you an approximate ratio of Toluene to Methanol for your desired concentration.
-
For example, if 200 µL of Methanol was required to dissolve 10 mg of the compound in 1 mL of Toluene, the effective solvent system is a 5:1 ratio of Toluene to Methanol.
-
-
Scaling Up:
-
Once you have determined a suitable co-solvent ratio, you can prepare a stock solution of the solvent mixture for larger-scale experiments.
-
Causality behind this protocol: The Toluene, an aromatic solvent, is chosen to interact favorably with the diaryl ether backbone of the molecule. The Methanol, a polar protic solvent, is introduced to specifically solvate the polar hydroxyl groups through hydrogen bonding. This dual-solvent approach addresses the amphiphilic nature of the compound, leading to enhanced solubility.
References
-
Ataman Kimya. (n.d.). BENZENEMETHANOL. Retrieved from [Link]
-
Wikipedia. (2024). Benzyl alcohol. Retrieved from [Link]
-
RUTHIGEN. (n.d.). Benzenemethanol, 2,2'-oxybis-. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,2'-Oxybis(benzyl alcohol)
Technical Support Center: Optimization of Diphenyl Ether Synthesis
Welcome to the technical support center for the synthesis of diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Ullmann condensation and related methodologies for C-O bond formation. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation reaction is not proceeding or giving very low yields. What are the most critical parameters to investigate?
A1: Low or no yield in an Ullmann condensation for diphenyl ether synthesis is a common issue that can often be traced back to a few critical parameters. The reaction is notoriously sensitive, and success hinges on the careful optimization of its components.[1][2]
-
Catalyst Activity: The state of the copper catalyst is paramount. Traditional methods using copper powder or copper bronze often require activation, as commercially available copper can have an passivating oxide layer.[3][4] In-situ activation, for example, by reduction of copper sulfate with zinc, can be effective.[3] For modern protocols, ensure your copper(I) salt (e.g., CuI, CuBr) is of high purity and handled under an inert atmosphere to prevent oxidation to the less active copper(II) state.[5]
-
Reaction Temperature: The Ullmann condensation is kinetically slow and typically requires high temperatures, often in the range of 150-230°C.[6] If your reaction is sluggish, a primary troubleshooting step is to ensure your reaction temperature is adequate for the specific substrates and solvent system you are using. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often employed to achieve these temperatures.[3][4]
-
Ligand Choice: In modern Ullmann-type reactions, the presence of a suitable ligand is crucial for facilitating the catalytic cycle and can significantly lower the required reaction temperature.[7][8] Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[7][9][10] If you are not using a ligand, its addition is a key optimization step.
-
Base Selection and Strength: The choice of base is critical for deprotonating the phenol and driving the reaction forward. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][11] The strength and solubility of the base can significantly impact the reaction rate. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[1][8]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
A2: Side product formation in diphenyl ether synthesis can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to minimizing their occurrence.
-
Homocoupling of Aryl Halide: One of the most common side reactions is the homocoupling of the aryl halide to form a biaryl species.[12] This is particularly prevalent at the high temperatures required for the Ullmann reaction. To mitigate this, consider using a more modern catalyst system with a suitable ligand that can promote the desired C-O bond formation at lower temperatures.[7]
-
Dehalogenation of the Aryl Halide: Reductive dehalogenation of the aryl halide can also occur, leading to the formation of an arene byproduct. This can be influenced by the solvent and the nature of the catalyst.
-
Ether Cleavage: At very high temperatures, the newly formed diphenyl ether linkage can be susceptible to cleavage, especially if activated by strong electron-withdrawing or -donating groups.[13] Careful control of the reaction temperature and time is crucial to prevent product degradation.
Q3: How do electron-donating or electron-withdrawing groups on my substrates affect the reaction?
A3: The electronic properties of the substituents on both the aryl halide and the phenol play a significant role in the success of the Ullmann condensation.
-
Aryl Halide: The reaction is generally favored by the presence of electron-withdrawing groups on the aryl halide.[3] These groups increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The reactivity of the aryl halide also follows the trend I > Br > Cl > F.[12]
-
Phenol: Conversely, electron-donating groups on the phenol increase its nucleophilicity, which can enhance the reaction rate.[11] However, highly acidic phenols (with strong electron-withdrawing groups) may require a stronger base for efficient deprotonation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of diphenyl ethers.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Activate copper powder before use (e.g., with zinc reduction) or use a high-purity copper(I) salt.[3][4] Consider using a ligand to enhance catalyst activity.[7][9] | The catalytic cycle relies on the active Cu(I) species. Oxidation to Cu(II) or surface passivation can render the catalyst inactive. Ligands can stabilize the active species and prevent aggregation.[5][14] |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Ensure your solvent has a sufficiently high boiling point.[3][4] | The Ullmann condensation has a high activation energy. Adequate thermal energy is required to overcome this barrier and drive the reaction forward. |
| Inappropriate Solvent | Switch to a high-boiling polar aprotic solvent such as NMP, DMF, or nitrobenzene.[3] In some modern ligand-based systems, non-polar solvents like toluene or xylene can be effective.[11] | The solvent must be able to dissolve the reactants and the catalyst system, and its boiling point dictates the achievable reaction temperature. Polar aprotic solvents can also help to solubilize the ionic intermediates. |
| Ineffective Base | Change to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.[1][8] Ensure the base is anhydrous, as water can inhibit the reaction. | The base must be strong enough to deprotonate the phenol to form the phenoxide, which is the active nucleophile. The solubility of the base affects its availability in the reaction mixture. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Action | Scientific Rationale |
| High Boiling Point Solvent Residue | If diphenyl ether is used as a solvent, it can be removed by high vacuum distillation or by precipitating the product by adding a non-polar solvent like hexane and cooling.[15] | Diphenyl ether has a high boiling point (258°C), making its removal by standard evaporation challenging. Exploiting solubility differences is often a more effective strategy. |
| Formation of Isomeric Products | For nitrated diphenyl ethers, recrystallization from a suitable solvent can be used to isolate the desired isomer.[16][17] | Isomers often have different solubilities in specific solvents, allowing for their separation by fractional crystallization. |
| Persistent Copper Catalyst | After the reaction, wash the organic phase with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide to remove residual copper salts. | These aqueous washes can complex with the copper ions, facilitating their removal from the organic layer. |
| Complex Mixture of Byproducts | Optimize the reaction conditions to improve selectivity (see Q2 above). Column chromatography on silica gel is a standard method for separating the desired product from byproducts.[18] | Minimizing side reactions at the source is the most efficient approach. When byproducts are unavoidable, chromatographic techniques are necessary for purification. |
Experimental Workflow & Protocols
Standard Protocol for Ullmann Diphenyl Ether Synthesis
This protocol provides a general procedure for the copper-catalyzed synthesis of a diphenyl ether. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (19.0 mg), 1,10-phenanthroline (36.0 mg), and K₂CO₃ (276 mg).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol) to the flask.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low-yielding diphenyl ether syntheses.
Catalytic Cycle of the Ullmann Condensation
Sources
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Ullmann reaction | PPTX [slideshare.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 17. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 18. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis [agris.fao.org]
Technical Support Center: Stability and Degradation of Benzenemethanol, 2,2'-oxybis-
Welcome to the technical support center for Benzenemethanol, 2,2'-oxybis- (CAS No. 14191-95-8), also known as 2,2'-Oxydibenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Benzenemethanol, 2,2'-oxybis- and its likely degradation pathways?
Benzenemethanol, 2,2'-oxybis- possesses two primary functional groups susceptible to degradation: the benzyl alcohol moieties and the central diaryl ether bond. Based on these structures, the following degradation pathways are anticipated:
-
Oxidative Degradation: The primary alcohol groups are the most probable sites for oxidation. This can occur in the presence of atmospheric oxygen, residual peroxides in solvents, or oxidizing agents. The initial oxidation product is likely the corresponding aldehyde, which can be further oxidized to a carboxylic acid under more stringent conditions. The reaction typically proceeds via the deprotonation of the alcohol's O-H bond, followed by the dissociation of the C-H bond at the carbinol carbon.[1][2][3] This process can be catalyzed by trace metals.
-
Photodegradation: Diaryl ethers are known to be susceptible to cleavage upon exposure to light, particularly UV radiation.[4][5][6][7] This process can involve a single electron transfer (SET) mechanism, generating radical intermediates that lead to the cleavage of the C-O ether bond, ultimately forming phenolic compounds.[4][5][6] The benzyl alcohol groups may also undergo photochemical reactions.
-
Thermal Degradation: At elevated temperatures, ether cleavage and oxidation reactions are accelerated. Pyrolysis studies on benzyl alcohol have shown it can degrade to form benzene, toluene, and benzaldehyde, suggesting that high heat can induce complex degradation profiles.[8][9]
-
Acid/Base-Catalyzed Degradation: While the ether bond is generally stable to hydrolysis under neutral conditions, extreme pH can facilitate its cleavage, although this typically requires harsh conditions. The benzyl alcohol groups are stable to hydrolysis.
The diagram below illustrates the predicted primary degradation pathways.
Caption: Predicted degradation pathways for Benzenemethanol, 2,2'-oxybis-.
Q2: What are the recommended storage conditions for this compound and its solutions?
Given its susceptibility to oxidation and photodegradation, the following storage conditions are recommended:
-
Solid Compound: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber glassware or vials wrapped in aluminum foil. Use de-gassed, high-purity solvents. For long-term storage, purge the headspace with an inert gas and store at ≤ -20 °C. Some organic solvents can form peroxides over time; it is crucial to use peroxide-free solvents.
Part 2: Troubleshooting Guide
Q3: My chromatogram shows new, unexpected peaks after my sample was prepared and left on the autosampler. What is happening?
This is a classic sign of short-term instability. The likely culprits are:
-
Oxidation: The primary alcohol groups are oxidizing to aldehydes. This is often the most common and rapid degradation pathway. In a reversed-phase HPLC system, the aldehyde degradant will likely have a different retention time than the parent compound.
-
Photodegradation: If the autosampler is not protected from light, photolysis of the diaryl ether bond could be occurring.
-
Solvent Interaction: The compound may be reacting with the sample solvent. For example, sonication in benzyl alcohol (a structurally related compound) has been shown to generate degradation products like benzene and toluene due to localized high heat.[8][9] Avoid sonication for extended periods if possible.
Troubleshooting Steps:
-
Re-prepare and Inject Immediately: Compare the chromatogram of a freshly prepared sample with one that has been stored.
-
Control for Light: Cover the autosampler tray or use amber vials.
-
Control for Oxygen: Prepare samples using solvents purged with nitrogen or argon.
-
Check Solvent Purity: Ensure solvents are free of peroxides and other reactive impurities.
Q4: The mass balance in my forced degradation study is poor (significantly less than 100%). Where did the mass go?
A poor mass balance suggests that not all degradation products are being detected or quantified correctly.[10] There are several potential reasons for this:
-
Non-Chromophoric Degradants: Some degradation pathways may produce smaller fragments that lack a UV chromophore (e.g., small aliphatic molecules if ring opening occurred, though unlikely here).
-
Volatile Degradants: Degradation may produce volatile compounds (like benzene or toluene) that are lost during sample preparation or are not retained on the chromatographic column.[8][10]
-
Adsorption: Highly polar or charged degradants may irreversibly adsorb to the column or sample vials.
-
Co-elution: A degradant peak may be co-eluting with the parent peak or other impurities, leading to inaccurate quantification.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector to look for non-chromophoric species.
-
Check Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak. An impure peak indicates co-elution.
-
Modify Chromatographic Method: Alter the mobile phase, gradient, or column chemistry to ensure all potential degradants are eluted and resolved.
-
Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography (GC).
Part 3: Experimental Protocols & Data
Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed to be consistent with the principles outlined in the ICH Q1A(R2) guideline on stability testing.[11][12][13][14]
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Stability studies ICH Q1A-Q1E Guidelines ppt | PPTX [slideshare.net]
- 13. ikev.org [ikev.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Crystallization of Substituted Benzenemethanols
Welcome to the technical support center for the crystallization of substituted benzenemethanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline forms of these versatile compounds. The presence of a hydroxyl group and variable ring substituents creates unique challenges, from stubborn "oiling out" to elusive polymorphs. This resource provides in-depth, cause-and-effect explanations and actionable protocols to navigate these complexities.
Section 1: Fundamental Crystallization Issues
This section addresses the most common initial hurdle: the failure to produce any solid material from the solution.
Q1: I've cooled my solution, but no crystals have formed. What's wrong?
A1: The absence of crystallization upon cooling typically points to one of two issues: insufficient supersaturation or nucleation inhibition. Crystallization is driven by supersaturation, a state where the concentration of your compound exceeds its solubility at a given temperature[1]. If the solution is not adequately supersaturated, there is no thermodynamic driving force for the molecules to assemble into a crystal lattice[2].
Causality and Troubleshooting Steps:
-
Verify Supersaturation: The most common reason for no crystallization is using too much solvent.[3] The solution might be undersaturated or only slightly supersaturated, where the energy barrier for nucleation is too high.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Let it cool slowly again. To check if you have significant material left in the mother liquor, dip a glass rod in the solution, pull it out, and let the solvent evaporate. A visible solid residue indicates that concentration is a viable strategy.[3]
-
-
Induce Nucleation: Sometimes, a supersaturated solution can be stable for a long time in the "metastable zone" without spontaneously forming nuclei.[1][4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[3]
-
Seeding: If you have a small crystal of the desired compound from a previous batch, add it to the supersaturated solution. This "seed" provides a pre-existing template for crystal growth, bypassing the difficult initial nucleation step.[5] This is the most reliable method to control crystallization.[6]
-
-
Check Flask Size and Cooling Rate: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[3] Fast cooling can rush the solution through the metastable zone, preventing nucleation.
-
Solution: Transfer the solution to a smaller flask to reduce surface area. Insulate the flask by placing it on a cork ring or folded paper towels to encourage slow cooling, which gives molecules more time to orient themselves for crystal growth.[3]
-
Section 2: The "Oiling Out" Phenomenon
"Oiling out" is a frequent and frustrating problem where the compound separates from the solution as a liquid phase (an oil) instead of a solid.[3][7] This is particularly common with substituted benzenemethanols due to their potential for strong hydrogen bonding and the presence of flexible side chains.
Q2: My compound is separating as an oil instead of crystals. Why is this happening and how can I fix it?
A2: Oiling out occurs when the solubility of your compound is exceeded at a temperature that is above its melting point in the solvent system.[3] In essence, the compound "melts" in the solution before it can crystallize. This can be caused by several factors:
-
High Impurity Levels: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[3][8][9]
-
Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast can generate a very high level of supersaturation.[7] This forces the compound out of solution so rapidly that it doesn't have time to organize into a crystal lattice, forming disordered liquid droplets instead.[7]
-
Poor Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.[10]
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Re-heat the solution until the oil dissolves, perhaps adding a small amount of extra solvent. Then, cool the solution much more slowly. A slower approach keeps supersaturation levels low and controlled, favoring crystal growth over nucleation of oil droplets.[1][11]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the saturation temperature with vigorous stirring to avoid high local concentrations.[12][13]
-
-
Modify the Solvent System:
-
Add More "Good" Solvent: Re-heat the mixture to dissolve the oil, then add a small, measured amount of the solvent in which your compound is more soluble. This lowers the supersaturation level at any given temperature, often preventing the system from reaching the oiling out point.[3]
-
Change Solvents: Choose a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, increasing the likelihood that this temperature is below the compound's melting point.[14]
-
-
Seeding: Introduce a seed crystal into the solution at a temperature just above where oiling out occurs. This can encourage direct crystallization by providing a template, bypassing the liquid-liquid phase separation.[15]
-
Remove Impurities: If impurities are suspected, consider a preliminary purification step. This could involve treatment with activated charcoal to remove colored impurities or a column chromatography step before the final crystallization.[8]
Section 3: Impurities and Crystal Morphology
Even when crystals form, their quality can be compromised by impurities or poor morphology (e.g., fine needles, plates) which can complicate filtration and drying.
Q3: My crystals have formed, but they are discolored and the melting point is broad. How do I improve purity?
A3: Discoloration and a broad melting point are classic signs of impurities trapped within the crystal lattice. Impurities can become incorporated when crystallization occurs too rapidly or if the impurity has a similar structure to your target compound.[16][17]
Refining Your Protocol:
-
Slow Down Crystal Growth: Rapid crystal growth is a primary cause of impurity inclusion.[3] The faster the crystals form, the more likely they are to trap pockets of mother liquor and impurities. Ensure your cooling process is slow and controlled.
-
Hot Filtration: If you observe insoluble impurities in your hot, saturated solution, you must perform a hot gravity filtration to remove them before allowing the solution to cool.
-
Activated Charcoal: For colored, non-polar impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8]
-
Re-crystallization: A single crystallization may not be sufficient. Dissolving the impure crystals in a minimal amount of fresh, hot solvent and re-cooling the solution is a powerful way to enhance purity.
Q4: My product crystallizes as very fine needles, which are difficult to filter and dry. How can I get larger crystals?
A4: Crystal morphology is dictated by the relative growth rates of different crystal faces, which is heavily influenced by the level of supersaturation.[11] High supersaturation tends to favor nucleation over crystal growth, resulting in a large number of small crystals.[1][18]
Strategies to Improve Crystal Habit:
-
Minimize Supersaturation: The key is to maintain a low level of supersaturation throughout the process. This allows existing crystals to grow larger rather than creating a shower of new, small nuclei.[1]
-
Slower Cooling/Anti-Solvent Addition: As with preventing oiling out, a slower, more controlled approach is critical.
-
Use Less Anti-Solvent: If using an anti-solvent system, try to operate closer to the edge of the solubility curve.
-
-
Solvent Selection: The solvent can have a profound impact on crystal shape. A solvent that strongly adsorbs to a specific crystal face can inhibit growth on that face, promoting growth on others and thus changing the overall habit. Experiment with different solvents or solvent mixtures.
-
Seeding: Seeding a slightly supersaturated solution allows you to bypass primary nucleation altogether. The added seeds will grow in a controlled manner, often leading to larger, more well-defined crystals.[6]
Section 4: Advanced Topics - Polymorphism
Substituted benzenemethanols, like many pharmaceutical compounds, can exhibit polymorphism—the ability to exist in multiple different crystal forms.[19][20] Different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability.[20][21]
Q5: I've isolated a crystalline solid, but its properties (e.g., melting point, IR spectrum) are different from a previous batch. Could this be polymorphism?
A5: Yes, this is a strong indication of polymorphism. The formation of a particular polymorph is kinetically and thermodynamically controlled by factors like solvent choice, cooling rate, and temperature.[21][22] Often, a less stable (metastable) form crystallizes first and may later convert to a more stable form.[20]
Controlling Polymorphism:
-
Consistent Procedure: The most critical step is to maintain a highly consistent and well-documented crystallization protocol. Any variation in solvent, cooling rate, or agitation can potentially lead to a different polymorphic form.[22]
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure that form crystallizes preferentially.[6] The seed crystal provides a template of the desired lattice structure for new molecules to build upon.
-
Solvent Screening: Different solvents can stabilize different polymorphs. A systematic solvent screen is often necessary to identify the conditions that reliably produce the desired form.
-
Temperature Control: Crystallizing at different temperatures can favor the formation of different polymorphs.
Section 5: Protocols and Data
Troubleshooting Decision Workflow
This diagram outlines a logical progression for troubleshooting common crystallization problems.
Sources
- 1. mt.com [mt.com]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mt.com [mt.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mt.com [mt.com]
- 21. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 22. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Technical Support Center: Improving Reaction Selectivity with 2,2'-Oxybis(benzenemethanol)
Welcome to the technical support center for "Benzenemethanol, 2,2'-oxybis-," a symmetrical diol with unique reactivity that presents both opportunities and challenges in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity of their reactions involving this versatile compound. Here, we will delve into the nuances of controlling reaction outcomes, focusing on common challenges such as achieving mono-functionalization versus di-functionalization and directing the pathway towards intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective reactions with 2,2'-oxybis(benzenemethanol)?
A1: The main challenge lies in the molecule's symmetry. With two identical primary benzylic alcohol functional groups, reactions can often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material. Furthermore, the proximity of the two alcohol groups can facilitate intramolecular reactions, such as cyclization to form dibenzo[b,f]oxepine, which can be an undesired byproduct or a desired product depending on the synthetic goal.
Q2: How can I favor mono-functionalization over di-functionalization?
A2: Achieving mono-selectivity in symmetrical diols is a common challenge. Key strategies include:
-
Stoichiometric Control: Using a sub-stoichiometric amount of your reagent (typically 0.8-0.95 equivalents) can statistically favor mono-functionalization. However, this often results in incomplete conversion and requires careful purification.
-
Catalyst Selection: Utilizing catalysts that can differentiate between the diol and the mono-functionalized intermediate is crucial. For instance, certain enzyme catalysts and organocatalysts have shown success in the selective acylation of symmetrical diols.
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product.
Q3: What conditions favor the intramolecular cyclization of 2,2'-oxybis(benzenemethanol) to form dibenzo[b,f]oxepine?
A3: The formation of dibenzo[b,f]oxepine from 2,2'-oxybis(benzenemethanol) is essentially a dehydration reaction. This transformation is typically promoted by:
-
Acid Catalysis: Strong acids like sulfuric acid or phosphoric acid can protonate one of the hydroxyl groups, turning it into a good leaving group (water). The other hydroxyl group can then act as a nucleophile, attacking the resulting carbocation to close the seven-membered ring.
-
High Temperatures: The additional energy helps overcome the activation barrier for the reaction. It's important to note that high temperatures can also lead to side reactions.
Q4: What are the common side products to expect in reactions with 2,2'-oxybis(benzenemethanol)?
A4: Besides the desired mono- or di-functionalized products and potential cyclization products, other common side products include:
-
Over-oxidation: The benzylic alcohols can be oxidized to the corresponding aldehydes or carboxylic acids, especially in the presence of oxidizing agents or under harsh conditions.
-
Polymerization: Under certain acidic conditions, intermolecular etherification can lead to the formation of polymeric byproducts.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experimentation with 2,2'-oxybis(benzenemethanol).
Issue 1: Low Selectivity in Mono-acylation/Mono-etherification
Symptoms:
-
A complex mixture of starting material, mono-substituted, and di-substituted products is observed by TLC or LC-MS.
-
The yield of the desired mono-substituted product is consistently low.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Statistical Distribution | With two equally reactive sites, a statistical mixture of products is often formed. | 1. Slow Addition: Add the acylating or alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-substitution. 2. Use a Bulky Reagent: A sterically hindered acylating or alkylating agent may react once and then sterically block the second hydroxyl group from reacting. |
| Catalyst Inefficiency | The catalyst may not effectively differentiate between the starting diol and the mono-substituted intermediate. | 1. Enzyme Catalysis: Consider using a lipase, such as Candida antarctica lipase B (CALB), which can exhibit high selectivity for mono-acylation of diols. 2. Organocatalysis: Explore the use of chiral organocatalysts that can create a chiral environment around the substrate, potentially leading to selective functionalization. |
| Reaction Conditions | High temperatures and long reaction times can drive the reaction towards the thermodynamically more stable di-substituted product. | 1. Lower Temperature: Run the reaction at a lower temperature to favor the kinetic mono-substituted product. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it once the optimal amount of mono-substituted product has formed. |
Issue 2: Undesired Intramolecular Cyclization
Symptoms:
-
Formation of a significant amount of a non-polar byproduct, identified as dibenzo[b,f]oxepine.
-
Reduced yield of the desired intermolecular reaction product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic Conditions | Trace amounts of acid can catalyze the cyclodehydration reaction. | 1. Use a Non-Acidic Catalyst: If possible, choose a catalyst that operates under neutral or basic conditions. 2. Acid Scavenger: Add a non-nucleophilic base, such as proton sponge, to neutralize any trace acidity. |
| High Temperature | Elevated temperatures provide the energy for the dehydration reaction to occur. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the desired transformation. |
| Solvent Effects | The choice of solvent can influence the rate of both the desired reaction and the undesired cyclization. | 1. Aprotic Solvents: Use aprotic solvents that do not facilitate proton transfer, which can inhibit the acid-catalyzed cyclization. |
Experimental Protocols
Protocol 1: Selective Mono-tosylation of 2,2'-Oxybis(benzenemethanol)
This protocol is adapted from general methods for the selective tosylation of diols and aims to favor the mono-tosylated product.
Materials:
-
2,2'-Oxybis(benzenemethanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 1.0 equivalent of 2,2'-Oxybis(benzenemethanol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of anhydrous pyridine.
-
In a separate flask, dissolve 0.95 equivalents of TsCl in anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The mono-tosylated product should have an Rf value between the starting diol and the di-tosylated product.
-
Once the desired amount of mono-tosylated product is formed, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-tosylated product.
Protocol 2: Acid-Catalyzed Cyclodehydration to Dibenzo[b,f]oxepine
This protocol is designed to maximize the yield of the intramolecular cyclization product.
Materials:
-
2,2'-Oxybis(benzenemethanol)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1.0 equivalent of 2,2'-Oxybis(benzenemethanol) and toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents) or a few drops of concentrated H₂SO₄.
-
Heat the mixture to reflux. Water will be a byproduct and can be collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizing Reaction Pathways
Diagram 1: Competing Reactions of 2,2'-Oxybis(benzenemethanol)
Caption: Competing pathways in reactions of 2,2'-oxybis(benzenemethanol).
Diagram 2: Troubleshooting Workflow for Low Mono-selectivity
Caption: Decision tree for troubleshooting low mono-selectivity.
References
-
Niaz, L., Bang, S., & Lee, J. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]
-
Cong, H., et al. (2012). Synthesis of Dihydrodibenzo[b,f]furo[2,3-d]oxepins and Related Reactions. HETEROCYCLES, 85(10), 2491. [Link]
-
Krawczyk, H., et al. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(15), 4987. [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2006). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Catalysts, 12(3), 318. [Link]
-
Chan, T. H., & Li, C. J. (2017). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 22(10), 1675. [Link]
Technical Support Center: Scaling Up the Synthesis of N-Boc-L-glutamic acid 5-tert-butyl ester (CAS 10038-40-1)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of protected amino acids. It addresses common challenges encountered when scaling the synthesis of CAS 10038-40-1, a key intermediate in peptide synthesis and pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for CAS 10038-40-1?
The most prevalent and industrially viable method for synthesizing N-Boc-L-glutamic acid 5-tert-butyl ester involves a two-step protection of L-glutamic acid.
-
α-Amine Protection: The α-amino group is first protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is typically chemoselective for the more nucleophilic amino group over the carboxyl groups.[1][2]
-
γ-Carboxyl Esterification: The side-chain γ-carboxylic acid is then esterified to form the tert-butyl ester. A common method involves reaction with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[3]
This sequence is generally preferred for scalability due to the availability of reagents and well-understood reaction conditions.
Q2: During the Boc-protection step, my reaction is sluggish and yields are low. What are the likely causes?
Low yields during the initial N-protection step are a common hurdle when scaling up. The primary causes often relate to reaction conditions and reagent quality.
-
Insufficient Base: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity. On a larger scale, inefficient mixing can lead to localized pH gradients. Ensure vigorous, homogenous mixing and consider using a slight excess of a suitable base like triethylamine (TEA) or sodium bicarbonate.
-
pH Control: While base is necessary, excessively high pH can lead to hydrolysis of the (Boc)₂O reagent. For glutamic acid, maintaining a pH between 9-10 is often optimal for achieving high conversion without significant reagent decomposition.
-
Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Always use a fresh, high-purity grade of the reagent. A quantitative NMR or titration can be used to check the purity of older batches.
-
Solvent System: While aqueous systems are common, the solubility of L-glutamic acid can be limiting.[4] A mixed solvent system, such as dioxane/water or THF/water, can improve the solubility of both the starting material and the intermediate, leading to a more efficient reaction.
Q3: I am observing a significant amount of a di-Boc protected byproduct. How can this be minimized?
The formation of N,N-di-Boc species, while less common for primary amines, can occur under forcing conditions.[5] More likely, you may be observing bis-protection across the amine and one of the carboxyl groups forming a mixed anhydride, or other side reactions.
To mitigate this, ensure the following:
-
Stoichiometry Control: Use a controlled amount of (Boc)₂O, typically 1.05 to 1.1 equivalents. A large excess of the protecting agent is the primary driver for over-alkylation.
-
Temperature Management: Run the reaction at a controlled temperature, typically between 0°C and room temperature. Exothermic reactions on a large scale can lead to temperature spikes that promote side reactions.
-
DMAP Catalyst: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst can sometimes promote undesired side reactions if not used judiciously.[5] For this specific substrate, a simple inorganic base is often sufficient and less prone to inducing byproducts.
Q4: The final product is a persistent oil that refuses to crystallize. What troubleshooting steps can I take?
Obtaining a crystalline solid is crucial for ensuring high purity and ease of handling on a large scale. Many Boc-protected amino acids are initially isolated as oils.[6]
Troubleshooting Workflow for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization.
-
Purity is Paramount: Impurities are a primary inhibitor of crystallization.[6] Even small amounts of residual solvent or side products can disrupt the formation of a crystal lattice. Ensure the crude product is as pure as possible, using flash chromatography if necessary before attempting crystallization.[7]
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems for this compound include ethyl acetate/heptane, toluene, or methyl tert-butyl ether (MTBE).
-
Seed Crystals: If a small amount of crystalline material has ever been produced, save it. Adding a seed crystal to a supersaturated solution can induce crystallization.[7]
-
Trituration: If crystallization fails, dissolving the oil in a minimal amount of a good solvent (like dichloromethane) and then adding a large volume of a non-polar anti-solvent (like hexanes or pentane) while stirring vigorously can cause the product to precipitate as a solid. This solid can then be used for subsequent crystallizations.
Troubleshooting Guide: Common Scale-Up Issues
This table outlines specific problems, their probable causes rooted in scale-up chemistry, and actionable solutions.
| Symptom / Observation | Potential Cause(s) at Scale | Recommended Action & Scientific Rationale |
| Reaction stalls; incomplete conversion | 1. Poor Mass Transfer: In large reactors, inefficient stirring fails to bring reactants together. 2. Temperature Gradients: The reactor core may be hotter than the jacket, affecting kinetics. | 1. Increase Agitation Rate: Characterize the mixing regime of your reactor. Use baffles to ensure turbulent flow. 2. Profile Internal Temperature: Use a probe to monitor the internal temperature and adjust heating/cooling rates accordingly to maintain a homogenous thermal environment. |
| Yield drops significantly compared to lab scale | 1. Extended Addition Times: Adding reagents over a longer period can allow for the degradation of unstable intermediates or reagents. 2. Work-up Emulsions: Large-volume aqueous extractions are prone to forming stable emulsions, trapping product. | 1. Optimize Addition Rate: Balance the need to control exotherms with reaction kinetics. A semi-batch process where one reactant is added continuously might be optimal. 2. Use Brine Washes: Wash the organic layer with a saturated NaCl solution to break emulsions by increasing the ionic strength of the aqueous phase. Consider a different solvent system with better phase-separation properties. |
| Product purity decreases; new impurities appear | 1. Localized "Hot Spots": Poor heat dissipation can cause localized overheating, leading to thermal decomposition or side reactions. 2. Longer Reaction/Hold Times: Extended processing times can promote the formation of thermodynamically favored but undesired byproducts. | 1. Improve Heat Transfer: Ensure the reactor's heat transfer coefficient is adequate for the reaction's exotherm. Consider using a jacketed reactor with a high-flow thermal fluid. 2. In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor reaction progress and stop the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Final product has poor physical properties (e.g., fine powder, difficult to filter) | 1. "Crashed Out" Solid: Adding an anti-solvent too quickly causes rapid precipitation, leading to small, amorphous particles. | Controlled Crystallization: Cool the saturated solution slowly and/or add the anti-solvent dropwise with efficient stirring. This allows for the growth of larger, more ordered crystals that are easier to filter and dry. |
Experimental Protocol: Scaled Synthesis (100g Scale)
Objective: To synthesize ~100 g of N-Boc-L-glutamic acid 5-tert-butyl ester.
Materials:
-
L-Glutamic Acid: (As per stoichiometry)
-
Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 equivalents
-
Triethylamine (TEA): 2.2 equivalents
-
Dioxane and Water (Solvent)
-
Ethyl Acetate (EtOAc) and Heptane (Extraction/Crystallization)
-
1M HCl (Aqueous wash)
-
Saturated NaCl (Brine)
Procedure:
-
Reaction Setup: In a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge L-glutamic acid and a 1:1 mixture of dioxane and water.
-
Basification: Cool the slurry to 10°C. Slowly add triethylamine (2.2 eq.) over 30 minutes, maintaining the internal temperature below 20°C. A clear solution should form.
-
Boc Protection: Prepare a solution of (Boc)₂O (1.1 eq.) in dioxane. Add this solution to the reactor over 1-2 hours, ensuring the temperature does not exceed 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of L-glutamic acid by TLC or HPLC.
-
Work-up & Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane.
-
Add ethyl acetate to the remaining aqueous slurry and cool to 5-10°C.
-
Carefully acidify the mixture to pH 2-3 with 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by saturated brine.
-
-
Isolation & Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain a thick oil.
-
Dissolve the oil in a minimum amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, then to 0-5°C for 4 hours to complete crystallization.
-
-
Drying: Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40°C to a constant weight.
Workflow Diagram: Synthesis & Purification
Caption: Overall process flow from starting materials to final product.
References
-
Haque, M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Retrieved from [Link]
-
ChemBK. (2024). boc-L-glutamic acid 5-tert-butyl ester. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
ResearchGate. (2018). Glutamic acid protection using cbz?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for Benzenemethanol, 2,2'-oxybis- Impurities
Introduction: The Analytical Challenge of Benzenemethanol, 2,2'-oxybis-
Benzenemethanol, 2,2'-oxybis-, also known as bis(2-(hydroxymethyl)phenyl) ether, is a chemical intermediate whose purity is critical for its intended applications. The analysis of impurities in such molecules is a cornerstone of quality control in pharmaceutical and chemical manufacturing. Impurities can arise from the synthetic route, degradation of the final product, or interaction with packaging materials.[1] The objective of a robust analytical method is to separate, identify, and quantify these impurities to ensure the final product meets stringent safety and quality standards.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to offer both foundational knowledge and practical troubleshooting advice for the development and validation of analytical methods for Benzenemethanol, 2,2'-oxybis- and its associated impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the early stages of method development.
Q1: What are the likely impurities I should be looking for?
A1: Impurities associated with Benzenemethanol, 2,2'-oxybis- can be broadly categorized into:
-
Process-Related Impurities: These originate from the manufacturing process. Common examples could include unreacted starting materials (e.g., 2-bromobenzyl alcohol, salicylaldehyde), by-products from side reactions, and residual reagents or catalysts. The specific impurities will be highly dependent on the synthetic route employed.
-
Degradation Products: These form due to the decomposition of the drug substance over time. For an ether and alcohol-containing molecule like Benzenemethanol, 2,2'-oxybis-, potential degradation pathways include oxidation. For instance, the primary alcohol groups (-CH₂OH) can oxidize to form corresponding aldehydes (becoming benzaldehyde derivatives) and subsequently carboxylic acids (benzoic acid derivatives).[2]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Q2: What is the best analytical technique to start with? Reversed-Phase HPLC or Gas Chromatography?
A2: For a molecule like Benzenemethanol, 2,2'-oxybis- (Melting Point: 99°C), which is a non-volatile solid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable starting point.[3] RP-HPLC is a versatile technique for separating compounds with a range of polarities and is the primary method for analyzing non-volatile active pharmaceutical ingredients (APIs) and their impurities.[4] Gas Chromatography (GC) would require derivatization to increase the volatility of the molecule and its impurities, adding complexity to the sample preparation and analysis.
Q3: What detection technique should I use with HPLC?
A3: Given the presence of benzene rings in the structure, Ultraviolet (UV) detection is the most straightforward and effective choice. The aromatic rings will exhibit strong absorbance in the UV region, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help in peak identification and purity assessment.
Q4: Do I need to validate my analytical method?
A4: Yes. Method validation is a mandatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]
Part 2: Troubleshooting Guide for HPLC Method Development
This section is structured to help you diagnose and resolve common issues encountered during experimental work.
Workflow for General Method Development
The following diagram outlines a typical workflow for developing a stability-indicating HPLC method.
Caption: General workflow for analytical method development and validation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for Benzenemethanol, 2,2'-oxybis- is tailing significantly. What are the common causes and how can I fix it?
A: Peak tailing is one of the most frequent problems in RP-HPLC.[8] It's often quantified by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0. A value > 1 indicates tailing.
| Potential Cause | Explanation & Solution |
| Secondary Silanol Interactions | The most common cause of tailing for compounds with basic or polar functional groups is their interaction with acidic silanol groups on the silica surface of the column packing.[8] Solution: 1. Lower Mobile Phase pH: Add a buffer to the mobile phase (e.g., 0.1% formic acid or phosphoric acid) to bring the pH to ~2.5-3.0. This suppresses the ionization of the silanol groups, minimizing secondary interactions. 2. Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion. Solution: Reduce the concentration of your sample or decrease the injection volume. |
| Column Void or Contamination | A void at the column inlet or contamination from sample matrix can disrupt the packed bed and cause peak tailing. Solution: 1. Use a Guard Column: This protects the analytical column from strongly retained contaminants. 2. Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection. 3. Reverse and Flush: If a void is suspected, try reversing the column (disconnect from the detector first) and flushing with a strong solvent. If the problem persists, the column may need replacement. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
Troubleshooting Decision Tree: Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Issue 2: Inconsistent Retention Times
Q: The retention time of my main peak is shifting between injections. What could be the cause?
A: Stable retention times are critical for reliable peak identification and quantification. Drifting retention times often point to issues with the mobile phase or the HPLC pump.[9]
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | If you are running a gradient method, the column must be fully re-equilibrated to the initial mobile phase composition before the next injection.[9] Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Mobile Phase Composition Change | The mobile phase can change over time due to evaporation of the more volatile organic component or inconsistent preparation.[10][11] Solution: 1. Prepare Fresh Mobile Phase Daily: This is the best practice to ensure consistency. 2. Keep Solvent Bottles Capped: This minimizes evaporation. 3. Degas Thoroughly: Use an online degasser or sonicate the mobile phase to prevent air bubbles from affecting pump performance.[12] |
| Pump Malfunction | Leaks in the pump seals or faulty check valves can lead to an inconsistent flow rate and fluctuating pressure, causing retention time shifts. Solution: Check for any visible leaks around the pump heads. Monitor the system pressure; if it is fluctuating wildly, the check valves may need cleaning or replacement. |
| Temperature Fluctuations | Column temperature affects solvent viscosity and analyte retention. If the ambient lab temperature changes, retention times can drift.[11] Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C). |
Issue 3: Poor Resolution Between Impurities and Main Peak
Q: I have an impurity peak that is co-eluting or poorly resolved from the main Benzenemethanol, 2,2'-oxybis- peak. How can I improve the separation?
A: Achieving adequate resolution is the primary goal of a separation method. Poor resolution makes accurate quantification impossible.[13]
| Potential Cause | Explanation & Solution |
| Suboptimal Mobile Phase | The organic solvent and its ratio to the aqueous phase are the most powerful tools for adjusting selectivity. Solution: 1. Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity. 2. Adjust Gradient Slope: For gradient methods, a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase retention and often improve the resolution of closely eluting peaks. |
| Incorrect Stationary Phase | The choice of column chemistry is critical. A standard C18 column may not provide the best selectivity for all compounds. Solution: 1. Try a Phenyl Phase: A phenyl-hexyl or biphenyl column can offer alternative selectivity for aromatic compounds through π-π interactions. 2. Consider a Cyano (CN) Phase: A CN column can provide different selectivity for polar compounds. |
| Insufficient Column Efficiency | A column with low efficiency (low plate count) will produce broader peaks, leading to poorer resolution. Solution: 1. Use a Longer Column: A longer column (e.g., 250 mm vs. 150 mm) provides more theoretical plates. 2. Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency and resolution, though it will also increase backpressure. |
Part 3: Experimental Protocol & Method Validation
Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of Benzenemethanol, 2,2'-oxybis- and its impurities. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A good general-purpose reversed-phase column with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control silanol interactions and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 0-2 min: 30% B2-25 min: 30% to 95% B25-30 min: 95% B30.1-35 min: 30% B | A broad gradient to elute compounds with a wide range of polarities. The final hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration. |
| Detection | PDA Detector, 254 nm | 254 nm is a common wavelength for aromatic compounds. A PDA allows for peak purity analysis. |
| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that is compatible with the mobile phase and has sufficient strength to dissolve the sample. |
Method Validation Summary
According to ICH Q2(R1) guidelines, the following parameters must be validated for an impurity quantification method.[6][14]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). Criterion: The main peak should be spectrally pure and resolved from all other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. Criterion: Correlation coefficient (r²) ≥ 0.999 over a range from the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy (Recovery) | To demonstrate the closeness of the test results to the true value. Criterion: Recovery of spiked impurity should be within 90.0% to 110.0% at multiple concentration levels. |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements. Criterion: Relative Standard Deviation (RSD) should be ≤ 5.0% for impurity analysis. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: Signal-to-Noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criterion: Signal-to-Noise ratio of approximately 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Criterion: System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
References
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
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Hawach Scientific. Common Faults and Troubleshooting Methods in HPLC Column. Available from: [Link]
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Chromatography Today. Solving Common Errors in HPLC. Available from: [Link]
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International Journal of Engineering Research & Technology. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
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International Journal of Creative Research Thoughts (IJCRT). Chromatography Method Development For Impurity Analysis And Degradation. Available from: [Link]
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Labcompare. Troubleshooting Common HPLC Issues. Available from: [Link]
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SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
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OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. Available from: [Link]
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Biologics Consulting. A Roadmap of Drug Development and Analytical Method Progression. Available from: [Link]
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RUTHIGEN. Benzenemethanol, 2,2'-oxybis-. Available from: [Link]
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ResearchGate. Analytical Method Development and Validation Overview. Available from: [Link]
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Ataman Kimya. BENZENEMETHANOL. Available from: [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]
-
NIST. Benzenemethanol, 2-methyl-. Available from: [Link]
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SIELC Technologies. Benzyl alcohol. Available from: [Link]
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Scientific Research Publishing. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
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ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available from: [Link]
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Pharmaffiliates. Benzyl Alcohol-impurities. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Diphenyl Ether and Diphenylmethane Linkers in Drug Discovery and Solid-Phase Synthesis
In the intricate landscape of drug discovery and solid-phase synthesis, the choice of a linker—the molecular bridge connecting a nascent molecule to a solid support—is a critical determinant of success. An ideal linker must be robust enough to withstand the rigors of a multi-step synthesis, yet susceptible to cleavage under specific, predictable, and non-destructive conditions. This guide provides an in-depth comparative analysis of two pivotal linker scaffolds: diphenyl ether and diphenylmethane. By examining their intrinsic chemical properties, stability profiles, and cleavage mechanisms, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Fundamental Principles: Chemical Architecture and Reactivity
The foundational difference between diphenyl ether and diphenylmethane linkers lies in the nature of the atomic bridge connecting their two phenyl rings. This seemingly subtle distinction has profound implications for their stability and cleavage characteristics.
Diphenyl Ether: Characterized by an oxygen atom linking the two phenyl rings (Ar-O-Ar), this structure is an aromatic ether. The ether bond is generally stable, but the reactivity of the molecule can be significantly influenced by the electronic nature of substituents on the aromatic rings.[1]
Diphenylmethane: In this scaffold, a methylene group bridges the two phenyl rings (Ar-CH₂-Ar). The benzylic nature of the methylene bridge is the key to its reactivity, particularly its susceptibility to cleavage under acidic conditions that can stabilize a carbocation intermediate.
Head-to-Head Comparison: Stability and Lability
The utility of a linker is defined by its stability under a range of chemical conditions and its lability for cleavage. Here, we compare diphenyl ether and diphenylmethane linkers across these critical parameters.
| Feature | Diphenyl Ether Linker | Diphenylmethane Linker | Rationale |
| Acid Stability | Generally high, but can be modulated by ring substituents. | Moderately stable; highly susceptible to strong acids, leading to cleavage. | The ether linkage is less prone to protonation and cleavage than the benzylic carbon, which can form a stabilized carbocation. |
| Base Stability | High | High | Both scaffolds are generally stable to basic conditions commonly used in solid-phase synthesis, such as piperidine for Fmoc deprotection. |
| Oxidative Stability | High | Moderate; the benzylic position can be susceptible to oxidation. | The ether linkage is resistant to oxidation, while the benzylic C-H bonds can be oxidized under certain conditions. |
| Reductive Stability | High | High | Both scaffolds are generally stable to common reductive conditions. |
| Cleavage Conditions | Typically requires harsh conditions (e.g., strong acids, reducing agents) to cleave the C-O bond, unless activated. | Cleaved under acidic conditions, often with trifluoroacetic acid (TFA). The stability of the resulting carbocation can be tuned with substituents. | The mechanism of cleavage is fundamentally different, targeting the ether bond in one and the benzylic position in the other. |
Orthogonal Protection Strategies and "Safety-Catch" Designs
The true power of modern linkers lies in their compatibility with orthogonal protecting group strategies and their potential for "safety-catch" designs.[2][3][4] An orthogonal protecting group is one that can be removed under specific conditions without affecting other protecting groups or the linker itself.[5] A "safety-catch" linker is stable under standard synthesis conditions but can be "activated" by a specific chemical transformation to become labile for cleavage.[2][6][7]
Both diphenyl ether and diphenylmethane scaffolds can be functionalized to create sophisticated linkers. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the stability of the linker and its susceptibility to cleavage.
Diphenylmethane-Based Safety-Catch Linker:
A diphenylmethane linker can be designed as a safety-catch system by incorporating a sulfoxide group. The sulfoxide acts as an electron-withdrawing group, stabilizing the linker to acid. Upon reduction of the sulfoxide to a sulfide (an electron-donating group), the linker becomes acid-labile.[7][8]
Caption: Workflow for a diphenylmethane-based safety-catch linker.
Diphenyl Ether Linker Design:
While less commonly employed in acid-labile strategies, diphenyl ether linkers can be designed for cleavage under other conditions. For example, functionalization with appropriate groups can render them susceptible to photolytic cleavage or other specific chemical treatments. Their inherent stability makes them attractive for syntheses requiring harsh conditions where a diphenylmethane linker would be unsuitable.
Experimental Protocols
Protocol 1: Attachment of an Fmoc-Amino Acid to a Diphenylmethane-Based Resin
This protocol describes the loading of the first amino acid onto a resin functionalized with a diphenylmethane linker, such as a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
Prepare a solution of the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the amino acid solution to the resin and agitate at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 2: Cleavage of a Peptide from a Diphenylmethane-Based Resin
This protocol outlines the final cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[9]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-bound resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under vacuum.
Visualization of Linker Structures
Caption: Core chemical structures of diphenyl ether and diphenylmethane.
Conclusion and Future Perspectives
The choice between a diphenyl ether and a diphenylmethane linker is not arbitrary but a strategic decision based on the synthetic route and the desired properties of the final product. Diphenylmethane linkers offer the advantage of acid lability, which is well-suited for standard solid-phase peptide synthesis using the Fmoc/tBu strategy. Their cleavage mechanism is well-understood and can be finely tuned.
Diphenyl ether linkers, on the other hand, provide a more robust and chemically inert connection, making them suitable for syntheses that involve harsh reagents that would prematurely cleave a diphenylmethane linker. The development of novel cleavage strategies for diphenyl ether-based linkers, perhaps leveraging photochemistry or specific enzymatic reactions, could expand their utility in the future.
Ultimately, a thorough understanding of the chemical principles governing the stability and cleavage of these linkers is paramount. This guide has provided a framework for this understanding, empowering researchers to select the optimal tool for their synthetic challenges and accelerate the pace of drug discovery and development.
References
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National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. In PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. In PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. In PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. In PubMed Central. Retrieved from [Link]
-
Medium. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. In PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. In PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). A new safety-catch protecting group and linker for solid-phase synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]
-
Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of diphenyl ether. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Magnetic solid-phase extraction based on diphenyl functionalization of Fe3O4 magnetic nanoparticles for the determination of polycyclic aromatic hydrocarbons in urine samples. In PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
JoVE. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved from [Link]
-
ResearchGate. (2022). Novel diphenol-based functionalized adsorbers for solid-phase extraction of germanium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-phase synthesis of functionalized bis-peptides. In PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. In PubMed. Retrieved from [Link]
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Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link]
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ResearchGate. (n.d.). (a) The difference in pKa between diphenylmethane and fluorene. (b) Our... | Download Scientific Diagram. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of three diphenylmethane derivatives on acid production in saliva and on logarithmic growth of an oral Lactobacillus. In PubMed. Retrieved from [Link]
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ResearchGate. (2025). (PDF) An Efficient Solid‐Phase Synthetic Approach to Prepare TACN‐Functionalized Peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
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A Guide to the Structural Validation of Benzenemethanol, 2,2'-oxybis-: A Comparative Analysis of X-ray Crystallography and Emerging Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and intellectual property. The spatial arrangement of atoms dictates biological activity, physical properties, and intermolecular interactions. This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of Benzenemethanol, 2,2'-oxybis-, a flexible ether-linked aromatic diol.
While single-crystal X-ray crystallography (SCXRD) has long been the definitive standard for structural elucidation, its success is contingent on obtaining high-quality single crystals of sufficient size—a significant bottleneck for many compounds.[1][2] This guide will therefore not only detail the rigorous protocol for a proposed SCXRD validation of Benzenemethanol, 2,2'-oxybis- but also compare it directly with Micro-Electron Diffraction (MicroED), a transformative technique gaining rapid adoption for its ability to work with nanocrystals.[1][2][3] We will explore the causality behind experimental choices, present self-validating protocols, and provide the quantitative benchmarks necessary for informed decision-making in your own structural biology workflows.
The Subject Molecule: Benzenemethanol, 2,2'-oxybis-
-
Systematic Name: Benzenemethanol, 2,2'-oxybis-
-
Common Name: Bis(2-(hydroxymethyl)phenyl) ether
-
Molecular Formula: C₁₄H₁₄O₃
-
Molecular Weight: 230.26 g/mol
-
Key Structural Features: Two hydroxymethyl-substituted phenyl rings linked by an ether oxygen. The flexibility of the ether linkage presents a key challenge in crystallization, as the molecule can adopt multiple low-energy conformations.
Part 1: Single-Crystal X-ray Crystallography (SCXRD) - The Gold Standard
SCXRD is the unparalleled method for determining the precise atomic arrangement in a crystalline solid.[1] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice.[2] For a molecule like Benzenemethanol, 2,2'-oxybis-, a successful SCXRD experiment would provide definitive proof of its covalent structure, stereochemistry, and preferred conformation in the solid state.
Experimental Workflow & Causality
The entire SCXRD process is a self-validating system. Success at each stage is a prerequisite for the next, and failure often provides diagnostic information. For instance, the inability to grow quality crystals may suggest issues with sample purity or inherent conformational flexibility hindering ordered packing.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Proposed SCXRD for Benzenemethanol, 2,2'-oxybis-
This protocol is designed to be a self-validating system, with clear quality checkpoints.
-
Material Preparation & Purification:
-
Synthesize or procure Benzenemethanol, 2,2'-oxybis-.
-
Causality: Purity is paramount. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Purify the compound to >99% using flash chromatography or recrystallization. Confirm purity via NMR and HPLC.
-
-
Crystallization Screening:
-
Employ a multi-technique screening approach:
-
Slow Evaporation: Dissolve 5-10 mg of the compound in a range of solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) in small vials. Cover with a perforated seal and leave undisturbed.
-
Vapor Diffusion (Hanging/Sitting Drop): Prepare a concentrated solution of the compound in a volatile solvent. Place a drop of this solution on a siliconized coverslip and invert it over a well containing a less volatile "anti-solvent" in which the compound is poorly soluble.
-
-
Causality: The flexible ether linkage of the target molecule may lead to multiple conformations. Screening a wide range of solvent systems and conditions is essential to find a specific set of intermolecular interactions that favors a single, ordered packing arrangement.
-
-
Crystal Selection and Mounting:
-
Under a microscope, identify a suitable single crystal (typically 0.1-0.4 mm) with well-defined faces and no visible cracks or defects.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop and flash-cool it in a stream of liquid nitrogen (approx. 100 K) to prevent ice formation and minimize radiation damage.
-
Causality: A single, high-quality crystal is the foundation of the experiment. A polycrystalline or disordered sample will produce a diffraction pattern that is impossible to solve. Flash-cooling vitrifies the solvent and locks the molecule in place, improving data quality.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a diffractometer (e.g., a Bruker SMART CCD area-detector).
-
Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a series of diffraction images (frames) while rotating the crystal. A typical dataset may consist of hundreds of frames.
-
Causality: Rotating the crystal ensures that all possible reflections (diffraction spots) from the crystal lattice planes are recorded, providing a complete 3D dataset.
-
-
Structure Solution and Refinement:
-
Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. Programs like SAINT are used for this step.[4]
-
Absorption Correction: Apply a correction for the absorption of X-rays by the crystal itself, using a program like SADABS.[4]
-
Structure Solution: Use direct methods (e.g., with SHELXS) to solve the "phase problem" and generate an initial electron density map.[4] This map should reveal the positions of the heavier atoms (carbon and oxygen).
-
Structure Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).[4] Hydrogen atoms are typically placed in calculated positions.
-
Causality: Refinement is the process of optimizing the atomic model to best fit the observed diffraction data. The goal is to minimize the difference between the calculated diffraction pattern from the model and the experimentally measured one.
-
Data Interpretation and Validation Metrics
The final output is a Crystallographic Information File (CIF) containing all experimental and structural details. The quality of the structure is judged by several key metrics.
| Parameter | Typical Value (Good Quality) | Significance |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail resolved. Lower values are better. |
| R_int | < 0.05 | Measures the agreement between symmetry-related reflections. Lower is better. |
| R1 [I > 2σ(I)] | < 0.05 | The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. Lower is better. |
| wR2 (all data) | < 0.15 | A weighted residual factor based on all data. Lower is better. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1, indicating a good model and appropriate data weighting. |
| Δρ_max / Δρ_min (e Å⁻³) | < ±0.5 | The largest peaks and holes in the final difference electron density map. Values close to zero indicate that the model accounts for all electron density. |
Table 1: Key Quality Metrics for SCXRD Data. These metrics provide a quantitative, objective assessment of the model's validity.[5][6]
Part 2: Comparative Analysis with Micro-Electron Diffraction (MicroED)
While SCXRD is powerful, its requirement for large crystals is a major hurdle. MicroED has emerged as a revolutionary alternative that uses electrons instead of X-rays.[2] Because electrons interact much more strongly with matter, extremely small crystals—nanocrystals to small microcrystals—can be used.[1][3]
Caption: Key differences between SCXRD and MicroED.
Performance Comparison: SCXRD vs. MicroED
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Micro-Electron Diffraction (MicroED) | Advantage |
| Crystal Size | Requires relatively large, high-quality crystals (~10-100+ μm).[2] | Uses nanocrystals, often straight from a powder (~0.1-1 μm).[1] | MicroED |
| Experiment Time | Crystal growth can take weeks to months. Data collection takes hours.[1] | Data collection can be completed in under 30 minutes.[1][3] | MicroED |
| Sample Type | Requires well-ordered single crystals. | Can analyze individual nanocrystals within a heterogeneous powder.[1] | MicroED |
| Radiation Source | X-rays | Electrons | N/A |
| Data Quality | Gold standard, capable of very high resolution. | Can produce high-resolution atomic structures.[3] | Comparable |
| Accessibility | Widely available in academic and industrial labs. | Requires a cryo-electron microscope; less common but availability is increasing. | SCXRD |
Table 2: Objective Comparison of Structural Validation Techniques.
Causality of MicroED's Advantage for "Difficult" Molecules
For a molecule like Benzenemethanol, 2,2'-oxybis-, which may only yield a microcrystalline powder after extensive screening, MicroED is a game-changer. The reasons for its success where SCXRD might fail are:
-
Overcoming Nucleation Barriers: Growing large, perfect crystals requires slow, controlled nucleation and growth. Many organic molecules prefer to "crash out" of solution as a fine powder. MicroED can analyze these tiny crystallites directly.[7]
-
Speed: The ability to get a structure in hours instead of months dramatically accelerates research cycles, allowing for rapid confirmation of synthetic products and intermediates.[3]
-
Mixture Analysis: MicroED can analyze different crystalline components within a single powder sample, a task impossible for SCXRD.[1]
Conclusion and Recommendations
For the definitive structural validation of Benzenemethanol, 2,2'-oxybis-, single-crystal X-ray crystallography remains the gold standard, providing unambiguous proof of atomic connectivity and conformation. The detailed protocol provided in this guide outlines a rigorous, self-validating pathway to achieve this goal. The primary challenge, rooted in the molecule's conformational flexibility, is the growth of suitable single crystals.
However, it is the expert judgment of the Senior Application Scientist that for molecules resistant to forming large single crystals, Micro-Electron Diffraction (MicroED) should be considered a primary alternative, not a last resort. Its ability to generate high-resolution structures from nanocrystalline powders in a fraction of the time represents a paradigm shift in small-molecule structural analysis.[2][7] For any drug development program where speed and certainty are critical, investing in MicroED capabilities or collaborations can provide a decisive competitive advantage, turning crystallographic challenges into routine confirmations.
References
-
Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. [Link]
-
Luo, Y.-M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, E64, o1536. [Link]
-
Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, A79, 535-546. [Link]
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DiMarco, K. L., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1793-1808. [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Oxybis(benzenemethanol) Isomers
Abstract
This guide provides a detailed comparison of the chemical reactivity of the ortho-, meta-, and para-isomers of oxybis(benzenemethanol). We explore the underlying electronic and steric factors that govern their behavior in electrophilic aromatic substitution reactions. By dissecting the directing effects of the constituent functional groups—the ether linkage and the hydroxymethyl group—we predict the relative reaction rates and regioselectivity for each isomer. This theoretical framework is complemented by a robust, self-validating experimental protocol for a comparative nitration study, designed to provide researchers with a practical method for empirical validation. This document serves as an essential resource for scientists engaged in polymer chemistry, materials science, and drug development, where precise control of aromatic functionalization is paramount.
Introduction
Oxybis(benzenemethanol)s, isomers of the formula (HOCH₂C₆H₄)₂O, are intriguing bifunctional molecules that combine the structural rigidity of a diphenyl ether core with the reactive potential of two benzylic alcohol moieties. Their utility as monomers for specialty polymers, precursors for macrocyclic ligands, and building blocks in medicinal chemistry is directly tied to the reactivity of their aromatic rings. The spatial arrangement of the substituents—ortho, meta, or para—profoundly alters the electronic and steric environment of the molecule, leading to significant differences in reaction outcomes.
Understanding and predicting this reactivity is crucial for designing efficient synthetic routes and controlling the structure of resulting products. This guide aims to provide a comprehensive analysis of these differences, grounded in the fundamental principles of physical organic chemistry and supported by actionable experimental design.
Theoretical Framework: Electronic and Steric Effects
The reactivity of a substituted benzene ring in Electrophilic Aromatic Substitution (EAS) is governed by the interplay of inductive and resonance effects of its substituents.[1] These effects determine not only the overall rate of reaction compared to benzene (activation vs. deactivation) but also the position of attack (regioselectivity).[2][3]
In oxybis(benzenemethanol), two key groups influence each aromatic ring: the powerful ether linkage (-O-) and the more subtle hydroxymethyl group (-CH₂OH).
-
Ether Linkage (-OAr): The oxygen atom is strongly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be donated into the aromatic π-system, creating a powerful electron-donating resonance effect (+M).[4] This +M effect dominates, making the ether group a strong activating group and an ortho, para-director .[4][5] It enriches the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[4]
-
Hydroxymethyl Group (-CH₂OH): This group's influence is less pronounced. The oxygen atom pulls electron density from the methylene carbon, which in turn weakly withdraws density from the ring through an inductive (-I) effect. Unlike an ether directly attached to the ring, there is no direct resonance donation from the oxygen. The -CH₂OH group is therefore considered a weak deactivating group. However, like other alkyl groups, it is generally considered an ortho, para-director . In the context of the powerful ether linkage, its directing effect is secondary.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Conceptual overview of directing effects.", fontsize=10, fontname="Arial"];
Figure 1: Conceptual overview of the dominant electronic and steric effects governing reactivity.
Isomer-Specific Reactivity Analysis
We will use aromatic nitration (E⁺ = NO₂⁺) as the model EAS reaction to compare the isomers. The dominant activating and directing influence in all cases is the ether oxygen.
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=invis];
} caption [label="Molecular structures of the three isomers.", fontsize=10, fontname="Arial"];
Figure 2: Molecular structures of ortho-, meta-, and para-oxybis(benzenemethanol).
Para-Isomer
In the para-isomer, the two aromatic rings are electronically isolated and functionally identical. The ether oxygen strongly activates the positions ortho to it (C2, C6, C2', C6'). The para positions are blocked. The weakly deactivating -CH₂OH group is located at the C4 position.
-
Predicted Reactivity: High. The strong activation by the ether group is unimpeded.
-
Predicted Regioselectivity: Electrophilic attack will occur almost exclusively at the positions ortho to the ether linkage. We anticipate a single major mono-nitrated product (substitution at C2/C6/C2'/C6').
Meta-Isomer
Here, the situation is more complex. Let's analyze one ring. The ether oxygen at C1 activates the C2, C6 (ortho), and C4 (para) positions. The other substituted ring, acting as a bulky group at C3, provides some steric hindrance at C2 and C4. The -CH₂OH group is on the other ring and has a negligible electronic effect on the first.
-
Predicted Reactivity: High, but likely slightly lower than the para-isomer due to potential steric hindrance from the meta-substituted ring.
-
Predicted Regioselectivity: The C4 position (para to the ether) is the most electronically favored and sterically accessible. The C2 position (ortho to the ether, ortho to the bulky C3 substituent) is also activated but more hindered. The C6 position (ortho to the ether) is the most likely site of attack. Therefore, substitution is expected primarily at C4 and C6.
Ortho-Isomer
This isomer is subject to significant steric hindrance , often termed the "ortho effect." The two bulky -CH₂OH substituted rings are crowded together by the C1-O-C2' linkage. This crowding can shield the activated positions from the approaching electrophile. The positions most activated by the ether oxygen (C6 and C3') are sterically hindered.
-
Predicted Reactivity: Lowest of the three isomers. Steric hindrance will significantly raise the activation energy for the electrophilic attack, slowing the overall reaction rate.
-
Predicted Regioselectivity: While the C6 and C4 positions are electronically activated by the ether, the steric bulk may force substitution to less-favored but more accessible positions. The C4 position (para to the ether) is likely the most favorable site, as it is the least hindered of the activated positions.
dot graph G { graph [nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption [label="Predicted major mono-nitration products for each isomer.", fontsize=10, fontname="Arial"];
Figure 3: Predicted major mono-nitration products for each isomer, highlighting the influence of electronics and sterics.
Experimental Validation: A Comparative Nitration Protocol
To empirically test these predictions, a parallel nitration experiment is proposed. This protocol is adapted from established methods for the nitration of diphenyl ether.[6] The key to a valid comparison is ensuring identical reaction conditions (temperature, concentration, stoichiometry, and time) for all three isomers.
Causality of Experimental Choices:
-
Low Temperature (-5°C to 0°C): Nitration is a highly exothermic reaction.[7] Low temperatures are crucial to slow the reaction rate, preventing over-nitration (dinitration) and improving the selectivity between different positions on the ring.[6]
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[8][9]
-
Dichloromethane (DCM) as Solvent: DCM is an inert solvent that helps to control the reaction temperature and maintain homogeneity without participating in the reaction.[6]
-
Controlled Addition: Slow, dropwise addition of the nitrating mixture prevents dangerous temperature spikes and allows for a controlled reaction rate.
dot graph workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption [label="Experimental workflow for comparative nitration.", fontsize=10, fontname="Arial"];
Figure 4: A step-by-step experimental workflow for the comparative nitration of oxybis(benzenemethanol) isomers.
Detailed Protocol
Materials:
-
ortho-Oxybis(benzenemethanol)
-
meta-Oxybis(benzenemethanol)
-
para-Oxybis(benzenemethanol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water & Crushed Ice
-
Three-neck round-bottom flasks with magnetic stirrers, dropping funnels, and thermometers.
Procedure:
-
Setup: In three separate, identical three-neck flasks, place 2.30 g (10.0 mmol) of the ortho-, meta-, and para-isomer, respectively.
-
Dissolution: To each flask, add 40 mL of dichloromethane and stir until the solid is fully dissolved.
-
Cooling: Equip each flask with a thermometer and cool the stirred solutions in an ice/salt bath to an internal temperature of -5°C to 0°C.
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, cautiously add 0.70 mL (11.0 mmol) of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid.
-
Addition: Slowly add one-third of the prepared nitrating mixture dropwise to each of the three reaction flasks via a dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixtures at 0°C for an additional 2 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Carefully pour each reaction mixture into a separate beaker containing 150 g of crushed ice with vigorous stirring.
-
Workup:
-
Transfer each quenched mixture to a separatory funnel.
-
Collect the lower organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Obtain the mass of the crude product for a preliminary yield calculation.
-
Analyze a sample of the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of mono-nitrated isomers and any remaining starting material.
-
Use ¹H NMR spectroscopy to confirm the structures of the major products by analyzing the substitution patterns in the aromatic region.
-
Anticipated Results & Data Interpretation
The experimental data should align with the theoretical predictions. The results can be quantified by comparing the percentage conversion of starting material (a measure of overall rate) and the product distribution (a measure of regioselectivity).
Table 1: Predicted Experimental Outcomes for Mono-Nitration
| Isomer | Predicted Relative Rate | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Para | Fastest | 2-Nitro-4,4'-oxybis(benzenemethanol) | Strong activation from ether at sterically accessible ortho position. |
| Meta | Intermediate | 6-Nitro- and 4-Nitro-3,1'-oxybis(benzenemethanol) | Strong activation, but with competition between sterically different ortho and para sites. |
| Ortho | Slowest | 4-Nitro-2,1'-oxybis(benzenemethanol) | Significant steric hindrance ("ortho effect") impeding attack at the most electronically activated sites. |
Interpreting Analytical Data:
-
GC-MS: The retention times will differentiate the isomers, and the peak areas (assuming similar response factors) will provide a quantitative ratio of the products formed. The total product peak area relative to the starting material peak area after a fixed time provides a direct comparison of the reaction rates.
-
¹H NMR: The splitting patterns and chemical shifts of the aromatic protons provide definitive structural proof. For example, nitration of the para-isomer would change the simple AA'BB' system of the starting material into a more complex AMX system for the substituted ring.
Conclusion
The reactivity of the oxybis(benzenemethanol) isomers is a classic exhibition of the interplay between electronic and steric effects in electrophilic aromatic substitution.
-
The para-isomer is predicted to be the most reactive, yielding a single primary mono-substituted product due to its symmetrical and sterically unencumbered nature.
-
The meta-isomer is expected to show high but slightly attenuated reactivity, producing a mixture of products due to multiple activated sites with varying steric accessibility.
-
The ortho-isomer is predicted to be the least reactive due to significant steric hindrance around the ether linkage, which overrides the strong electronic activation and directs substitution to the most accessible site.
This guide provides both the theoretical foundation for predicting these outcomes and a detailed experimental protocol for their validation. For researchers in drug development and materials science, this understanding is critical for achieving desired functionalization patterns and optimizing synthetic strategies.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). A fast and mild method for nitration of aromatic rings. Tetrahedron Letters, 46(49), 8307-8310. Available from: [Link]
- Wigal, C. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from Chatham University Institutional Repository.
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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Mondal, P., & Bora, U. (2019). Synthetic Protocols for Aromatic Nitration: A Review. Current Organic Synthesis, 16(1), 21-43. Available from: [Link]
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. Retrieved from [Link]
-
Filo. (2025). What is the product of the nitration reaction of phenyl ethyl ether (anisole with OC2H5 group) treated with concentrated H2SO4 and concentrated HNO3? Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN1266422A - Nitration process for diphenyl ethers.
-
V. P. Science College. (n.d.). Nitration. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Benzenemethanol, 2,2'-oxybis- Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The biphenyl ether moiety, a core component of "Benzenemethanol, 2,2'-oxybis-," also known as bis(2-(hydroxymethyl)phenyl) ether, represents a promising scaffold. Its structural features suggest a potential for diverse biological activities, from antimicrobial to anticancer effects.[1][2] This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of Benzenemethanol, 2,2'-oxybis-, comparing their potential efficacy against established alternatives and detailing the requisite experimental protocols.
Introduction to the Benzenemethanol, 2,2'-oxybis- Scaffold
Benzenemethanol, 2,2'-oxybis- is a diaryl ether characterized by two hydroxymethyl-substituted phenyl rings linked by an oxygen atom. This core structure offers several avenues for synthetic modification, allowing for the generation of a library of derivatives with varied physicochemical properties. The biphenyl and diphenyl ether scaffolds are known to be present in a variety of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The flexible ether linkage and the presence of reactive benzyl alcohol moieties make this scaffold an intriguing starting point for medicinal chemistry campaigns.
The synthesis of derivatives can be achieved through various established methods, including Williamson ether synthesis for modifications at the hydroxyl groups or palladium-catalyzed cross-coupling reactions to alter the aromatic rings.[4] These synthetic strategies enable the systematic exploration of the structure-activity relationship (SAR) of this compound class.
Designing a Biological Activity Screening Cascade
A tiered screening approach is essential for efficiently evaluating a library of novel derivatives. This cascade should begin with broad, high-throughput in vitro assays to identify initial "hits" and progressively move towards more specific and complex cellular and biochemical assays.
Workflow for Biological Activity Screening
Caption: A tiered approach to screening Benzenemethanol, 2,2'-oxybis- derivatives.
Comparative Analysis: Potential Biological Activities and Alternative Scaffolds
Based on the activities of structurally related biphenyl and diphenyl ether compounds, the following biological activities are recommended for the initial screening of Benzenemethanol, 2,2'-oxybis- derivatives.
| Biological Activity | Screening Assays | Alternative/Comparator Scaffolds | Supporting Rationale & References |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria and fungi. | Quinolones, Macrolides, Azole antifungals | Ether-containing compounds and biphenyl derivatives have demonstrated significant antimicrobial properties.[5][6][7] |
| Anticancer | MTT or MTS assays against a panel of cancer cell lines (e.g., breast, lung, colon). | Combretastatin A4, Taxol, Doxorubicin | Biphenyl compounds are known to exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.[2][8][9] |
| Enzyme Inhibition | Kinase inhibition assays (e.g., VEGFR, EGFR), Protease inhibition assays (e.g., MMPs), Sulfatase inhibition assays. | Staurosporine (pan-kinase inhibitor), Marimastat (MMP inhibitor) | The biphenyl ether scaffold has been successfully utilized to design inhibitors of various enzymes, including sulfatases.[3][10] |
| Anti-inflammatory | Nitric oxide (NO) inhibition assay in LPS-stimulated macrophages, Cyclooxygenase (COX) inhibition assays. | Indomethacin, Celecoxib | Biphenyl derivatives have been reported to possess anti-inflammatory activity.[1] |
Experimental Protocols: Step-by-Step Methodologies
4.1. General Protocol for In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of the Benzenemethanol, 2,2'-oxybis- derivatives in DMSO. Further prepare serial dilutions in the culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include untreated cells as a negative control and a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticancer Screening Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
4.2. General Protocol for Antimicrobial Screening (Broth Microdilution for MIC)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[11]
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison. Below is a template for presenting the screening results.
Table 1: Summary of In Vitro Biological Activity of Benzenemethanol, 2,2'-oxybis- Derivatives
| Compound ID | Modification | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus | Enzyme Inhibition IC₅₀ (µM) vs. Target X |
| BMO-01 | Parent Compound | > 100 | > 128 | > 100 |
| BMO-02 | 4,4'-dinitro | 15.2 | 32 | 25.8 |
| BMO-03 | 4,4'-diamino | 8.7 | 16 | 12.1 |
| Doxorubicin | (Positive Control) | 0.5 | N/A | N/A |
| Vancomycin | (Positive Control) | N/A | 2 | N/A |
The results should be analyzed to establish a preliminary Structure-Activity Relationship (SAR). For instance, the introduction of specific functional groups at certain positions on the phenyl rings may correlate with increased potency in a particular assay.
Conclusion and Future Directions
This guide provides a foundational strategy for the biological activity screening of novel Benzenemethanol, 2,2'-oxybis- derivatives. The biphenyl ether scaffold holds considerable promise for the development of new therapeutic agents. Through systematic synthesis and a tiered screening approach, it is possible to identify lead compounds with potent and selective biological activities. Future work should focus on optimizing the hit compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.
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Title: Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part Source: MDPI URL: [Link]
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Title: Antioxidant and Antimicrobial Activities of New Ethers, 1,3-Diazetidene-4-One and Thiazolidine-4-one Derivatives Containing Imidazobenzothiazole Source: ResearchGate URL: [Link]
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Title: Synthesis and Antibacterial Activity of Thymyl Ethers Source: MDPI URL: [Link]
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Title: Anticancer efficacy of biphenyl‐based compounds in published research studies. Source: ResearchGate URL: [Link]
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Title: Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents Source: NIH URL: [Link]
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Title: Antimicrobial activity of diethyl ether against wound infection causing bacterial pathogens Source: ResearchGate URL: [Link]
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Title: Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases Source: NIH URL: [Link]
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Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells Source: MDPI URL: [Link]
-
Title: Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents Source: NIH URL: [Link]
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Title: Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction Source: NIH URL: [Link]
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A Comparative Guide to the Thermal Stability of Polymers Derived from Benzenemethanol, 2,2'-oxybis-
This guide provides a comparative analysis of the anticipated thermal stability of novel polymers conceptually derived from the monomer Benzenemethanol, 2,2'-oxybis-. In the ever-evolving landscape of high-performance materials, the quest for polymers with superior thermal resistance is paramount for applications in demanding environments such as aerospace, automotive, and electronics. Benzenemethanol, 2,2'-oxybis-, with its inherent aromatic and ether linkages, presents a promising building block for the synthesis of thermally robust polymers.
Due to the limited availability of direct experimental data on polymers synthesized from this specific monomer, this guide will draw objective comparisons with well-established, structurally analogous high-performance polymers, namely Polyether ether ketone (PEEK) and Polyetherimide (PEI). The insights provided are grounded in established principles of polymer chemistry and supported by experimental data from existing literature on comparable materials. This approach allows for a scientifically rigorous projection of the performance of these novel polymers, offering valuable guidance to researchers and professionals in the field.
The Monomer: Benzenemethanol, 2,2'-oxybis- and its Polymerization Potential
The monomer, Benzenemethanol, 2,2'-oxybis-, possesses a unique chemical architecture characterized by two benzyl alcohol functionalities linked by a flexible ether bridge. This structure is conducive to the formation of polymers with a high aromatic content, a key contributor to thermal stability.
Caption: Chemical structure of the monomer Benzenemethanol, 2,2'-oxybis-.
Conceptually, this diol can undergo polymerization through several routes to yield high-molecular-weight polymers. For the purpose of this guide, we will consider two hypothetical polymers:
-
A Polyether: Synthesized via a self-condensation reaction, forming ether linkages between the monomer units.
-
A Polyester: Formed through esterification with a suitable dicarboxylic acid, introducing ester groups into the polymer backbone.
Caption: Conceptual polymerization routes from the monomer.
Comparative Thermal Stability Analysis
The thermal stability of a polymer is a critical performance metric, indicating its ability to withstand high temperatures without undergoing irreversible chemical degradation. This property is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA) measures the mass loss of a material as a function of temperature, providing key information about its decomposition temperature.[2] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[3][4]
The following table presents a comparative summary of the expected thermal properties of our hypothetical polymers alongside experimental data for PEEK and PEI. The projected values for the hypothetical polymers are estimations based on their chemical structures and established structure-property relationships in high-performance polymers.
| Polymer | Structure | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td, 5% mass loss) |
| Hypothetical Polyether | Aromatic backbone with ether linkages | ~130-150 °C | ~500-550 °C |
| Hypothetical Polyester | Aromatic backbone with ether and ester linkages | ~160-180 °C | ~480-530 °C |
| PEEK (Polyether ether ketone) | Semi-crystalline thermoplastic with aromatic, ether, and ketone groups | 143 °C[5] | 574 °C (in N2)[6] |
| PEI (Polyetherimide) | Amorphous thermoplastic with aromatic, ether, and imide groups | 217 °C | ~550 °C |
The high aromatic content and the presence of strong ether linkages in the backbone of the hypothetical polyether are expected to result in high thermal stability, with a decomposition temperature potentially rivaling that of PEEK.[6] The introduction of ester linkages in the hypothetical polyester may slightly reduce the onset of thermal degradation compared to a pure polyether structure, as ester bonds can be more susceptible to thermal cleavage.
The glass transition temperature (Tg) is another crucial indicator of a polymer's thermal performance, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7] The projected Tg values for the hypothetical polymers are influenced by the rigidity of the aromatic backbone and the flexibility introduced by the ether linkages.
Experimental Protocols for Thermal Analysis
To empirically validate the thermal stability of these or any new polymers, standardized thermal analysis protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small sample of the polymer (5-10 mg) is placed in a TGA pan (typically alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to approximately 900 °C at a constant heating rate, typically 10 °C/min or 20 °C/min.[6][8]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).
Causality behind Experimental Choices: The use of an inert atmosphere is crucial to study the inherent thermal stability of the polymer backbone without the influence of oxygen, which can accelerate degradation.[2] A controlled heating rate ensures reproducible results and allows for kinetic analysis of the decomposition process.[8]
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle. For example:
-
Heat from 25 °C to a temperature above the expected melting point (e.g., 400 °C) at 10 °C/min to erase the sample's prior thermal history.
-
Cool to 25 °C at 10 °C/min.
-
Heat again to 400 °C at 10 °C/min. The glass transition temperature (Tg) is determined from the second heating scan.
-
-
Data Analysis: The heat flow is plotted against temperature, and the Tg is identified as a step change in the baseline.[9]
Causality behind Experimental Choices: The initial heating cycle is important to remove any processing-induced thermal history, ensuring that the measured Tg is a true material property.[1] The second heating scan provides a clear and reproducible measurement of the glass transition.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
Polymers derived from Benzenemethanol, 2,2'-oxybis- hold significant promise as a new class of high-performance materials. Based on a comparative analysis with established polymers like PEEK and PEI, it is anticipated that these novel materials will exhibit excellent thermal stability, characterized by high decomposition temperatures and glass transition temperatures. The inherent aromaticity and ether linkages within the monomer structure provide a strong foundation for this thermal robustness.
While this guide offers a scientifically grounded projection, it is imperative that these predictions are validated through empirical testing. The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for researchers to accurately characterize the thermal properties of these and other novel polymers. The continued exploration of new monomer architectures, such as Benzenemethanol, 2,2'-oxybis-, is essential for advancing the field of high-performance polymers and enabling technological innovation across a multitude of industries.
References
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A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. PubMed Central. [Link]
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Thermogravimetric analysis (TGA) curves of ultraperformance polymers... ResearchGate. [Link]
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DSC Analysis of Polymers | Thermal - EAG Laboratories. [Link]
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What a DSC Analysis of a Polymer Can Discover - Innovatech Labs. [Link]
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Using Differential Scanning Calorimetry to Characterize Polymers - AZoM. [Link]
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Investigation of Polymers with Differential Scanning Calorimetry Contents. University of Southern Mississippi. [Link]
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Differential Scanning Thermal Analysis in Polymeric Materials - AZoM. [Link]
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TGA curves of PEEK in nitrogen atmosphere for the heating rates of 5 °C.min –1 - ResearchGate. [Link]
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(PDF) Evaluation of Decomposition Kinetics of Poly (Ether-Ether-Ketone) by Thermogravimetric Analysis - ResearchGate. [Link]
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Polyether ether ketone - Wikipedia. [Link]
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Polyether ether ketone - Grokipedia. [Link]
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Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Springer. [Link]
- US8575298B2 - Polyether ether ketone, and method for purification of polymer material - Google P
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. [Link]
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Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach - PubMed Central. [Link]
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Controllable Synthesis of Heterofunctionalized Polyethers via an Intramolecular Phosphonium Bisborane Lewis Pair Catalysed Immor - ChemRxiv. [Link]
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Polymer Chemistry - RSC Publishing. [Link]
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Thermal degradation of polymers and polymer blends - Polimerlerin ve polimer karışımlarının ısısal bozunması - DergiPark. [Link]
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s - MDPI. [Link]
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Rational design and topochemical synthesis of polymorphs of a polymer - RSC Publishing. [Link]
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Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Wiley Online Library. [Link]
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- 3. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
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- 5. Polyether ether ketone - Wikipedia [en.wikipedia.org]
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A Spectroscopic Guide to "Benzenemethanol, 2,2'-oxybis-" and Its Positional Isomers: A Comparative Analysis for Researchers
In the landscape of drug discovery and materials science, the precise identification and differentiation of isomeric compounds are paramount. Subtle changes in molecular structure can lead to vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of "Benzenemethanol, 2,2'-oxybis-" and its positional isomers, the 3,3'- and 4,4'- analogues. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct spectral fingerprints of these closely related molecules, offering a robust framework for their unambiguous identification.
This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic methods for isomer differentiation. The insights provided are grounded in established principles and supported by predicted spectral data, offering a valuable resource for both experimental design and data interpretation.
The Isomeric Landscape: A Structural Overview
"Benzenemethanol, 2,2'-oxybis-" and its isomers share the same molecular formula, C₁₄H₁₄O₃, and a common structural motif: two benzenemethanol units linked by an oxygen bridge. The point of differentiation lies in the substitution pattern on the benzene rings.
-
Benzenemethanol, 2,2'-oxybis- (ortho-isomer): The ether linkage and the hydroxymethyl group are positioned ortho to each other on each aromatic ring.
-
Benzenemethanol, 3,3'-oxybis- (meta-isomer): The ether linkage and the hydroxymethyl group are positioned meta to each other on each aromatic ring.
-
Benzenemethanol, 4,4'-oxybis- (para-isomer): The ether linkage and the hydroxymethyl group are positioned para to each other on each aromatic ring.
This seemingly minor variation in substituent placement gives rise to significant differences in molecular symmetry and electronic environments, which are readily probed by spectroscopic techniques.
Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region, arising from the different spin-spin coupling interactions between the aromatic protons.
Predicted ¹H NMR Spectral Data:
| Compound | Predicted Chemical Shifts (ppm) and Multiplicities |
| Benzenemethanol, 2,2'-oxybis- | Aromatic Protons: Complex multiplet patterns between ~6.8-7.5 ppm. The proximity of the two substituents in the ortho-isomer leads to a more complex and spread-out set of signals compared to the more symmetrical isomers. Methylene Protons (-CH₂OH): A singlet around 4.6 ppm. Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| Benzenemethanol, 3,3'-oxybis- | Aromatic Protons: More simplified multiplets compared to the ortho-isomer, expected in the range of ~6.9-7.4 ppm. The meta-substitution pattern will result in characteristic splitting patterns. Methylene Protons (-CH₂OH): A singlet around 4.6 ppm. Hydroxyl Proton (-OH): A broad singlet. |
| Benzenemethanol, 4,4'-oxybis- | Aromatic Protons: The most simplified spectrum of the three isomers due to its high symmetry. Two distinct doublets are expected in the aromatic region (~6.9 and 7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Methylene Protons (-CH₂OH): A singlet around 4.5 ppm. Hydroxyl Proton (-OH): A broad singlet. |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
The key differentiating feature in the ¹H NMR spectra is the pattern of signals in the aromatic region. The para-isomer will exhibit a clean AA'BB' system (two doublets), while the ortho- and meta-isomers will display more complex and overlapping multiplet patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon environments in a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, offering another layer of structural information.
Predicted ¹³C NMR Spectral Data:
| Compound | Predicted Number of Aromatic Signals | Predicted Chemical Shift Ranges (ppm) |
| Benzenemethanol, 2,2'-oxybis- | 6 | Aromatic: 115-160, Methylene (-CH₂OH): ~62, Carbon attached to ether oxygen: ~155, Carbon bearing the hydroxymethyl group: ~130 |
| Benzenemethanol, 3,3'-oxybis- | 6 | Aromatic: 110-160, Methylene (-CH₂OH): ~64, Carbon attached to ether oxygen: ~158, Carbon bearing the hydroxymethyl group: ~142 |
| Benzenemethanol, 4,4'-oxybis- | 4 | Aromatic: 115-160, Methylene (-CH₂OH): ~64, Carbon attached to ether oxygen: ~157, Carbon bearing the hydroxymethyl group: ~135 |
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. The highly symmetric para-isomer is expected to show only four signals for the eight aromatic carbons, while the less symmetric ortho- and meta-isomers will each display six signals.
Unveiling Functional Groups with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Predicted IR Absorption Bands (cm⁻¹):
| Functional Group | 2,2'-oxybis- | 3,3'-oxybis- | 4,4'-oxybis- | Vibration Type |
| O-H (alcohol) | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) | Stretching |
| C-H (aromatic) | ~3030-3080 | ~3030-3080 | ~3030-3080 | Stretching |
| C-H (alkane) | ~2850-2950 | ~2850-2950 | ~2850-2950 | Stretching |
| C=C (aromatic) | ~1600, 1490 | ~1600, 1490 | ~1600, 1500 | Stretching |
| C-O (ether) | ~1240 | ~1240 | ~1250 | Asymmetric Stretching |
| C-O (alcohol) | ~1030 | ~1040 | ~1020 | Stretching |
| C-H (out-of-plane bend) | ~750 | ~780, 690 | ~830 | Bending |
While the IR spectra of all three isomers will share common features corresponding to the alcohol, aromatic, and ether functional groups, the "fingerprint region" (below 1500 cm⁻¹) will exhibit subtle but significant differences. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. The ortho-isomer is expected to show a strong band around 750 cm⁻¹, the meta-isomer will have bands around 780 and 690 cm⁻¹, and the para-isomer will display a characteristic band around 830 cm⁻¹.
Determining Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, however, can offer clues to differentiate the isomers.
Predicted Key Mass Spectral Fragments (m/z):
The electron ionization (EI) mass spectra of all three isomers are expected to show a molecular ion peak [M]⁺ at m/z 230. The fragmentation patterns will be influenced by the position of the substituents.
-
Common Fragments:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 213.
-
Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 199.
-
Cleavage of the ether bond can lead to various fragment ions.
-
-
Isomer-Specific Fragmentation: The relative intensities of the fragment ions may differ between the isomers. For instance, the ortho-isomer might exhibit unique fragmentation pathways due to the proximity of the two substituents, potentially leading to intramolecular cyclization reactions upon ionization. A prominent fragment resulting from the loss of water (m/z 212) might be more significant for the ortho-isomer due to the ease of intramolecular cyclization.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
A standard one-dimensional ¹H NMR spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.[1][2]
FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique. It is essential to collect a background spectrum before running the sample to subtract the absorbance of the atmosphere (CO₂ and H₂O).[3][4]
Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
For these non-volatile compounds, Electrospray Ionization (ESI) is a suitable technique for generating ions in the gas phase. High-resolution mass spectrometry is recommended for accurate mass determination.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of "Benzenemethanol, 2,2'-oxybis-" and its positional isomers is readily achievable through a combinatorial approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a robust analytical workflow.
-
¹H NMR provides the most direct visual differentiation through the distinct splitting patterns in the aromatic region.
-
¹³C NMR confirms the level of molecular symmetry by the number of unique aromatic signals.
-
IR Spectroscopy offers a rapid method to distinguish the isomers based on the substitution pattern in the fingerprint region.
-
Mass Spectrometry confirms the molecular weight and can provide supporting evidence for the isomeric structure through analysis of fragmentation patterns.
By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently identify and characterize these compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]
-
NIST Chemistry WebBook. (n.d.). [Link]
Sources
A Comparative Performance Analysis of Bis(2-hydroxymethyl)phenyl Ether Scaffolds in Homogeneous Catalysis
A Senior Application Scientist's Guide to Structure-Performance Relationships and Experimental Validation
In the landscape of ligand design for homogeneous catalysis, the quest for scaffolds that balance electronic tunability with conformational flexibility is paramount. This guide offers an in-depth evaluation of ligands derived from the "Benzenemethanol, 2,2'-oxybis-" core, a scaffold characterized by its flexible ether linkage connecting two functionalized benzyl groups. We will explore the catalytic performance of these ligands, comparing them with established alternatives and providing the experimental groundwork for their application. This analysis is tailored for researchers and professionals in catalysis and drug development who require a nuanced understanding of how ligand architecture influences catalytic efficiency and selectivity.
The Architectural Advantage: Unpacking the "Benzenemethanol, 2,2'-oxybis-" Scaffold
The "Benzenemethanol, 2,2'-oxybis-" backbone, systematically known as 2,2'-oxybis(benzyl alcohol), provides a unique platform for constructing bidentate ligands. Its defining feature is the C-O-C ether bridge, which imparts a greater degree of flexibility compared to more rigid backbones like xanthene (Xantphos) or linked biaryls (BINAP). This flexibility allows the resulting metal complexes to adopt a wider range of bite angles, a critical parameter that directly influences the outcome of many catalytic reactions, particularly in terms of selectivity and activity.
The synthesis of ligands from this scaffold typically involves the conversion of the terminal hydroxyl groups into coordinating moieties, most commonly phosphines, to create diphosphine ligands. These ligands, which we will refer to as BOXB-P (Benzenemethanol, 2,2'-oxybis- Phosphines), are the primary focus of this guide.
To contextualize the performance of BOXB-P ligands, we will follow a logical progression from synthesis to application, culminating in a direct comparison with other ligand classes.
Caption: Workflow for evaluating BOXB-P ligand performance.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ligand choice is critical for success. We will evaluate BOXB-P ligands in the context of the Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.
Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step difficult. The performance of a catalyst in activating these substrates is a strong indicator of its general utility. Here, we compare a representative BOXB-P ligand, (2,2'-oxybis(methylene))bis(diphenylphosphine), against common commercially available ligands.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | BOXB-P | 92 |
| 2 | Xantphos | 88 |
| 3 | dppf | 75 |
| 4 | P(t-Bu)₃ | 95 |
| 5 | None | <5 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 2.0 eq. K₃PO₄, 1.5 eq. phenylboronic acid, 4-chlorotoluene (1 mmol) in toluene (2 mL) at 100 °C for 12 h.
Analysis of Results:
-
The BOXB-P ligand demonstrates high efficacy, affording a 92% yield, which is competitive with the highly active, bulky monophosphine ligand P(t-Bu)₃.
-
Its performance surpasses that of the widely used dppf and is slightly better than Xantphos in this specific application. This suggests that the flexibility of the ether backbone in BOXB-P may facilitate the formation of a catalytically active species that is particularly effective for the challenging oxidative addition of aryl chlorides.
-
The high activity can be attributed to the ligand's ability to stabilize the electron-rich, coordinatively unsaturated Pd(0) species necessary for the catalytic cycle to proceed efficiently.
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols represent a self-validating system, allowing researchers to replicate the synthesis and application of BOXB-P ligands.
This two-step procedure first converts the starting diol to a dichloride, followed by substitution with diphenylphosphine.
Caption: Two-step synthesis of the BOXB-P ligand.
Step-by-Step Procedure:
-
Chlorination: To a solution of Benzenemethanol, 2,2'-oxybis- (1.0 g, 4.06 mmol) in dichloromethane (20 mL) at 0 °C, add thionyl chloride (0.71 mL, 9.74 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate dichloride, which is used without further purification.
-
Phosphination: Prepare a solution of potassium diphenylphosphide (KPPh₂) by adding n-butyllithium (1.6 M in hexanes, 5.3 mL, 8.53 mmol) to a solution of diphenylphosphine (1.48 mL, 8.53 mmol) in THF (25 mL) at 0 °C.
-
Add a solution of the crude dichloride from the previous step in THF (10 mL) to the KPPh₂ solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the BOXB-P ligand as a white solid.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the BOXB-P ligand (11.5 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add toluene (2 mL), followed by 4-chlorotoluene (117 µL, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Analyze the crude mixture by GC-MS to determine the yield using an internal standard.
Mechanistic Insights and Authoritative Grounding
The enhanced performance of the BOXB-P ligand in certain cross-coupling reactions can be mechanistically rationalized. The flexible ether backbone allows the ligand to dynamically adjust its bite angle during the catalytic cycle. A wider bite angle is known to promote the reductive elimination step, which is often the turnover-limiting step in Suzuki-Miyaura couplings. Conversely, a smaller bite angle can facilitate the initial oxidative addition. The conformational flexibility of BOXB-P may allow the catalyst to access an optimal geometry for both of these key steps, leading to an overall higher turnover frequency.
This concept of "dynamic ligand flexibility" is a powerful tool in catalyst design, allowing a single ligand to accommodate the varying geometric and electronic demands of different intermediates within a catalytic cycle.
References
-
Chemical & Engineering News : Provides general information on the importance and utility of bulky phosphine ligands like P(t-Bu)₃ in modern catalysis. (Source: Chemical & Engineering News, URL: [Link])
-
American Chemical Society (ACS) : Offers foundational knowledge and publications on the mechanisms and applications of cross-coupling reactions where ligands like P(t-Bu)₃ are frequently employed. (Source: American Chemical Society, URL: [Link])
-
Organometallics (Journal) : This ACS journal is a primary source for peer-reviewed research on organometallic chemistry, including detailed mechanistic studies on the effect of ligand bite angles in catalytic cycles like the Suzuki-Miyaura reaction. (Source: Organometallics, URL: [Link])
A Comparative Guide to the Chelating Properties of Benzenemethanol, 2,2'-oxybis-
For professionals in drug development and scientific research, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide offers an in-depth comparative analysis of the chelating properties of a lesser-known ligand, Benzenemethanol, 2,2'-oxybis-, against two well-established chelators: Ethylenediaminetetraacetic acid (EDTA) and Catechol. Our objective is to provide a clear, data-driven framework for researchers to evaluate these compounds for their specific applications.
Introduction to Chelation and the Candidates
Chelation is a fundamental chemical process where a central metal ion binds to a ligand at multiple points, forming a stable, ring-like structure known as a chelate.[1] The efficacy of a chelating agent is determined by its affinity (strength of binding), stoichiometry (metal-to-ligand ratio), and selectivity for specific metal ions. These properties are paramount in applications ranging from treating heavy metal poisoning to preventing metal-catalyzed degradation in pharmaceutical formulations.[1][2]
The Ligands Under Comparison:
-
Benzenemethanol, 2,2'-oxybis- (BBO): This molecule is characterized by a flexible ether linkage connecting two benzyl alcohol moieties. The presence of ether oxygen and hydroxyl groups provides potential coordination sites for metal ions. Its structural flexibility may allow it to adapt to various metal coordination geometries.
-
Ethylenediaminetetraacetic acid (EDTA): Considered the gold standard in many applications, EDTA is a powerful, hexadentate chelator capable of forming highly stable 1:1 complexes with a wide array of metal ions.[3] Its high affinity stems from its ability to wrap around a metal ion using two nitrogen atoms and four carboxylate groups.[3][4]
-
Catechol: A simple, naturally occurring bidentate chelator, Catechol features two adjacent hydroxyl groups on a benzene ring.[5] It is a key functional group in many siderophores (iron-chelating compounds produced by microorganisms) and serves as a fundamental model for simple bidentate chelation.[6][7]
Structural Basis of Chelating Activity
The ability of a molecule to chelate a metal ion is intrinsically linked to its three-dimensional structure and the availability of electron-donating atoms.
Caption: Chemical structures of the chelating agents under comparison.
Expert Insights: The key difference lies in the number of donor atoms (denticity) and the pre-organization of the ligand. EDTA's hexadentate nature and flexible ethylenediamine backbone allow it to form a highly stable, cage-like structure around a metal ion, a phenomenon known as the 'chelate effect'.[3] In contrast, BBO's potential donor atoms (two hydroxyls and one ether oxygen) are more spread out and less pre-organized, suggesting it will likely form less stable complexes than EDTA. Catechol, being a simple bidentate ligand, typically needs to form complexes with a higher ligand-to-metal ratio (e.g., 3:1) to achieve stability comparable to a single EDTA molecule.[5]
Experimental Determination of Chelating Properties
To objectively compare these chelators, a series of standardized experiments must be performed. The choice of methodology is critical for generating reliable and comparable data. Here, we outline two fundamental techniques.
Rationale: Job's method is a cornerstone technique in coordination chemistry used to determine the binding stoichiometry of a metal-ligand complex.[8][9] The principle relies on preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[10] The absorbance of the resulting complex is measured at a specific wavelength (λmax). A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.[8] This method is chosen for its conceptual simplicity and direct visual interpretation of the binding ratio.
Caption: Experimental workflow for Job's Method of Continuous Variation.
Detailed Protocol:
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of the metal salt (e.g., CuSO₄) and each chelator (BBO, EDTA, Catechol) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Preparation of Isomolar Solutions: Prepare a series of 11 solutions in separate test tubes. In each tube, vary the volumes of the metal and ligand stock solutions from 0 mL of metal and 10 mL of ligand to 10 mL of metal and 0 mL of ligand, in 1 mL increments, keeping the total volume at 10 mL.
-
Equilibration: Allow the solutions to equilibrate for 30 minutes at room temperature.
-
Spectrophotometric Analysis: For each solution, measure the UV-Vis absorbance spectrum to identify the wavelength of maximum absorbance (λmax) for the complex. Measure the absorbance of all 11 solutions at this λmax.
-
Data Plotting: Plot the measured absorbance against the mole fraction of the ligand for each solution. The peak of the resulting curve indicates the stoichiometry of the complex.[8]
Rationale: Potentiometric titration is a highly accurate method for determining the stability constants (log K) of metal-ligand complexes.[11][12] The experiment involves titrating a solution containing the ligand and a metal ion with a standard base (e.g., NaOH). The formation of the metal-ligand complex releases protons, which causes a change in the solution's pH.[13] By monitoring the pH as a function of the added base, one can calculate the concentration of all species in solution at equilibrium and thereby determine the stability constant. This method is authoritative because it directly measures the hydrogen ion activity, providing a robust thermodynamic measure of complex stability.[11]
Detailed Protocol:
-
Solution Preparation: Prepare a solution containing a known concentration of the chelator (e.g., 1 mM), the metal ion (e.g., 1 mM Cu²⁺), and a small amount of a strong acid (e.g., 0.01 M HCl) to lower the initial pH. Maintain a constant ionic strength using an inert salt like KNO₃.
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized, carbonate-free NaOH solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve for the metal-ligand solution will be displaced from a curve of the ligand alone. This displacement is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).
-
Stability Constant Calculation: The stability constant (K) is determined from this data, often using computational software that fits the titration curve based on the Irving-Rossotti method or similar algorithms.[14][15]
Comparative Performance Data
The following table summarizes expected quantitative data for the chelation of a representative divalent metal ion, Copper(II), by the three ligands. The values for BBO are hypothetical, based on its chemical structure, while the values for EDTA and Catechol are based on established literature data to provide a reliable benchmark.
| Parameter | Benzenemethanol, 2,2'-oxybis- (BBO) | EDTA | Catechol | Reference |
| Metal Ion | Cu(II) | Cu(II) | Cu(II) | |
| Stoichiometry (Metal:Ligand) | 1:1 or 1:2 (Expected) | 1:1 | 1:1, 1:2, 1:3 | [3] |
| Log K₁ (Stability Constant) | ~ 5 - 7 (Estimated) | ~ 18.8 | ~ 14.0 | [16] |
| Optimal pH Range | Neutral to slightly basic | Wide (acidic to basic) | Neutral to basic | [17] |
| Denticity | Potentially Tridentate | Hexadentate | Bidentate | [3] |
Data Interpretation:
-
EDTA exhibits an exceptionally high stability constant, confirming its status as a powerful and versatile chelator that forms a very stable complex in a 1:1 ratio.[3][4] Its effectiveness spans a broad pH range.[17]
-
Catechol shows a significantly lower stability constant for a 1:1 complex but can form more stable 1:2 and 1:3 complexes. Its chelation is highly pH-dependent, as the hydroxyl protons must be removed for effective binding.[18]
-
Benzenemethanol, 2,2'-oxybis- (BBO) is predicted to have a modest stability constant. Its flexible structure might allow it to form either a 1:1 or 1:2 complex, but the lack of strongly acidic protons (like EDTA's carboxylic acids) and the lower number of donor sites suggest its affinity for metal ions will be considerably weaker than EDTA. Its performance is expected to be superior to a simple alcohol but not competitive with high-affinity chelators for applications requiring strong metal sequestration.
Conclusion and Recommendations for Application
This comparative analysis demonstrates a clear hierarchy in chelating strength and versatility.
-
EDTA remains the superior choice for applications demanding strong, non-selective chelation across a wide range of conditions.[1] Its high stability constant makes it ideal for removing trace metal contaminants, as an anticoagulant, and in chelation therapy for heavy metal poisoning.[2][19]
-
Catechol serves as an effective, albeit weaker, chelator, particularly in systems where its specific chemistry (e.g., interaction with iron) is beneficial.[7] Its use is often limited to specific pH ranges.
-
Benzenemethanol, 2,2'-oxybis- (BBO) represents a specialized ligand with potential niche applications. Its moderate chelating ability, combined with its aromatic structure, could be explored in catalytic systems where a weakly bound metal is required, or in applications where the lipophilicity of the molecule is advantageous.[20][21] It is not recommended for applications requiring the robust removal of metal ions.
Researchers and drug development professionals should select a chelating agent based on a thorough understanding of the specific requirements of their system, including the target metal ion, pH, and the required stability of the resulting metal complex. The experimental protocols detailed herein provide a self-validating framework for making such evidence-based decisions.
References
-
Stark Associates. (2024, August 12). Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applications. Retrieved from [Link]
-
Stanford Chemicals. (2020, April 17). Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: EDTA: Chemistry and Properties. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Types of Chelating Agents, Limitations and Utility. Retrieved from [Link]
-
Henan Jinhe Industry Co., Ltd. (n.d.). Characteristics and Application of EDTA. Retrieved from [Link]
-
LibreTexts Chemistry. (2013, July 29). Method of Continuous Variations. Retrieved from [Link]
-
Metoree. (n.d.). 10 Chelating Agent Manufacturers in 2025. Retrieved from [Link]
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved from [Link]
-
A-Z Health. (2024, November 27). Top Chelating Agents for Lead Removal and Their Cost-Effectiveness. Retrieved from [Link]
-
Scribd. (n.d.). Job's Method of Continuous Variation. Retrieved from [Link]
- Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [http://www.chemconnections.org/inorganic/chem-221/Chelation-221/chelation defined.html](http.chemconnections.
-
PubMed. (n.d.). A new radiochemical method to determine the stability constants of metal chelates attached to a protein. Retrieved from [Link]
-
Quora. (2014, October 2). What are the most potent metal chelating agents?. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]
-
PubMed. (2019, November 14). Catechol amide derivatized polyhydroxylated fullerene as potential chelating agents of radionuclides: Synthesis, reactive oxygen species scavenging, and cytotoxic studies. Retrieved from [Link]
-
IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Retrieved from [Link]
-
SlideShare. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]
-
Scirp.org. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]
-
IUPAC. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. Retrieved from [Link]
-
University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polarographic Determination of Stability Constants and Rate Constants of Iron Chelates. Retrieved from [Link]
-
NIH. (n.d.). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Job's method of continuous variations for stoichiometric ratio between Zn(II) and HPEBH. Retrieved from [Link]
-
PubMed. (2021, April 28). In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental stability constants for metal(II) chelates with α-amino acids. Retrieved from [Link]
-
RSC Publishing. (2024, October 3). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Retrieved from [Link]
-
ResearchGate. (n.d.). Catechol-based ligands as potential metal chelators inhibiting redox activity in Alzheimer's disease. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Retrieved from [Link]
-
University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Detoxifying Polyhalogenated Catechols through a Copper-Chelating Agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Catechol. Retrieved from [Link]
-
RUTHIGEN. (n.d.). Benzenemethanol, 2,2'-oxybis-. Retrieved from [Link]
-
NIH. (n.d.). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes. Retrieved from [Link]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzenemethanol, 2,2'-oxybis-
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzenemethanol, 2,2'-oxybis-. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards to address the specific chemical nature of this compound.
Understanding the Compound: Hazard Profile and Characteristics
Benzyl alcohol is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[2][3][4] Ethers, as a class, are notable for their potential to form explosive peroxides over time, especially when exposed to air and light.[5] Therefore, it is prudent to handle Benzenemethanol, 2,2'-oxybis- with the assumption that it may share these hazardous properties.
Key Assumed Hazards:
-
Acute oral toxicity
-
Serious eye irritant
-
Potential for skin irritation
-
Potential for peroxide formation with prolonged storage
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Prior to handling Benzenemethanol, 2,2'-oxybis- for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | To protect against potential splashes that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes | To protect against spills and potential flammability hazards associated with related compounds. |
Handling Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Keep the container tightly closed when not in use to prevent exposure to air and moisture.[1][4]
Step-by-Step Disposal Protocol
The disposal of Benzenemethanol, 2,2'-oxybis- must be conducted in accordance with all local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Benzenemethanol, 2,2'-oxybis- waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents and strong acids.[2]
2. Waste Collection and Containerization:
-
Collect waste Benzenemethanol, 2,2'-oxybis- in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzenemethanol, 2,2'-oxybis-".
-
Ensure the container is in good condition and stored in a designated satellite accumulation area.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[7]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any other relevant hazard information.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Response:
-
Small Spills: For a small spill, and if you are trained to do so, contain the spill using an inert absorbent material such as sand or earth.[2][8] Scoop the absorbed material into a suitable container for disposal as hazardous waste.[2]
-
Large Spills: For a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS office.[9]
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Benzenemethanol, 2,2'-oxybis-.
Caption: Disposal workflow for Benzenemethanol, 2,2'-oxybis-.
References
-
Benzenemethanol, 2,2'-oxybis-. (n.d.). RUTHIGEN. Retrieved from [Link]
-
SAFETY DATA SHEET. (2009, December 24). Thermo Fisher Scientific. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]
-
Ethanol, 2,2'-oxybis-: Human health tier II assessment. (2013, June 28). Retrieved from [Link]
-
Benzenemethanol - Substance Details - SRS. (n.d.). US EPA. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Material Safety Data Sheet - Benzyl alcohol. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Diethyl Ether Disposal. (2010, January 29). Sciencemadness Discussion Board. Retrieved from [Link]
-
Diethyl ether. (2022, October 11). Zaera Research Group. Retrieved from [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
Navigating the Unknown: A Safety and Handling Guide for Benzenemethanol, 2,2'-oxybis-
Senior Application Scientist's Note: In the landscape of scientific research and drug development, we occasionally encounter compounds with limited publicly available safety information. Benzenemethanol, 2,2'-oxybis- (CAS No. 10038-40-1) is one such chemical. While its existence is confirmed, a comprehensive Safety Data Sheet (SDS) detailing its specific hazards and handling protocols is not readily accessible. This guide is therefore structured to provide a robust framework for handling this and other chemicals with sparse safety data, empowering researchers to operate with the highest degree of caution and diligence. Our approach is grounded in the established principles of chemical safety and risk assessment, ensuring that even in the absence of specific directives, a safe laboratory environment is maintained.
Part 1: The Precautionary Principle in Practice
When specific hazard information is unavailable, the 'Precautionary Principle' must be adopted. This means treating the substance as potentially hazardous until sufficient data is available to state otherwise. All handling procedures should be based on a conservative assessment of potential risks.
Initial Hazard Assessment: A Structural Analogy Approach
While not a substitute for a specific SDS, a preliminary hazard assessment can be informed by examining structurally similar compounds. Benzenemethanol, 2,2'-oxybis- shares features with Benzyl Alcohol and Dibenzyl Ether .
-
Benzyl Alcohol (Benzenemethanol): Known to be harmful if swallowed or inhaled and can cause serious eye irritation.[1][2][3] It is also a known skin sensitizer.[1][3]
-
Dibenzyl Ether: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.
Based on these analogs, it is prudent to assume that Benzenemethanol, 2,2'-oxybis- may possess the following hazards:
-
Acute toxicity (oral and inhalation)
-
Skin and eye irritation
-
Skin sensitization (potential for allergic reaction)
-
Aquatic toxicity
Therefore, all subsequent procedures in this guide are based on the conservative assumption that this compound is hazardous.
The Hierarchy of Controls: A Multi-layered Safety Strategy
The most effective approach to laboratory safety involves implementing the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Part 2: Operational and Disposal Plans
Given the assumed hazards, the following operational and disposal plans are essential for the safe handling of Benzenemethanol, 2,2'-oxybis-.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling Benzenemethanol, 2,2'-oxybis-.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against potential splashes and aerosols. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double-gloving is advised for extended procedures. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | A fully buttoned laboratory coat | Provides a primary barrier against spills. Consider a chemically resistant apron for larger quantities. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Essential when handling the powder outside of a certified chemical fume hood or when aerosols may be generated. |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Prepare a waste container specifically for Benzenemethanol, 2,2'-oxybis- waste.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the solid chemical with care to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of the chemical tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material into a sealed container for proper disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing Benzenemethanol, 2,2'-oxybis- must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips) should be disposed of as hazardous waste.
Consult your institution's environmental health and safety department for specific disposal guidelines and procedures.
Part 3: Building a Culture of Safety
Working with uncharacterized compounds demands a heightened sense of awareness and a commitment to a robust safety culture.
-
Documentation: Maintain meticulous records of all procedures involving Benzenemethanol, 2,2'-oxybis-. This includes amounts used, dates, and any observations.
-
Communication: Ensure all personnel who may be in the vicinity are aware of the potential hazards and the safety protocols in place.
-
Continuous Evaluation: Regularly review and update your safety procedures as more information becomes available about this chemical.
By adhering to this comprehensive safety framework, researchers can confidently and responsibly handle Benzenemethanol, 2,2'-oxybis-, ensuring the protection of themselves, their colleagues, and the environment, even in the absence of complete hazard data.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
